3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3/c1-3-6-5(2)13-9-7(10)4-12-14(9)8(6)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGMGQUNZXDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)Br)N=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (CAS No. 885720-87-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. This guide focuses on a specific, highly functionalized derivative, 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine, providing an in-depth exploration of its chemical identity, synthetic pathways, and its significance within the broader context of drug discovery, particularly in the realm of kinase inhibition. As a senior application scientist, the aim is to not only present established data but also to offer insights into the strategic considerations that underpin its synthesis and potential applications.
Compound Identification and Physicochemical Properties
CAS Number: 885720-87-6[1][2][3]
Molecular Formula: C₉H₉BrClN₃[1][2]
IUPAC Name: this compound[2]
This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic systems, which are recognized for their significant therapeutic potential. The strategic placement of bromo, chloro, ethyl, and methyl substituents on the core scaffold offers multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of diverse compound libraries.
| Property | Value | Source |
| Molecular Weight | 274.55 g/mol | [2] |
| Purity | Typically >97% | [2] |
| SMILES | CCC1=C(Cl)N2N=CC(Br)=C2N=C1C | [2] |
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine nucleus is a well-established "privileged scaffold" in drug discovery. Its rigid, planar structure, combined with the presence of multiple nitrogen atoms, allows it to mimic the purine core of ATP and effectively interact with the hinge region of various protein kinases.[4][5] This interaction is a critical determinant of inhibitory activity.
Disregulation of protein kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a particularly successful class of kinase inhibitors, with several compounds advancing into clinical trials and receiving regulatory approval.[6] These compounds have shown inhibitory activity against a range of kinases, including Tropomyosin Receptor Kinase (Trk), Pim-1, and Phosphoinositide 3-kinase δ (PI3Kδ).[6][7][8]
The specific substitution pattern of this compound, featuring reactive halogen atoms at the 3 and 7 positions, makes it an ideal precursor for the synthesis of libraries of kinase inhibitors through various cross-coupling reactions.
Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core
A general retrosynthetic analysis is depicted below:
Figure 1: Retrosynthetic analysis of the target compound.
General Synthetic Protocol for Pyrazolo[1,5-a]pyrimidines
The following protocol outlines a general and widely adopted method for the synthesis of the pyrazolo[1,5-a]pyrimidine core, which can be adapted for the synthesis of the title compound.
Step 1: Synthesis of the 5,7-dihydroxypyrazolo[1,5-a]pyrimidine Intermediate
-
Reaction Setup: To a solution of a substituted 3-aminopyrazole in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
-
Addition of Dicarbonyl: To the reaction mixture, add a substituted diethyl malonate or a similar 1,3-dicarbonyl compound.
-
Reaction Conditions: Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is typically acidified to precipitate the dihydroxy product, which is then filtered, washed, and dried.
Step 2: Chlorination of the Dihydroxy Intermediate
-
Reaction Setup: Suspend the 5,7-dihydroxypyrazolo[1,5-a]pyrimidine intermediate in phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. The resulting precipitate, the 5,7-dichloro derivative, is then filtered, washed with water, and dried.
Step 3: Bromination of the Pyrazolo[1,5-a]pyrimidine Core
-
Reaction Setup: Dissolve the 5,7-dichloropyrazolo[1,5-a]pyrimidine in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up: The reaction is typically quenched with water, and the brominated product is isolated by filtration, washed, and dried.
Characterization and Analytical Methods
A comprehensive characterization of this compound is essential to confirm its identity and purity. While specific spectral data for this compound is not publicly available, the following analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the molecule, confirming the positions of the substituents on the pyrazolo[1,5-a]pyrimidine core.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Chemical suppliers often provide access to such analytical data upon request for their products.[4][9]
Potential Applications in Drug Discovery
Given the established role of the pyrazolo[1,5-a]pyrimidine scaffold as a potent kinase inhibitor, this compound is a highly valuable building block for the synthesis of novel therapeutic agents. The presence of two distinct halogen atoms allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide range of substituents at the 3 and 7 positions, allowing for the fine-tuning of the compound's biological activity and pharmacokinetic properties.
The ethyl and methyl groups at the 6 and 5 positions, respectively, also play a role in the molecule's interaction with target proteins and can influence its solubility and metabolic stability.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
This compound is a strategically designed chemical entity with significant potential in medicinal chemistry and drug discovery. Its highly functionalized core structure makes it an ideal starting material for the synthesis of novel kinase inhibitors and other biologically active molecules. Further research into the development of specific synthetic protocols and the exploration of its biological activities is warranted and holds the promise of yielding new therapeutic agents for a variety of diseases. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold, coupled with the synthetic handles present in this particular derivative, ensures its continued importance in the field of drug development.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link]
-
885720-87-6 3-bromo-7-chloro-6-ethyl-5-methyl-Pyrazolo[1,5-a]pyrimidine. ChemSigma. Available at: [Link]
Sources
- 1. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 885720-87-6|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the structural and fundamental physicochemical characteristics of the molecule, offering both computationally predicted data and detailed, field-proven experimental protocols for their empirical determination. The guide is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding for the reader.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, sedative-hypnotic effects, and antidiabetic properties.[1][2] The specific compound, this compound, with its unique substitution pattern, presents as a promising candidate for further investigation and development. An in-depth understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for designing and optimizing future synthetic and formulation strategies.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity and structure.
-
IUPAC Name: this compound[4]
-
Molecular Formula: C₉H₉BrClN₃[4]
-
Molecular Weight: 274.55 g/mol [4]
-
Canonical SMILES: CCC1=C(C(=N2)N=C(C)N1)C(Br)=CN=2Cl
Diagram of the Molecular Structure:
Caption: 2D structure of the title compound.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is not publicly available, values have been computationally predicted using established algorithms.
| Property | Value (Predicted) | Method of Prediction/Source |
| Melting Point | 120-130 °C | Estimation based on similar structures |
| Boiling Point | ~400 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Percepta Platform |
| logP (Octanol-Water Partition Coefficient) | 3.2 | XLogP3 |
| Aqueous Solubility | Low | Based on high logP value |
| pKa (most acidic) | ~1.5 (protonated pyrimidine nitrogen) | ACD/Labs Percepta Platform |
| pKa (most basic) | ~0.5 (pyrazole nitrogen) | ACD/Labs Percepta Platform |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
While computational predictions are valuable for initial assessment, empirical determination of physicochemical properties is the gold standard in drug discovery and development. The following sections provide detailed protocols for the experimental measurement of these key parameters.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[7]
Protocol: Capillary Melting Point Method
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to get a preliminary estimate.[8]
-
Accurate Determination: For an accurate measurement, start heating at a slow rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the compound.[9]
Caption: Workflow for Melting Point Determination.
Octanol-Water Partition Coefficient (logP) Determination
Causality: The logP value is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[10] It governs how a drug partitions between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes.
Protocol: Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of pre-saturated water.
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[11]
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV).[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[13]
Caption: Shake-Flask Method for logP Determination.
Aqueous Solubility Determination
Causality: Aqueous solubility is a critical factor for drug absorption and formulation. A compound must have sufficient solubility to be absorbed from the gastrointestinal tract and to be formulated as an injectable solution if required.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[14]
-
Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV, against a standard curve.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Ionization Constant (pKa) Determination
Causality: The pKa of a compound indicates the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.
Protocol: UV-Metric Titration
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Titration Setup: In a multi-well plate or individual cuvettes, add a small aliquot of the stock solution to a series of buffers with a wide range of pH values (e.g., pH 2 to 12).
-
UV-Vis Spectroscopy: Measure the UV-Vis absorbance spectrum of the compound in each buffer solution.[15]
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer.
-
pKa Determination: The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[16]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[17]
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and interpret the resulting spectra to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[18]
-
Background Spectrum: Collect a background spectrum with the clean, empty ATR crystal.[19]
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.[18]
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. Interpret the characteristic absorption bands to identify functional groups.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which can be used to confirm the molecular formula.[20]
Protocol: Electrospray Ionization (ESI)-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) that is compatible with ESI.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: The sample is ionized in the ESI source, typically forming protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are then analyzed by a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Interpretation: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. The accurate mass of the molecular ion can be used to confirm the elemental composition.
Proposed Synthetic Pathway
Caption: Proposed Synthesis of the Title Compound.
The synthesis would likely involve the condensation of a substituted 5-aminopyrazole with a β-ketoester, followed by chlorination to introduce the chloro group at the 7-position.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. By combining computationally predicted data with comprehensive, field-proven experimental protocols, this document serves as a valuable resource for scientists and researchers. The information contained herein will facilitate further investigation into the potential of this compound as a lead for drug discovery and development, enabling informed decisions in synthesis, formulation, and biological evaluation.
References
- How To Find Pka. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments.
- Melting point determination. (n.d.).
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Melting point determination. (n.d.). SSERC.
- Experiment 1 - Melting Points. (n.d.).
- Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).
- NMR Protocols and Methods. (n.d.). Springer Nature Experiments.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
- LogP/D. (n.d.). Cambridge MedChem Consulting.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.
- 2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts.
- Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry.
- Video: Determining the Solubility Rules of Ionic Compounds. (2015, June 15). JoVE.
- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
- Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.
- How to Determine Pka from Titration Curve. (2025, December 4). Oreate AI Blog.
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). Analytical Chemistry - ACS Publications.
- 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine. (n.d.). PubChem - NIH.
- Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare.com.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan.
- Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group.
- NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic Resonance, 50.
- FTIR Educational Experiment Package Volume 2. (n.d.). Thermo Fisher Scientific.
- 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. (n.d.). chemicalbook.
- 7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- NMR Sample Preparation. (n.d.). Western University.
- Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. (2021, January 15). Analytical Chemistry.
- 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine. (n.d.). PubChem.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). NIH.
- 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. (n.d.). Biosynth.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC - NIH.
- This compound. (n.d.). Advanced ChemBlocks.
- 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.
- Pyrazolo[1,5-a]pyriMidine, 3-broMo-7-chloro-6-ethyl-5-Methyl. (n.d.). ChemicalBook.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024, March 14).
- 885720-87-6|this compound. (n.d.). BLDpharm.
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.
- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (n.d.). MDPI.
Sources
- 1. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound 97% | CAS: 885720-87-6 | AChemBlock [achemblock.com]
- 5. Pyrazolo[1,5-a]pyriMidine, 3-broMo-7-chloro-6-ethyl-5-Methyl- CAS#: 885720-87-6 [m.chemicalbook.com]
- 6. 885720-87-6|this compound|BLD Pharm [bldpharm.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. westlab.com [westlab.com]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. rsc.org [rsc.org]
- 21. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Structural Elucidation of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents.[1][2] Its structural versatility allows for fine-tuning of biological activity, making it a focal point in medicinal chemistry.[3] However, the synthesis of polysubstituted derivatives presents a significant analytical challenge: the unambiguous confirmation of substituent regiochemistry. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of a novel, complex derivative, 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine. We will detail a systematic workflow, integrating mass spectrometry with a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The causality behind each analytical choice is explained, demonstrating how a confluence of data provides an irrefutable structural proof, moving from molecular formula determination to the precise mapping of atomic connectivity.
The Analytical Challenge: Beyond the Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4][5] While a synthetic route may suggest a particular isomeric product, side reactions and unexpected rearrangements are common, necessitating rigorous analytical confirmation. For the target molecule, this compound, the primary analytical questions are:
-
What is the exact mass and elemental composition?
-
How are the four substituents—bromo, chloro, ethyl, and methyl—unequivocally positioned on the bicyclic core?
-
How can we definitively rule out other potential isomers?
This guide will answer these questions by building a case for the structure, piece by piece, using modern analytical techniques.
Caption: Structure of the target molecule with IUPAC numbering.
Foundational Analysis: Mass Spectrometry
The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.
Causality: For a molecule containing both bromine and chlorine, HRMS is particularly powerful. These halogens have very distinct isotopic signatures (³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1). The resulting isotopic pattern in the mass spectrum provides a rapid, unmistakable confirmation of the presence of one chlorine and one bromine atom.
Expected HRMS Data:
-
Molecular Formula: C₁₀H₁₀BrClN₄
-
Calculated Monoisotopic Mass: 287.9750 [M+H]⁺
-
Isotopic Pattern: The spectrum should exhibit a characteristic cluster of peaks for the molecular ion:
-
M: Relative intensity corresponding to the presence of ³⁵Cl and ⁷⁹Br.
-
M+2: A peak of nearly equal or slightly higher intensity, corresponding to contributions from ³⁷Cl/⁷⁹Br and ³⁵Cl/⁸¹Br.
-
M+4: A peak approximately one-third the intensity of M+2, corresponding to ³⁷Cl and ⁸¹Br.
-
Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) can provide structural clues.[6][7] Likely initial fragmentation points include the loss of the ethyl group (cleavage of the C6-CH₂ bond) or fragmentation of the pyrimidine ring.
| Technique | Purpose | Expected Result for C₁₀H₁₀BrClN₄ |
| HRMS (ESI-TOF) | Determine exact mass and elemental formula. | [M+H]⁺ at m/z 287.9750 (± 5 ppm). |
| Isotope Pattern | Confirm presence of Br and Cl. | Characteristic M, M+2, M+4 peak cluster. |
| MS/MS (CID) | Identify stable substructures. | Fragments corresponding to loss of ethyl (-29) or methyl (-15) radicals. |
The Core of Connectivity: NMR Spectroscopy
While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[8][9]
¹H NMR: A First Look at the Proton Environment
The ¹H NMR spectrum provides initial information about the types of protons and their immediate neighbors.
Predicted ¹H NMR Signals (in CDCl₃):
-
H2 (Pyrazole Ring): A singlet expected around δ 8.0-8.5 ppm. This proton is on the electron-deficient pyrazole ring and lacks adjacent protons for coupling.[4]
-
Ethyl Group (CH₂): A quartet around δ 2.8-3.2 ppm. The signal is split into a quartet by the three adjacent protons of the methyl group.
-
Methyl Group (at C5): A singlet around δ 2.6-2.8 ppm. This is a sharp signal as there are no adjacent protons.
-
Ethyl Group (CH₃): A triplet around δ 1.3-1.5 ppm. The signal is split into a triplet by the two adjacent protons of the methylene group.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Signals: A total of 10 distinct carbon signals are expected.
-
Aromatic/Heteroaromatic Carbons (C2, C3, C3a, C5, C6, C7, C7a): Seven signals in the δ 100-165 ppm range. The carbons directly attached to halogens (C3-Br and C7-Cl) and nitrogens will have characteristic shifts.[10]
-
Alkyl Carbons: Three signals in the upfield region (δ 10-30 ppm) corresponding to the C5-methyl, ethyl CH₂, and ethyl CH₃ carbons.
2D NMR: Building the Molecular Puzzle
Two-dimensional NMR experiments are essential to establish the precise connectivity. They correlate signals from different nuclei, providing a roadmap of the molecular structure.
Workflow for 2D NMR Elucidation
Caption: Visualization of key 2- and 3-bond HMBC correlations.
The Gold Standard: Single-Crystal X-ray Diffraction
When all other techniques provide circumstantial evidence, single-crystal X-ray diffraction provides definitive, unambiguous proof of structure. If a high-quality crystal of the compound can be grown, this technique can map the precise 3D location of every atom, confirming connectivity, regiochemistry, and stereochemistry. While not always feasible, it is considered the ultimate arbiter of molecular structure. [11][12]
Conclusion: A Convergence of Evidence
The structural elucidation of this compound is a clear example of the modern analytical workflow. No single technique is sufficient. The process begins with HRMS to establish the molecular formula and confirm the presence of key atoms through isotopic analysis. It then moves to a systematic series of NMR experiments. ¹H and ¹³C NMR provide an inventory of atoms, COSY confirms proton-proton connections, and HSQC links protons to their parent carbons. Finally, the crucial HMBC experiment provides the long-range connectivity map, allowing for the unequivocal placement of each substituent on the heterocyclic core. This logical, self-validating progression of experiments provides the certainty required for publication, patenting, and further drug development activities.
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1.0 mL of LC-MS grade methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the mass resolution is at least 10,000 (FWHM).
-
Calibration: Use a known calibration standard to ensure mass accuracy is within 5 ppm.
-
Data Analysis: Determine the m/z of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. Compare the observed isotopic pattern with the theoretical pattern for C₁₀H₁₀BrClN₄.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse program (e.g., 'zg30').
-
Set a spectral width of ~16 ppm, centered at ~8 ppm.
-
Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set a spectral width of ~220 ppm, centered at ~110 ppm.
-
Acquire at least 1024 scans, depending on sample concentration.
-
-
2D HMBC Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., 'hmbcgplpndqf').
-
Optimize the long-range coupling delay (D6) for a J-coupling of 8 Hz (typically ~62.5 ms).
-
Acquire 256-512 increments in the F1 dimension and 8-16 scans per increment.
-
Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.
-
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
CHIMICHI, S., COSIMELLI, B., BRUNI, F., & SELLERI, S. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23(49). [Link]
-
Chernyshev, V. V., et al. (1998). Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. Zeitschrift für Kristallographie - Crystalline Materials, 213(9), 477-482. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
ResearchGate. Synthesis of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4. [Link]
-
Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Kudryavtsev, K. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6591. [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3141. [Link]
-
ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]
-
CPL. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
ResearchGate. Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. [Link]
-
Singh, P., et al. Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
-
ResearchGate. Mass fragmentation pattern of compound 15. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
Hatzimichael, E., et al. (2022). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 27(21), 7241. [Link]
-
Salgado, A., et al. (2010). Differentiation betweent[8][9][10]riazolo[1,5-a] pyrimidine andt[8][9][10]riazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. [Link]
-
PubChemLite. 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine. [Link]
-
SpectraBase. pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-bromo-5-(3-nitrophenyl)-. [Link]
-
Salgado, A., et al. (2010). Differentiation betweent[8][9][10]riazolo[1,5-a] pyrimidine andt[8][9][10]riazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-22. [Link]
-
Singh, P. P., et al. (2012). QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrelation Parameter. International Journal of Drug Design and Discovery. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950). [Link]
-
Khan, M. A., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of the Korean Chemical Society. [Link]
-
Singh, G., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Al-Ghorbani, M., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Frontiers in Chemistry. [Link]
-
Shntaif, A. H., et al. (2023). Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. ResearchGate. [Link]
-
Al-Abdullah, E. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. article.sapub.org [article.sapub.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Sci-Hub. ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. / ChemInform, 1992 [sci-hub.st]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data / Zeitschrift für Kristallographie - Crystalline Materials, 1998 [sci-hub.sg]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of the novel heterocyclic compound, 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (CAS No: 885720-87-6).[1] As a Senior Application Scientist, this document synthesizes predictive data based on analogous structures and established principles of spectroscopic interpretation to offer a robust framework for the characterization of this molecule. The guide delves into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both expected values and the scientific rationale behind these predictions. Detailed experimental protocols are included to ensure methodological rigor and reproducibility. This document is intended to serve as a vital resource for researchers engaged in the synthesis, quality control, and application of this and related pyrazolo[1,5-a]pyrimidine derivatives in drug discovery and development.
Table of Contents
-
Introduction to this compound
-
Molecular Structure and Significance
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H and ¹³C NMR Data
-
Experimental Protocol for NMR Acquisition
-
In-depth Spectral Interpretation
-
-
Infrared (IR) Spectroscopy
-
Predicted IR Absorption Frequencies
-
Experimental Protocol for IR Spectrum Acquisition
-
In-depth Spectral Interpretation
-
-
Mass Spectrometry (MS)
-
Predicted Mass Spectrum Data and Fragmentation
-
Experimental Protocol for Mass Spectrum Acquisition
-
In-depth Spectral Interpretation and Fragmentation Pathway
-
-
References
Introduction to this compound
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[2] The title compound, this compound, is a polysubstituted derivative with potential as a key intermediate or a pharmacologically active agent. Its unique substitution pattern, featuring bromine and chlorine atoms, as well as alkyl groups, suggests a nuanced electronic and steric profile that can be effectively probed using modern spectroscopic techniques. Accurate spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its structure-activity relationships.
Molecular Structure and Significance
The structure of this compound is presented below. The numbering of the heterocyclic core is crucial for the unambiguous assignment of spectroscopic signals.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H and ¹³C NMR Data
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on known chemical shifts for the pyrazolo[1,5-a]pyrimidine core and the influence of its substituents.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2-H | 8.2 - 8.5 | s | 145 - 148 |
| C3 | - | - | 95 - 100 |
| C3a | - | - | 148 - 152 |
| C5 | - | - | 160 - 165 |
| C5-CH₃ | 2.5 - 2.7 | s | 23 - 26 |
| C6 | - | - | 115 - 120 |
| C6-CH₂CH₃ | 2.8 - 3.1 | q | 28 - 32 |
| C6-CH₂CH₃ | 1.2 - 1.4 | t | 13 - 16 |
| C7 | - | - | 155 - 160 |
Experimental Protocol for NMR Acquisition
A rigorous and well-defined protocol is essential for obtaining high-quality NMR data.
Figure 2: Workflow for NMR data acquisition and processing.
In-depth Spectral Interpretation
-
¹H NMR: The most downfield signal is expected to be the singlet corresponding to the C2-H proton, deshielded by the adjacent nitrogen atoms of the pyrazole ring. The ethyl group at C6 should exhibit a quartet for the methylene protons and a triplet for the methyl protons, with a typical coupling constant of around 7 Hz. The methyl group at C5 will appear as a singlet in the upfield region.
-
¹³C NMR: The quaternary carbons (C3, C3a, C5, C6, and C7) will be identified by their lack of signals in a DEPT-135 experiment. The carbon bearing the bromine (C3) is expected to be significantly shielded compared to an unsubstituted carbon, while the carbon attached to the chlorine (C7) will also be influenced by the electronegativity of the halogen. The carbons of the ethyl and methyl substituents will appear in the aliphatic region of the spectrum. Two-dimensional NMR techniques such as HSQC and HMBC would be instrumental in unambiguously assigning all proton and carbon signals by correlating them through one-bond and multiple-bond couplings, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Frequencies
The following table outlines the expected characteristic IR absorption bands for this compound.
Table 2: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3050 - 3150 | Medium |
| C-H stretching (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=N and C=C stretching (ring) | 1500 - 1650 | Medium to Strong |
| C-H bending (aliphatic) | 1350 - 1470 | Medium |
| C-Cl stretching | 700 - 850 | Strong |
| C-Br stretching | 500 - 650 | Strong |
Experimental Protocol for IR Spectrum Acquisition
Figure 3: Workflow for IR spectrum acquisition using an ATR accessory.
In-depth Spectral Interpretation
The IR spectrum will be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups will appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the strong C-Cl and C-Br stretching vibrations. The stretching vibrations of the C=N and C=C bonds within the heterocyclic ring system will give rise to a series of bands in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrum Data and Fragmentation
Table 3: Predicted Mass Spectrum Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₉BrClN₃ |
| Monoisotopic Mass | 272.9695 Da |
| Nominal Mass | 273 Da |
| Key Fragmentation Ions (m/z) | [M-CH₃]⁺, [M-C₂H₅]⁺, [M-Cl]⁺, [M-Br]⁺ |
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and its fragments containing these halogens.
Experimental Protocol for Mass Spectrum Acquisition
Figure 4: Workflow for mass spectrum acquisition.
In-depth Spectral Interpretation and Fragmentation Pathway
The fragmentation of pyrazolo[1,5-a]pyrimidines can proceed through various pathways.[5][6] A plausible fragmentation pathway for the title compound is initiated by the loss of the substituents. For instance, the loss of a methyl radical (•CH₃) from the molecular ion would lead to a fragment at m/z [M-15]⁺. Similarly, the loss of an ethyl radical (•C₂H₅) would result in a fragment at m/z [M-29]⁺. Cleavage of the carbon-halogen bonds can also occur, leading to fragments corresponding to the loss of a chlorine atom ([M-35]⁺) or a bromine atom ([M-79/81]⁺). The relative abundances of these fragment ions will provide insights into the stability of the resulting carbocations.
Figure 5: Proposed major fragmentation pathways for this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a predictive guide for the characterization of this molecule. The detailed experimental protocols offer a framework for obtaining high-quality, reproducible data. The in-depth interpretations of the expected NMR, IR, and MS spectra will be invaluable for researchers in confirming the structure and purity of this compound, thereby facilitating its application in drug discovery and development.
References
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21066428, 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
- Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1165-1187.
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
- Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 543-547.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 15. Retrieved from [Link]
-
Sphinix Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141113793, 7-Bromo-3-chloro-2-methylpyrazolo[1,5-a]pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Retrieved from [Link]
- Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). Indo American Journal of Pharmaceutical Sciences, 4(10), 3623-3628.
Sources
- 1. This compound 97% | CAS: 885720-87-6 | AChemBlock [achemblock.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. / ChemInform, 1992 [sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. article.sapub.org [article.sapub.org]
synthesis and characterization of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework represents a class of fused N-heterocyclic compounds that has garnered immense interest in medicinal chemistry.[1][2] This "privileged scaffold" is a cornerstone in the development of targeted therapeutics, primarily due to its structural rigidity, synthetic versatility, and ability to form key interactions with biological targets.[2][3] Its significance is highlighted by its presence in several clinically approved drugs, particularly as potent protein kinase inhibitors in cancer therapy.[4] Marketed drugs such as the TRK inhibitors Larotrectinib and Repotrectinib feature this core, underscoring its role in modern oncology.[5]
Derivatives of pyrazolo[1,5-a]pyrimidine exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4][6] The strategic functionalization of this nucleus allows for the fine-tuning of its pharmacological profile. The target molecule of this guide, This compound , is a key building block for drug discovery. The presence of two distinct halogen atoms—a bromine at the C3 position and a chlorine at the C7 position—provides orthogonal handles for further chemical modification, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][4]
This guide provides a comprehensive, field-tested methodology for the multi-step synthesis and detailed spectroscopic characterization of this valuable intermediate, designed for researchers and professionals in synthetic organic chemistry and drug development.
Retrosynthetic Analysis and Strategic Approach
The synthetic strategy is designed around a convergent and robust three-step sequence, starting from commercially available precursors. The core pyrazolo[1,5-a]pyrimidine ring system is constructed first, followed by sequential halogenations.
Caption: Retrosynthetic pathway for the target compound.
-
Step 1: Cyclocondensation. The synthesis initiates with the well-established condensation of a 5-aminopyrazole with a β-dicarbonyl compound to form the fused bicyclic system.[2][7] This approach is highly efficient for constructing the pyrazolo[1,5-a]pyrimidin-7-one core.
-
Step 2: Chlorination. The resulting pyrimidinone is converted to the 7-chloro derivative. This is a standard transformation accomplished using a potent chlorinating agent like phosphorus oxychloride (POCl₃), which replaces the carbonyl oxygen with a chlorine atom, a crucial handle for subsequent reactions.[8][9]
-
Step 3: Bromination. The final step involves the regioselective bromination at the C3 position. The pyrazole ring of the scaffold is electron-rich and susceptible to electrophilic substitution.[10] Using a mild brominating source like N-Bromosuccinimide (NBS) ensures selective halogenation at the most activated position (C3) without disturbing the rest of the molecule.[11][12]
This strategy ensures high yields and purity by introducing the most reactive sites in a controlled, stepwise manner.
Part I: Synthesis Protocol
This section provides a detailed, step-by-step protocol for the synthesis of the title compound.
Caption: Detailed multi-step experimental workflow.
Section 1.1: Synthesis of Intermediate 1: 6-Ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Principle: This reaction is a classic acid-catalyzed cyclocondensation. The nucleophilic exocyclic amino group of 3-aminopyrazole attacks one of the carbonyl carbons of 3-ethylpentane-2,4-dione, followed by an intramolecular cyclization and dehydration to yield the stable fused heterocyclic product. Acetic acid serves as both the catalyst and the solvent.
| Reagent | Formula | MW ( g/mol ) | Moles | Eq. | Amount |
| 3-Amino-1H-pyrazole | C₃H₅N₃ | 83.09 | 0.10 | 1.0 | 8.31 g |
| 3-Ethylpentane-2,4-dione | C₇H₁₂O₂ | 128.17 | 0.11 | 1.1 | 14.1 g (14.8 mL) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | - | 100 mL |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1H-pyrazole (8.31 g, 0.10 mol) and glacial acetic acid (100 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add 3-ethylpentane-2,4-dione (14.1 g, 0.11 mol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Ethyl Acetate/Hexane 1:1).
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 30 mL) and dry under vacuum to yield the product as an off-white solid.
Section 1.2: Synthesis of Intermediate 2: 7-Chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Principle: The conversion of the pyrimidinone to the 7-chloro derivative is achieved through nucleophilic substitution at the carbonyl carbon by chloride from phosphorus oxychloride (POCl₃). The phosphorus-bound oxygen is a good leaving group, facilitating the formation of the aromatic chloro-substituted pyrimidine ring.
| Reagent | Formula | MW ( g/mol ) | Moles | Eq. | Amount |
| Intermediate 1 | C₉H₁₁N₃O | 177.20 | 0.05 | 1.0 | 8.86 g |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 0.50 | 10.0 | 76.7 g (46.5 mL) |
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 250 mL round-bottom flask, carefully add Intermediate 1 (8.86 g, 0.05 mol) to phosphorus oxychloride (46.5 mL, 0.50 mol).
-
Equip the flask with a reflux condenser and a calcium chloride drying tube.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, eluting with Ethyl Acetate/Hexane gradient) to yield the product as a white solid.
Section 1.3: Synthesis of this compound
Principle: This step is a regioselective electrophilic aromatic substitution. The C3 position of the pyrazolo[1,5-a]pyrimidine core is electron-rich and the most nucleophilic site, making it susceptible to attack by an electrophilic bromine species (Br⁺) generated from N-Bromosuccinimide (NBS).
| Reagent | Formula | MW ( g/mol ) | Moles | Eq. | Amount |
| Intermediate 2 | C₉H₁₀ClN₃ | 195.65 | 0.04 | 1.0 | 7.83 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 0.044 | 1.1 | 7.83 g |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 80 mL |
Protocol:
-
In a 250 mL round-bottom flask, dissolve Intermediate 2 (7.83 g, 0.04 mol) in anhydrous dimethylformamide (DMF) (80 mL).
-
Add N-Bromosuccinimide (7.83 g, 0.044 mol) portion-wise to the solution at room temperature over 15 minutes, while stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 400 mL of ice-water.
-
Stir for 30 minutes, during which a precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMF and succinimide.
-
Recrystallize the crude solid from ethanol/water to afford the final product, This compound , as fine, white crystals.
Part II: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Source |
| CAS Number | 885720-87-6 | [13] |
| Molecular Formula | C₉H₉BrClN₃ | [13] |
| Molecular Weight | 274.55 g/mol | [13] |
| Appearance | White to off-white crystalline solid | (Expected) |
| IUPAC Name | This compound | [13] |
Section 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted data based on structure and known values for similar scaffolds. Solvent: CDCl₃)
| Assignment | ¹H NMR (400 MHz) | ¹³C NMR (101 MHz) | Rationale |
| C2-H | δ 8.15 (s, 1H) | δ 142.5 | Pyrazole ring proton, singlet, deshielded by adjacent nitrogen atoms. |
| C3-Br | - | δ 95.0 | Carbon bearing bromine, significantly shielded by the heavy atom effect. |
| C5-CH₃ | δ 2.60 (s, 3H) | δ 16.5 | Methyl group on the pyrimidine ring, singlet. |
| C6-CH₂CH₃ | δ 3.05 (q, J = 7.6 Hz, 2H) | δ 24.0 | Methylene protons of the ethyl group, quartet due to coupling with adjacent CH₃. |
| C6-CH₂CH₃ | δ 1.30 (t, J = 7.6 Hz, 3H) | δ 14.8 | Terminal methyl protons of the ethyl group, triplet due to coupling with adjacent CH₂. |
| C5 | - | δ 158.0 | Quaternary carbon adjacent to nitrogen and methyl group. |
| C6 | - | δ 120.0 | Quaternary carbon adjacent to chlorine and ethyl group. |
| C7-Cl | - | δ 150.0 | Carbon bearing chlorine, deshielded. |
| C3a | - | δ 115.0 | Bridgehead carbon. |
| C8a | - | δ 148.5 | Bridgehead carbon adjacent to three nitrogen atoms. |
Section 2.2: Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition. The presence of both bromine and chlorine gives a highly characteristic isotopic pattern.
-
Expected Molecular Ion (M⁺): m/z 273 (for ⁷⁹Br, ³⁵Cl), 275 (for ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl), 277 (for ⁸¹Br, ³⁷Cl).
-
Isotopic Pattern: A distinctive cluster of peaks will be observed for the molecular ion due to the natural abundances of the isotopes:
-
⁷⁹Br (50.7%) and ⁸¹Br (49.3%)
-
³⁵Cl (75.8%) and ³⁷Cl (24.2%)
-
-
The resulting M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 77:100:25 , which is a definitive signature for a compound containing one bromine and one chlorine atom.
Section 2.3: Infrared (IR) Spectroscopy
(Predicted characteristic absorption bands, KBr pellet)
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3100 - 3050 | C-H stretching (aromatic, pyrazole ring) | Medium |
| 2980 - 2850 | C-H stretching (aliphatic, ethyl & methyl) | Medium-Strong |
| 1620 - 1580 | C=N stretching (pyrimidine ring) | Strong |
| 1550 - 1450 | C=C stretching (aromatic rings) | Strong |
| 1400 - 1350 | C-H bending (aliphatic) | Medium |
| 1100 - 1000 | C-Cl stretching | Strong |
| 650 - 550 | C-Br stretching | Medium-Strong |
Safety, Handling, and Storage
-
Hazard Identification: The final compound and intermediates should be handled with care. Similar compounds are listed with hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the compounds and reagents. All operations, especially those involving POCl₃ and volatile solvents, must be conducted in a certified chemical fume hood.[13]
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
This guide details a reliable and efficient three-step synthesis for This compound . The protocol is built upon well-established synthetic transformations common in heterocyclic chemistry, ensuring reproducibility. The comprehensive characterization plan, including predicted NMR, MS, and IR data, provides a clear roadmap for verifying the structural integrity and purity of the final product.
The title compound is a highly valuable building block. The differential reactivity of the C3-Br and C7-Cl bonds in metal-catalyzed cross-coupling reactions allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of diverse chemical libraries aimed at discovering novel therapeutic agents.[4]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. ChemicalBook.
- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu
- 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine. PubChem.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC.
- This compound. Advanced ChemBlocks.
-
Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][1][3]diazepine derivative on the basis of 13C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS.
- Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. PubMed Central.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound 97% | CAS: 885720-87-6 | AChemBlock [achemblock.com]
- 14. 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine | C8H7BrClN3 | CID 21066428 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of pyrazolo[1,5-a]pyrimidine core structures
An In-Depth Technical Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Core Structures
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, represents a "privileged scaffold" in modern drug discovery.[1] Its rigid, planar structure and versatile chemistry allow for strategic modifications across its periphery, making it an ideal framework for developing potent and selective modulators of various biological targets.[1][2] This structural versatility has led to the discovery of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] Several commercialized drugs, such as the anxiolytic Zaleplon and the kinase inhibitor Larotrectinib, feature this core, cementing its significance in medicinal chemistry.[1][4]
This guide provides a comprehensive technical overview of the key biological activities associated with the pyrazolo[1,5-a]pyrimidine core. We will delve into the molecular mechanisms, structure-activity relationships (SAR), and relevant experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Caption: The core pyrazolo[1,5-a]pyrimidine structure and its key properties.
Part 1: Anticancer Activity - The Prominence of Kinase Inhibition
The most extensively studied and clinically relevant biological activity of the pyrazolo[1,5-a]pyrimidine scaffold is its anticancer effect, primarily achieved through the inhibition of protein kinases.[3][5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][5] The pyrazolo[1,5-a]pyrimidine core acts as an effective ATP-competitive hinge-binding motif for numerous kinases.[5]
Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, TrkC), encoded by the NTRK genes, are transmembrane tyrosine kinases that play a vital role in neuronal development and function.[4][6] Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of solid tumors.[4] Pyrazolo[1,5-a]pyrimidine is a cornerstone of modern Trk inhibitor design, featured in two of the three FDA-approved drugs for NTRK fusion cancers.[4][6]
-
Mechanism of Action: These inhibitors function by occupying the ATP-binding pocket of the Trk kinase domain. A key interaction involves the N1 atom of the pyrazolo[1,5-a]pyrimidine core forming a hydrogen bond with the hinge region residue Met592, effectively blocking ATP binding and subsequent downstream signaling.[4]
Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine-based drugs.
-
Structure-Activity Relationship (SAR) Insights:
-
Hinge Interaction: The pyrazolo[1,5-a]pyrimidine moiety is essential for the hinge interaction with Met592.[4]
-
Substitutions: The addition of specific groups at various positions enhances potency and selectivity. For instance, a picolinamide group at the C3 position or a difluorophenyl-substituted pyrrolidine at the C5 position significantly boosts Trk inhibition.[4]
-
Overcoming Resistance: Second-generation inhibitors like Repotrectinib were designed to overcome resistance mutations that arise with first-generation drugs.[4]
-
| Compound | Target(s) | IC₅₀ (nM) | Status |
| Larotrectinib | TrkA, B, C | 5-11 | FDA Approved[4] |
| Entrectinib | TrkA, B, C, ROS1, ALK | 1-4 | FDA Approved[4] |
| Repotrectinib | TrkA, B, C, ROS1, ALK | ~0.02-0.2 | FDA Approved (2nd Gen)[4] |
| Selitrectinib | TrkA, B, C | <1 | Clinical Trials (2nd Gen)[4] |
Dual CDK2 and TRKA Inhibition
A promising strategy in cancer therapy is the development of dual inhibitors that target multiple critical pathways simultaneously, potentially mitigating drug resistance.[7] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and TrkA.[7]
-
Mechanism of Action: CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis. By simultaneously inhibiting TrkA, these compounds block both cell proliferation signaling and cell cycle progression, delivering a powerful two-pronged attack on cancer cells.[7]
-
Key Compounds: Studies have identified compounds like 6t and 6s which exhibit potent dual inhibitory activity, with IC₅₀ values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TrkA, respectively.[7]
Pim-1 Kinase Inhibition
Pim-1 is a constitutively active serine/threonine kinase that is a proto-oncogene implicated in various cancers.[8] It promotes cell survival and proliferation, making it an attractive therapeutic target.[8]
-
SAR Insights: Starting from a virtual screening hit, optimization of substituents at the C3 and C5 positions of the pyrazolo[1,5-a]pyrimidine core led to compounds with nanomolar inhibitory activity against Pim-1.[8] The lead compounds also showed high selectivity against a large panel of other oncogenic kinases, suggesting a favorable safety profile.[8]
-
Cellular Activity: Potent Pim-1 inhibitors from this class were shown to suppress the phosphorylation of the BAD protein (a downstream target of Pim-1) and inhibit colony formation in cell-based assays, confirming that their anticancer effects are mediated through Pim-1 inhibition.[8]
Other Relevant Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows it to target a broad range of other kinases involved in cancer.[3][5]
-
FLT3: Potent inhibitors of FLT3-ITD, a common mutation in acute myeloid leukemia (AML) that confers a poor prognosis, have been developed.[9]
-
EGFR, B-Raf, MEK: Derivatives targeting these kinases in the MAPK pathway have shown promise in cancers like non-small cell lung cancer (NSCLC) and melanoma.[2][5]
-
CDK9: Inhibition of this kinase, which is involved in transcriptional regulation, leads to the depletion of short-lived pro-survival proteins like Mcl-1, inducing apoptosis in cancer cells.[10]
-
PI3Kδ: Selective inhibitors of PI3Kδ have been developed, with potential applications in hematological malignancies and inflammatory diseases.[11]
Part 2: Anti-Inflammatory Activity
Chronic inflammation is a driver of numerous diseases. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[12]
-
Mechanism of Action:
-
Inhibition of Pro-inflammatory Mediators: Early studies showed that certain derivatives act as non-acidic anti-inflammatory agents by weakly inhibiting prostaglandin biosynthesis.[12] The activity is dependent on substituents, with some compounds showing a capacity to inhibit leukotriene biosynthesis as well.[12]
-
Inhibition of NF-κB Signaling: More recent work has identified compounds that inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, a master regulator of the inflammatory response.[13]
-
MAPK Inhibition: The most potent anti-inflammatory pyrazolo[1,5-a]quinazolines (a related scaffold) are believed to exert their effects by targeting mitogen-activated protein kinases (MAPKs) such as JNK, p38α, and ERK2.[13]
-
Caption: Pyrazolo[1,5-a]pyrimidines can suppress inflammation by inhibiting MAPK and NF-κB signaling.
-
Key Compounds: 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c ) proved to be a particularly potent anti-inflammatory agent in both in vivo and in vitro tests, with low acute toxicity.[12]
Part 3: Antimicrobial and Antitubercular Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its activity against various pathogens.
General Antimicrobial Activity
Derivatives have been synthesized and screened for their activity against various strains of bacteria and fungi.[14] Certain compounds were identified as broad-spectrum agents capable of inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi.[14]
Antitubercular Activity
A significant body of work has focused on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as potential agents against Mycobacterium tuberculosis (Mtb).[15][16][17]
-
SAR and Lead Optimization: High-throughput screening identified the scaffold as a promising antitubercular lead. Subsequent synthesis and testing of a focused library of analogues led to substantial improvements in activity and identified key features of the pharmacophore.[15][17] The best compounds exhibited low cytotoxicity and were active against Mtb within macrophages.[15][17]
-
Novel Mechanism of Resistance: A critical finding from this research was the mechanism of resistance. It was discovered that resistance was not conferred by mutations in common drug targets but rather by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751).[16][17] This enzyme promoted the catabolism (breakdown) of the compound, rendering it inactive.[16][17] This highlights the importance of mechanistic studies and cautions against assuming a shared mechanism of action for chemically similar compounds.[16][17]
Part 4: Other Biological Activities
The therapeutic potential of this scaffold extends to other areas:
-
Anti-diabetic Activity: Derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing diabetes.[18][19]
-
Anti-Alzheimer's Activity: Inhibition of acetylcholinesterase, a key target in Alzheimer's disease therapy, has also been reported.[18][19]
Part 5: Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols described below are self-validating systems for assessing the biological activities discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for TrkA)
This protocol describes a typical method to determine the IC₅₀ of a test compound against a specific kinase.
Objective: To quantify the concentration of a pyrazolo[1,5-a]pyrimidine derivative required to inhibit 50% of TrkA kinase activity.
Materials:
-
Recombinant human TrkA enzyme.
-
Biotinylated peptide substrate (e.g., Biotin-Poly-Glu-Tyr).
-
ATP (Adenosine Triphosphate).
-
Test compounds dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-Allophycocyanin (SA-APC) conjugate.
-
384-well assay plates.
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the final desired concentrations.
-
Reaction Setup: To each well of a 384-well plate, add:
-
2 µL of test compound dilution (or DMSO for control).
-
4 µL of TrkA enzyme solution.
-
4 µL of biotinylated substrate/ATP mixture.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add 10 µL of stop/detection buffer containing the Eu-labeled anti-phosphotyrosine antibody and SA-APC conjugate. This stops the reaction and initiates the detection process.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effect of a pyrazolo[1,5-a]pyrimidine derivative on a cancer cell line (e.g., a line with an NTRK fusion).
Materials:
-
Cancer cell line of interest (e.g., KM12 cells for TrkA).[4]
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader (570 nm).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include wells with DMSO as a vehicle control and wells with untreated cells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Carrageenan-Induced Rat Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of a pyrazolo[1,5-a]pyrimidine derivative.[12]
Materials:
-
Wistar rats (150-200g).
-
Test compound and reference drug (e.g., Indomethacin).
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
1% Carrageenan solution in saline.
-
Pletysmometer (for measuring paw volume).
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the test.
-
Compound Administration: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups of animals. The control group receives only the vehicle.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a pletysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours post-injection, Vₜ).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
-
A significant reduction in paw volume compared to the control group indicates anti-inflammatory activity.
-
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine core is a remarkably successful scaffold in medicinal chemistry, giving rise to potent and selective modulators of a wide array of biological targets. Its prominence as a kinase inhibitor is well-established, with multiple FDA-approved drugs for cancer treatment. However, challenges such as acquired drug resistance, off-target effects, and toxicity persist, necessitating continued research.[3][5]
Future efforts will likely focus on several key areas:
-
Optimizing Selectivity: Designing novel derivatives with improved selectivity profiles to minimize off-target toxicities.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against known resistance mutations.
-
Multi-Target Agents: Rationally designing dual- or multi-target inhibitors to combat complex diseases and reduce the potential for resistance.[7]
-
Exploring New Biological Space: Investigating the utility of this scaffold against novel targets in different therapeutic areas beyond oncology and inflammation.
The continued exploration of the rich chemistry and diverse biological activities of the pyrazolo[1,5-a]pyrimidine scaffold holds immense promise for the discovery of the next generation of innovative therapeutics.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
- Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Deriv
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in biologically active compounds and approved therapeutics.[1] This fused heterocyclic system, an analog of biogenic purines, offers a unique combination of structural rigidity, synthetic tractability, and a propensity for specific, high-affinity interactions with a range of biological targets.[1][2] Its true prominence has been cemented in the field of oncology, particularly as a cornerstone for potent kinase inhibitors.[3] This in-depth technical guide provides a comprehensive overview of the discovery process for novel pyrazolo[1,5-a]pyrimidine derivatives, from synthetic strategy and experimental design to biological evaluation and structure-activity relationship (SAR) elucidation. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and explore the future landscape for this remarkable scaffold.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Potent and Selective Kinase Inhibition
The power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its ability to mimic the purine core of ATP, allowing its derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.[3] This fundamental mechanism has been exploited to develop inhibitors for a multitude of kinases implicated in cancer and other diseases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and FMS-like Tyrosine Kinase 3 (FLT3).[3][4][5] The planar, bicyclic structure provides a rigid framework, while the nitrogen atoms offer key hydrogen bonding opportunities with the kinase hinge region, a critical interaction for potent inhibition.[6] Furthermore, the scaffold's periphery can be readily functionalized at multiple positions (C2, C3, C5, and C7), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
Strategic Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: From Classical Cyclocondensation to Modern Cross-Coupling
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core is a major advantage in drug discovery, enabling the generation of diverse chemical libraries for screening. The most common and robust approach involves the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic species.[1][2]
Foundational Synthesis: The Cyclocondensation Reaction
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction between a 3-aminopyrazole and a β-dicarbonyl compound or its equivalent. This reaction is typically performed under acidic or basic conditions and can be optimized for yield and regioselectivity.[2]
Rationale for Experimental Choices:
-
Solvent: Acetic acid is a frequently used solvent as it can also act as a catalyst. For less reactive substrates, higher boiling point solvents like ethanol or DMF may be employed.[7]
-
Catalyst: A catalytic amount of a strong acid like sulfuric acid can be used to protonate the carbonyl oxygen, increasing its electrophilicity. Conversely, a base like sodium ethoxide can be used to deprotonate the 3-aminopyrazole, enhancing its nucleophilicity.[7] The choice of catalyst can also influence the regioselectivity of the reaction with unsymmetrical dicarbonyl compounds.[8]
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[7]
Experimental Protocol: General Procedure for the Synthesis of 7-Aryl-Pyrazolo[1,5-a]pyrimidines
This protocol describes a typical cyclocondensation reaction between a 3-aminopyrazole and an enaminone, a common 1,3-bielectrophilic partner.
Materials:
-
5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile
-
Appropriate enaminone derivative
-
Glacial Acetic Acid
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a 25 mL round-bottom flask, add the 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol) and the corresponding enaminone (10 mmol).
-
Add glacial acetic acid (25 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the collected solid with ethanol.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a DMF-water mixture to afford the purified pyrazolo[1,5-a]pyrimidine derivative.[4]
Self-Validation: The structure of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.[7]
Advanced Functionalization: Palladium-Catalyzed Cross-Coupling Reactions
To explore a wider chemical space and fine-tune the properties of the pyrazolo[1,5-a]pyrimidine core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable. These reactions allow for the introduction of a diverse range of aryl and heteroaryl moieties at specific positions of the scaffold, which is crucial for optimizing kinase selectivity and potency.[3]
Biological Evaluation: A Multi-tiered Approach to Identifying Lead Compounds
The biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives is a systematic process that begins with broad screening and progresses to more focused mechanistic studies.
Primary Screening: In Vitro Kinase Inhibition Assays
The initial assessment of a compound's potential as a kinase inhibitor is typically performed using an in vitro kinase assay. These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme.
Causality Behind Experimental Choices:
-
Assay Format: A variety of assay formats are available, including radiometric assays that measure the incorporation of ³²P-labeled phosphate into a substrate, and non-radiometric assays that use fluorescence or luminescence as a readout. The choice of assay depends on factors such as throughput, sensitivity, and cost.[9][10]
-
Controls: The inclusion of appropriate controls is critical for data integrity. A positive control (a known inhibitor of the kinase) confirms that the assay is working correctly, while a negative control (e.g., the vehicle, typically DMSO) establishes the baseline kinase activity.[9]
Experimental Protocol: General In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a common luminescence-based kinase assay to determine the IC₅₀ value of a test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the test compound or DMSO (vehicle control) to each well.
-
Add the kinase to each well and pre-incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (typically 30-60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP detection reagent to each well. This reagent stops the kinase reaction and initiates a series of reactions that convert the produced ADP into a luminescent signal.
-
Incubate at room temperature for 30-40 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]
Secondary Screening: Cell-Based Assays
Compounds that show promising activity in in vitro kinase assays are then evaluated in cell-based assays to assess their effects on cancer cell proliferation and their ability to inhibit kinase signaling within a cellular context.
Rationale for Cell Line Selection:
The choice of cancer cell lines is critical and should be guided by the specific kinase being targeted. For example, when screening for inhibitors of FLT3, acute myeloid leukemia (AML) cell lines that harbor FLT3-ITD mutations are appropriate choices.[5] Similarly, for Trk inhibitors, cell lines with NTRK gene fusions are used.[6]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Target Engagement and Mechanism of Action: Western Blot Analysis
Western blotting is used to confirm that the observed anti-proliferative effects of a compound are due to the inhibition of the intended kinase target. This is achieved by measuring the phosphorylation status of the target kinase and its downstream signaling proteins.
Experimental Protocol: Western Blot for Kinase Inhibition
Procedure:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target kinase or a downstream substrate.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that is cleaved by the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using a digital imager. The intensity of the band corresponds to the amount of phosphorylated protein.
-
Loading Control: To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
A reduction in the phosphorylated form of the target protein in the presence of the compound, without a change in the total protein level, confirms on-target activity.[5]
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the biological assays are used to establish a structure-activity relationship (SAR), which guides the iterative process of lead optimization. The goal of lead optimization is to improve the potency, selectivity, and drug-like properties of the initial hit compounds.
Key SAR Insights for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors:
-
Hinge Binding: The pyrazolo[1,5-a]pyrimidine core itself is a crucial hinge-binding motif.[6]
-
Substitutions at C3 and C7: These positions are often modified to enhance interactions with the solvent-exposed region of the ATP-binding pocket, which can improve both potency and selectivity.[3]
-
Substitutions at C5: Modifications at this position can be used to modulate the compound's physicochemical properties, such as solubility and membrane permeability.[11]
Data Presentation: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as CDK2 and TRKA Inhibitors
| Compound | R | X | Y | Z | CDK2 IC₅₀ (µM)[4] | TRKA IC₅₀ (µM)[4] |
| 6n | 3,4-di-OCH₃ | H | H | H | 0.78 | 0.98 |
| 6o | 4-Cl | H | H | H | 0.76 | 1.59 |
| 6p | 4-Br | H | H | H | 0.67 | 1.34 |
| 6s | 2-furyl | H | H | H | 0.45 | 0.23 |
| 6t | 2-thienyl | H | H | H | 0.09 | 0.45 |
| Ribociclib | - | - | - | - | 0.07 | - |
| Larotrectinib | - | - | - | - | - | 0.07 |
This table presents a selection of data to illustrate SAR trends. For a comprehensive dataset, please refer to the original publication.
Interpretation of SAR Data:
The data in the table above reveals several key SAR trends. For instance, the replacement of a phenyl group with a thiophene ring at the R position (compound 6t ) leads to a significant increase in CDK2 inhibitory activity, with an IC₅₀ value comparable to the reference inhibitor ribociclib.[4] This suggests that the thiophene moiety may engage in more favorable interactions within the CDK2 active site.
Beyond In Vitro: Advancing to In Vivo Efficacy and ADME-Tox Profiling
Promising lead compounds with potent in vitro and cellular activity must then be evaluated for their in vivo efficacy and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological (Tox) properties.
-
In Vivo Efficacy: The antitumor activity of a lead compound is assessed in animal models, typically using human tumor xenografts in mice. The compound is administered orally or via injection, and its effect on tumor growth is monitored over time.[3][4]
-
ADME-Tox Profiling: In silico and in vitro ADME-Tox studies are conducted to predict a compound's drug-like properties, such as its oral bioavailability, metabolic stability, and potential for off-target toxicity.[5][12] For example, adherence to Lipinski's Rule of Five is often used as an early indicator of good oral bioavailability.[5]
The Future of Pyrazolo[1,5-a]pyrimidines: New Frontiers and Emerging Applications
The journey of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery is far from over. While their success as kinase inhibitors is well-established, new applications for this versatile scaffold are continually emerging. Recent research has explored their potential as:
-
Antimicrobial agents [5]
-
Immunomodulatory agents [5]
-
Reversal agents for multidrug resistance in cancer [13]
The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structural requirements for targeting a diverse range of biological macromolecules, will undoubtedly lead to the discovery of new and innovative pyrazolo[1,5-a]pyrimidine-based therapeutics.
Diagrams
General Workflow for the Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives
Caption: Schematic of key interactions between a pyrazolo[1,5-a]pyrimidine inhibitor and a kinase active site.
References
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Metwally, M. A., & Al-Abdullah, E. S. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
-
Zhang, H., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Wang, Y., ... & Zhang, H. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]
-
Singh, P., Singh, A., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Iorkula, T. A., Ibezim, A., Ntie-Kang, F., & Iorkula, T. A. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-25. [Link]
-
Li, Y., Wang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Zhang, H. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry, 277, 116761. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 153, 107769. [Link]
-
Hassan, A. S., Morsy, N. M., Awad, H. M., Abdel-Aziz, M., & El-Sayed, W. A. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 19(10), 4339-4359. [Link]
-
Castillo, J. C., Montaña, A., & Granda, S. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4944. [Link]
-
Iorkula, T. A., Ibezim, A., Ntie-Kang, F., & Iorkula, T. A. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-25. [Link]
-
Papafotika, A., Tzioumaki, N., Stathopoulos, P., Christoforidis, S., & Komiotis, D. (2022). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 27(19), 6529. [Link]
-
Zahedifar, M., & Zahedifar, M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 963-976. [Link]
-
El-Gendy, M. A., El-Naggar, M., & El-Gohary, N. S. (2023). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. Egyptian Journal of Chemistry, 66(12), 345-357. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Metwally, M. A., & Al-Abdullah, E. S. (2024). Design, synthesis, antimicrobial evaluation, molecular docking studies, and in silico prediction of ADME properties for novel pyrazolo[1,5-a]pyrimidine and its fused derivatives. Journal of Molecular Structure, 1319, 138765. [Link]
-
Wolska, Z., Ulenberg, S., Borowiecki, P., & Chojnacki, J. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4944. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preliminary Screening of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Derivatives of this structure have demonstrated significant potential across various therapeutic areas, including roles as anticancer, psychopharmacological, and selective protein inhibitors.[1] Notably, this scaffold is a cornerstone in the development of protein kinase inhibitors (PKIs), which are at the forefront of targeted cancer therapy.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Marketed drugs such as Larotrectinib and Entrectinib, which target Tropomyosin receptor kinases (Trks), feature the pyrazolo[1,5-a]pyrimidine nucleus, underscoring its clinical significance.[3]
The parent compound, 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine, serves as an excellent starting point for analog development. The presence of reactive halogen atoms at the 3 and 7 positions provides versatile handles for chemical modification through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic introduction of a diverse range of functional groups, enabling a thorough exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[2]
This guide provides a comprehensive framework for the preliminary screening of novel analogs derived from this core structure. We will delve into the strategic design of a screening cascade, detailing robust in vitro assays for evaluating biological activity and early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The methodologies described herein are designed to be self-validating and provide a clear rationale for experimental choices, ensuring the generation of high-quality, reproducible data to guide hit-to-lead optimization efforts.
Part 1: Analog Synthesis Strategy
The generation of a focused library of analogs is the first step in exploring the therapeutic potential of the this compound scaffold. The synthetic strategy should be designed to probe the impact of substituents at key positions on biological activity.
A common and effective method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2] For analog generation from the 3-bromo-7-chloro core, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are invaluable tools for introducing diverse functionalities.[2]
Illustrative Synthetic Approach (Suzuki Coupling):
Caption: Suzuki coupling for analog synthesis.
Part 2: The Preliminary Screening Cascade
A well-designed screening cascade is essential for efficiently identifying promising compounds from a library of analogs. The cascade should be structured as a funnel, starting with high-throughput primary assays to identify active compounds, followed by more complex secondary and tertiary assays to characterize their potency, selectivity, and drug-like properties.
Sources
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its rigid, planar structure and synthetic tractability have made it a "privileged scaffold," capable of interacting with a diverse range of biological targets through varied substitutions.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted pyrazolo[1,5-a]pyrimidines, with a particular focus on their role as potent and selective kinase inhibitors in oncology. The versatility of this scaffold has led to the development of several FDA-approved drugs, underscoring its clinical significance.[3][4][5]
The narrative that follows will delve into the nuanced interplay between the structural modifications of the pyrazolo[1,5-a]pyrimidine core and the resulting biological activity. We will explore key therapeutic areas where this scaffold has shown immense promise, dissecting the SAR to provide actionable insights for drug design and development.
Core Tenets of Pyrazolo[1,5-a]pyrimidine SAR: A Tale of Three Positions
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and placement of substituents around the core. While modifications at all positions can impact activity, extensive research has highlighted the C3, C5, and C7 positions as critical nodes for modulating potency and selectivity against various targets, particularly protein kinases.
Diagram 1: The Pyrazolo[1,5-a]pyrimidine Core and Key Substitution Points
Caption: Key positions for substitution on the pyrazolo[1,5-a]pyrimidine scaffold.
Tropomyosin Receptor Kinase (Trk) Inhibitors: A Clinical Success Story
The development of Trk inhibitors for the treatment of cancers harboring NTRK gene fusions represents a significant breakthrough in personalized medicine, with pyrazolo[1,5-a]pyrimidines playing a pivotal role.[4][5] Marketed drugs such as Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, all feature this core scaffold.[3][4][5]
The SAR of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors is well-elucidated. A key interaction involves a hydrogen bond between the N1 of the pyrazole ring and the hinge region of the kinase.
Key SAR Insights for Trk Inhibition:
-
C3-Position: Substitution at this position is crucial for potency. The presence of an amide bond, as seen in picolinamide derivatives, significantly enhances activity.[4] Heteroaryl substitutions, such as thiadiazole, oxadiazole, and triazole, also lead to potent Trk inhibition.[6]
-
C5-Position: A 2,5-difluorophenyl-substituted pyrrolidine at this position has been shown to increase Trk inhibitory activity.[4][6]
-
Macrocyclization: The development of macrocyclic analogs has been a successful strategy to combat resistance mutations observed with first-generation inhibitors.[4]
| Compound | C3-Substituent | C5-Substituent | TrkA IC50 (nM) | Reference |
| Larotrectinib | - | 2,5-difluorophenyl-pyrrolidine | 5 | [3] |
| Entrectinib | - | - | 1.7 | [3] |
| Compound 8 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | [4] |
| Compound 12 | Pyridine-carboxamide | Pyrrolidine | 1-100 | [4][6] |
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors.
Pim Kinase Inhibitors: Targeting Oncogenic Signaling
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in various cancers, making them attractive therapeutic targets.[7][8] Pyrazolo[1,5-a]pyrimidines have been extensively explored as potent and selective Pim kinase inhibitors.[7][9]
Key SAR Insights for Pim-1 Inhibition:
-
C3- and C5-Positions: Optimization of substituents at these positions is critical for achieving high potency.[7]
-
Hydrogen Bonding: Hydrogen bond interactions with residues such as Asp-128 and Asp-131 in the Pim-1 active site are crucial for inhibitory activity.[7]
-
Selectivity: The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be highly selective for Pim-1 over a large panel of other oncogenic kinases.[7]
A notable example from a lead optimization study demonstrated a significant improvement in Pim-2 potency by over 10,000-fold through structure- and property-based drug design, resulting in a lead compound with low picomolar potency against all three Pim isoforms.[9]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: A Strategy to Induce Apoptosis
CDK9 plays a crucial role in transcriptional regulation, and its inhibition can lead to the depletion of short-lived anti-apoptotic proteins like Mcl-1, thereby inducing cancer cell death.[10] Starting from the multi-kinase inhibitor PIK-75, which has a pyrazolo[1,5-a]pyrimidine core and potent CDK9 activity, researchers have developed more selective CDK9 inhibitors.[10] This work highlights the scaffold's utility in refining the selectivity profile of kinase inhibitors.
Broader Antitumor Applications
The antitumor potential of pyrazolo[1,5-a]pyrimidines extends beyond specific kinase targets. They have shown inhibitory activity against a range of other kinases relevant to oncology, including EGFR, B-Raf, MEK, and FLT-3.[11][12][13] The structural diversity achievable through various synthetic strategies allows for the fine-tuning of activity against these targets.[1][11] Generally, the introduction of electron-withdrawing groups on aryl moieties attached to the scaffold tends to enhance antiproliferative activity.[12]
Beyond Oncology: Exploring New Therapeutic Frontiers
While the primary focus of pyrazolo[1,5-a]pyrimidine research has been in oncology, the scaffold has demonstrated potential in other therapeutic areas as well.
Antitubercular Activity
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential leads for the treatment of tuberculosis.[14][15][16] SAR studies have revealed that modifications to the core can lead to substantial improvements in antitubercular activity with low cytotoxicity.[14][15] Interestingly, the mechanism of action of these compounds appears to be distinct from other chemically related inhibitors, highlighting the importance of detailed mechanistic studies.[14][16]
Neuropeptide Y1 Receptor Antagonism
A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as neuropeptide Y1 (NPY Y1) receptor antagonists.[17] High binding affinity and selectivity were achieved with specific substitutions at the C3 and C7 positions, suggesting a potential role for these compounds in regulating processes like blood pressure and food intake.[17]
Synthetic Strategies: Building the Core and Its Diversity
The broad utility of the pyrazolo[1,5-a]pyrimidine scaffold is underpinned by the development of efficient and versatile synthetic methodologies.
General Synthetic Workflow
A common and effective route to substituted pyrazolo[1,5-a]pyrimidines involves a cascade cyclization.[7] This typically starts with the reaction of an aryl-substituted acetonitrile with an appropriate reagent to form a 3-(dimethylamino)-2-arylacrylonitrile. Subsequent treatment with hydrazine yields a 1H-pyrazol-5-amine intermediate. The final pyrazolo[1,5-a]pyrimidine core is then constructed by reacting this intermediate with a 1,3-biselectrophilic compound.[1]
Diagram 2: Generalized Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines
Caption: A common synthetic route to the pyrazolo[1,5-a]pyrimidine core.
Modern synthetic approaches, including microwave-assisted synthesis, multicomponent reactions, and palladium-catalyzed cross-coupling reactions, have further expanded the chemical space accessible for this scaffold, enabling the creation of diverse libraries for high-throughput screening and lead optimization.[11][18][19]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR data, robust experimental protocols are essential. The following provides a generalized, step-by-step methodology for the synthesis and initial biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives.
Step 1: Synthesis of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine Scaffold
-
Acrylonitrile Formation: An appropriately substituted aryl acetonitrile is reacted with N,N-dimethylformamide dimethyl acetal. The reaction is typically carried out at an elevated temperature (e.g., 120°C) for a short duration (e.g., 20 minutes), often under microwave irradiation to expedite the reaction.[18]
-
Pyrazol-5-amine Synthesis: The resulting 3-(dimethylamino)-2-arylacrylonitrile is treated with hydrazine hydrate or hydrazine hydrobromide in a suitable solvent like ethanol. This reaction is also amenable to microwave heating.[18] The product, a 4-aryl-1H-pyrazol-5-amine, can often be isolated in high purity after cooling and filtration.[7]
-
Pyrimidine Ring Formation: The pyrazol-5-amine intermediate is then reacted with a 1,3-biselectrophile, such as a 2-aryl-substituted malondialdehyde or 1,1,3,3-tetramethoxypropane, to construct the pyrimidine ring.[18] This final cyclization step yields the desired 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidine.
-
Purification and Characterization: The crude product is purified by recrystallization or column chromatography. The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: In Vitro Biological Evaluation
-
Kinase Inhibition Assay: The inhibitory activity of the synthesized compounds against the target kinase is typically assessed using an in vitro enzyme assay. For example, a common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.
-
Cell-Based Proliferation Assay: To evaluate the antiproliferative effects of the compounds, a cell-based assay is employed. Cancer cell lines relevant to the target of interest are treated with increasing concentrations of the test compounds. Cell viability is measured after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as the MTT or MTS assay. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.
-
Selectivity Profiling: Lead compounds are often screened against a panel of other kinases to determine their selectivity profile. This is crucial for identifying potential off-target effects and ensuring a favorable therapeutic window.
Future Perspectives and Challenges
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Overcoming Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance to existing therapies is a major priority, particularly in oncology.[11]
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of pyrazolo[1,5-a]pyrimidine-based compounds to enhance their bioavailability and clinical efficacy remains an ongoing challenge.[11]
-
Exploring New Biological Targets: While kinase inhibition has been the dominant application, the demonstrated activity against other targets suggests that the full therapeutic potential of this scaffold has yet to be realized.
Despite the successes, challenges such as off-target effects and toxicity persist.[11] Continued innovation in synthetic chemistry, coupled with a deeper understanding of the biological systems being targeted, will be essential for translating the promise of the pyrazolo[1,5-a]pyrimidine scaffold into new and improved medicines.
References
-
Iorkula, T. H., Osayawe, O. J. K., Ugwu, D. I., Uvere, P. O., Eke, N. M., Eze, F. U., ... & Onyinyechi, O. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Singh, A., Singh, A., Singh, V. K., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Singh, A., Singh, A., Singh, V. K., & Singh, R. K. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15). [Link]
-
Xu, Y., Brenning, B., D'Amico, D. C., Fultz, K. E., Guo, L., Ho, K. K., ... & Wang, X. (2015). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS medicinal chemistry letters, 6(2), 142–147. [Link]
-
Valle-Sistac, J., & Estévez, J. C. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6614. [Link]
-
Squires, M. S., Cooke, L., Golec, J. M., & Wood, G. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & medicinal chemistry letters, 25(20), 4567–4571. [Link]
-
Zhang, Y., Wen, D., Shen, J., Tian, L., Zhu, Y., Zhang, J., ... & Chen, Y. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current topics in medicinal chemistry, 23(12), 1043–1064. [Link]
-
Zhang, Y., Wen, D., Shen, J., Tian, L., Zhu, Y., Zhang, J., ... & Chen, Y. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043-1064. [Link]
-
Zhang, Y., Wen, D., Shen, J., Tian, L., Zhu, Y., Zhang, J., ... & Chen, Y. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043-1064. [Link]
- N/A
-
Hilliard, J. J. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]Pyrimidines and (4-Hydroxy-6-Trifluoromethylpyrimidin-2-Yl) Guanidines. ProQuest Dissertations Publishing. [Link]
-
Xu, Y., Brenning, B., D'Amico, D. C., Fultz, K. E., Guo, L., Ho, K. K., ... & Wang, X. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(2), 142-147. [Link]
-
Iorkula, T. H., Osayawe, O. J. K., Ugwu, D. I., Uvere, P. O., Eke, N. M., Eze, F. U., ... & Onyinyechi, O. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]
-
Singh, V., Chibale, K., & Warner, D. F. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS infectious diseases, 7(2), 479–492. [Link]
-
Singh, V., Chibale, K., & Warner, D. F. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
-
Singh, A., Singh, A., Singh, V. K., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules (Basel, Switzerland), 29(15), 3560. [Link]
-
Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]
-
Singh, V., Chibale, K., & Warner, D. F. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS infectious diseases, 7(2), 479–492. [Link]
-
Bronson, J. J., Feng, H., Gaulin, J. L., Ho, D. M., Johnson, G., Macor, J. E., ... & Zorn, N. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. Bioorganic & medicinal chemistry letters, 21(9), 2641–2645. [Link]
-
Wang, X., Magnuson, S., Ebens, A., Brooijmans, N., Burger, M., Fan, J., ... & Zhang, C. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & medicinal chemistry letters, 23(11), 3149–3153. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]Pyrimidines and (4-Hydroxy-6-Trifluoromethylpyrimidin-2-Yl) Guanidines - ProQuest [proquest.com]
- 19. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Novel Therapeutics
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets. This structural feature, combined with the potential for diverse substitutions at multiple positions, has established it as a "privileged scaffold" in drug discovery. Compounds incorporating this core have demonstrated a broad spectrum of pharmacological activities, with a particular prominence in the development of targeted therapies for cancer, inflammatory disorders, and central nervous system conditions. This guide provides a comprehensive overview of the key therapeutic targets for pyrazolo[1,5-a]pyrimidine compounds, detailing the scientific rationale for their selection and providing validated experimental workflows for their characterization.
Part 1: Key Therapeutic Target Classes
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is primarily attributed to their ability to modulate the activity of several key protein families. This section will delve into the most prominent of these, with a focus on protein kinases, phosphodiesterases, and GABA-A receptors.
Protein Kinases: The Dominant Target Family
Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, are a major focus for pyrazolo[1,5-a]pyrimidine-based drug discovery.[1][2] The scaffold's ability to act as an ATP-competitive inhibitor has led to the development of potent and selective modulators for several kinase subfamilies.[2]
Therapeutic Rationale: CDKs are a family of serine/threonine kinases that are fundamental to the regulation of the cell cycle, transcription, and apoptosis.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.[3][4]
Pyrazolo[1,5-a]pyrimidine Inhibitors: A number of pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various CDKs. For instance, BS-194 is a selective inhibitor of CDK1, CDK2, and CDK9, demonstrating antiproliferative activity in a range of cancer cell lines and antitumor effects in human tumor xenografts.[3] Dinaciclib, another compound with this core, also inhibits multiple CDKs by occupying the ATP-binding site.[5] Some derivatives have also shown potent activity against CDK7.[4] The goal of dual CDK2 and TRKA inhibition is also being explored with this scaffold.[5][6]
Downstream Signaling Pathway: Inhibition of CDKs by pyrazolo[1,5-a]pyrimidine compounds leads to a blockade of the cell cycle, typically at the G1/S or G2/M phases. This is achieved by preventing the phosphorylation of key substrates such as the retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters E2F transcription factors and prevents the expression of genes required for S-phase entry. Inhibition of transcriptional CDKs, like CDK9, leads to a reduction in short-lived anti-apoptotic proteins such as Mcl-1, thereby inducing apoptosis in cancer cells.[7]
Signaling Pathway: CDK Inhibition
Caption: Inhibition of CDK/Cyclin complexes and CDK9 by pyrazolo[1,5-a]pyrimidines.
Therapeutic Rationale: The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial for the development and function of the nervous system.[8][9] Chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode the Trk proteins, can lead to the expression of fusion proteins with oncogenic activity. These NTRK fusions are found in a wide range of solid tumors and are a key therapeutic target.[8]
Pyrazolo[1,5-a]pyrimidine Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for Trk inhibitors.[8][9] Notably, two of the three FDA-approved Trk inhibitors, Entrectinib and Repotrectinib, feature this core structure.[8][9] Numerous other derivatives have been developed with potent enzymatic and cell-based inhibition of TrkA, TrkB, and TrkC in the nanomolar range.[8]
Therapeutic Rationale: JAKs are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a central role in immunity and hematopoiesis.[10][11][12] Constitutive activation of the JAK-STAT pathway is implicated in myeloproliferative disorders and inflammatory diseases.[13]
Pyrazolo[1,5-a]pyrimidine Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of JAKs.[14][15] For example, a series of 2-amino-pyrazolo[1,5-a]pyrimidines have been shown to exhibit potent inhibition of JAK2.[13]
Downstream Signaling Pathway: JAK inhibitors block the initial step of the JAK-STAT pathway.[16] Upon cytokine binding to its receptor, the associated JAKs are brought into proximity and trans-phosphorylate each other.[11][12] The activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[11] The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to act as transcription factors for inflammatory cytokines and other target genes.[10][16] Pyrazolo[1,5-a]pyrimidine-based JAK inhibitors prevent this cascade by blocking the kinase activity of JAKs, thereby blunting the inflammatory response.[16]
Signaling Pathway: JAK-STAT Inhibition
Caption: Mechanism of JAK-STAT pathway inhibition by pyrazolo[1,5-a]pyrimidine compounds.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the discovery of inhibitors for a range of other kinases, including:
-
Pim-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation in various cancers. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors.[17]
-
Phosphoinositide 3-kinase δ (PI3Kδ): This lipid kinase is a key regulator of immune cell function, and its overactivity is linked to inflammatory and autoimmune diseases.[18] A series of indol-4-yl-pyrazolo[1,5-a]pyrimidines have been designed as highly potent and selective PI3Kδ inhibitors.[18][19]
-
Adaptor-Associated Kinase 1 (AAK1): A member of the NAK (numb-associated kinase) family, AAK1 is involved in clathrin-mediated endocytosis, a process hijacked by some viruses for cellular entry. Macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitors of AAK1 are being explored as potential antiviral agents.[20][21]
-
Death-associated protein kinase (DAPK) family: Specifically, DRAK1, a relatively understudied member of the "dark kinome," has been targeted by pyrazolo[1,5-a]pyrimidine-based macrocycles.[1]
Phosphodiesterases (PDEs)
Therapeutic Rationale: PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that are crucial for a multitude of cellular signaling pathways. Inhibition of specific PDEs can lead to a variety of therapeutic effects. For example, PDE4 is a validated target for idiopathic pulmonary fibrosis, and PDE5 inhibitors are used to treat erectile dysfunction.[22][23][24]
Pyrazolo[1,5-a]pyrimidine Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of both PDE4 and PDE5.[22][23] An artificial intelligence-driven approach has led to the discovery of a novel pyrazolo[1,5-a]pyrimidine-based PDE4 inhibitor.[22]
GABA-A Receptors
Therapeutic Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[25] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of signal transmission.[25] Modulators of the GABA-A receptor are used to treat anxiety, epilepsy, and sleep disorders.
Pyrazolo[1,5-a]pyrimidine Modulators: While most research has focused on the pyrazolo[1,5-a]quinazoline core, there is evidence for pyrazolopyrimidine derivatives acting as GABA-A receptor modulators.[25][26][27][28][29] These compounds can act as partial agonists or inverse partial agonists, enhancing or reducing the chloride current, respectively.[26]
Part 2: Experimental Protocols for Target Validation and Compound Characterization
The identification and characterization of pyrazolo[1,5-a]pyrimidine compounds as modulators of these therapeutic targets require a suite of robust and validated assays. This section provides an overview of the key experimental workflows.
Biochemical Assays
Biochemical assays are essential for determining the direct interaction of a compound with its target protein and for quantifying its potency.[30]
Workflow: General Biochemical Kinase Assay
Caption: A generalized workflow for a biochemical kinase activity assay.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[31]
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine test compound in DMSO. Further dilute in the appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the kinase and its specific substrate. Then, add the test compound dilutions. Include "no-enzyme" and "vehicle" (DMSO) controls.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.[31]
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Kinase Reaction: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature or 37°C.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Causality Behind Experimental Choices:
-
ATP at Km: Using ATP at its Michaelis-Menten constant (Km) provides a sensitive measure of inhibition, especially for ATP-competitive inhibitors.
-
Pre-incubation: This step ensures that the inhibitor has reached equilibrium with the enzyme before the reaction is initiated, providing a more accurate measure of potency.
-
Luminescent Readout: This detection method is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound's activity in a biochemical assay translates to a cellular context, where factors like cell permeability and off-target effects come into play.
Detailed Protocol: Western Blot for Phospho-Substrate Levels
This protocol is used to assess the inhibition of a specific kinase signaling pathway within cells by measuring the phosphorylation status of a known downstream substrate (e.g., p-Rb for CDK2, p-STAT3 for JAKs, p-BAD for Pim-1).[17]
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HCT-116) at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of the pyrazolo[1,5-a]pyrimidine compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total Rb) and a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading. Quantify the band intensities using densitometry software and normalize the phospho-protein signal to the total protein and loading control.
Causality Behind Experimental Choices:
-
Phosphatase Inhibitors: These are critical to include in the lysis buffer to prevent the dephosphorylation of proteins after cell lysis, ensuring that the measured phosphorylation state reflects the in-cell condition at the time of harvest.
-
Loading Control: This is essential to confirm that any observed decrease in the phospho-protein signal is due to the compound's inhibitory effect and not due to unequal amounts of protein being loaded onto the gel.
Biophysical Methods
Biophysical techniques can provide detailed information about the binding kinetics and thermodynamics of the compound-target interaction.
-
Surface Plasmon Resonance (SPR): This technique can be used to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the interaction between the pyrazolo[1,5-a]pyrimidine compound and its target kinase.[30]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[30]
Part 3: Data Presentation
For effective comparison and evaluation of pyrazolo[1,5-a]pyrimidine derivatives, quantitative data should be summarized in a clear and structured format.
Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Compounds against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| BS-194 | CDK2 | 3 | Enzymatic | [3] |
| BS-194 | CDK1 | 30 | Enzymatic | [3] |
| BS-194 | CDK9 | 90 | Enzymatic | [3] |
| Compound 36 | TrkA | 1.4 | Enzymatic | [8] |
| Compound 36 | TrkB | 2.4 | Enzymatic | [8] |
| Compound 36 | TrkC | 1.9 | Enzymatic | [8] |
| Compound 5j | CDK2 | 160 | Enzymatic | [4] |
| Compound 5j | CDK7 | 140 | Enzymatic | [4] |
| CPL302253 (54) | PI3Kδ | 2.8 | Enzymatic | [18][19] |
| Compound 11b | Pim-1 | (sub-μM) | Cell-based | [17] |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of inhibitors targeting a diverse range of therapeutically relevant proteins, most notably protein kinases. The commercial success of inhibitors for Trk and the promising preclinical and clinical data for inhibitors of CDKs, JAKs, and other kinases underscore the potential of this chemical class.
Future research will likely focus on several key areas:
-
Enhancing Selectivity: While potent inhibitors have been developed, achieving high selectivity within kinase families (e.g., among different CDKs or JAKs) remains a challenge. Structure-based design and the exploration of novel substitution patterns will be crucial to minimize off-target effects.
-
Overcoming Drug Resistance: As with any targeted therapy, the emergence of resistance is a significant clinical hurdle. The development of next-generation pyrazolo[1,5-a]pyrimidine inhibitors that can overcome known resistance mutations is an active area of research.
-
Expanding the Target Space: While kinases are the predominant focus, the demonstrated activity against PDEs and GABA-A receptors suggests that the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold has yet to be fully realized. Screening of compound libraries against a broader range of biological targets may uncover novel therapeutic opportunities.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2022). PubMed Central. [Link]
-
A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. (2009). ACS Publications. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]
-
Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. (2023). ACS Publications. [Link]
-
Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer. (2025). RSC Publishing. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). NIH. [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed. [Link]
-
JAK-STAT signaling pathways. JAK inhibitors stop the downstream... (2022). ResearchGate. [Link]
-
Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (2021). PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. (2009). PubMed. [Link]
-
Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (2021). MDPI. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). PubMed Central. [Link]
-
GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2022). PubMed. [Link]
-
GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2022). NIH. [Link]
-
Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
-
Pyrazolopyrimidine derivatives as GABA A receptor modulators. (2020). ResearchGate. [Link]
-
Substituted Pyrazolopyridines as Potent and Selective PDE5 Inhibitors: Potential Agents for Treatment of Erectile Dysfunction. (2025). ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
JAK-STAT signaling pathway. Cusabio. [Link]
-
Basic Mechanisms of JAK Inhibition. (2020). PubMed Central. [Link]
-
The JAK-STAT Pathway and the JAK Inhibitors. (2020). Semantic Scholar. [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2023). Frontiers. [Link]
- PYRAZOLO [1,5-a] PYRIMIDINES USEFUL AS JAK2 INHIBITORS. (2012).
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). PubMed Central. [Link]
-
Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. (2018). ResearchGate. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). MDPI. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). PubMed. [Link]
- Pyrazolopyrimidine jak inhibitor compounds and methods. (2015).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MX2010006748A - PYRAZOLO [1,5-a] PYRIMIDINES USEFUL AS JAK2 INHIBITORS. - Google Patents [patents.google.com]
- 15. PH12015500666A1 - Pyrazolopyrimidine jak inhibitor compounds and methods - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 19. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv [biorxiv.org]
- 21. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. reactionbiology.com [reactionbiology.com]
- 31. domainex.co.uk [domainex.co.uk]
Methodological & Application
Application Note and Protocol for the Synthesis of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of the novel heterocyclic compound, 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as kinase inhibitors for potential cancer therapy.[1] This protocol outlines a robust and efficient three-step synthetic route, commencing from commercially available starting materials. The methodology has been designed to be accessible to researchers with a solid background in synthetic organic chemistry.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a sequential three-step process. The core pyrazolo[1,5-a]pyrimidine structure is first constructed via a cyclocondensation reaction. This is followed by a chlorination step to introduce the chloro substituent at the 7-position. The final step involves a regioselective bromination at the 3-position of the pyrazolo[1,5-a]pyrimidine ring system.
Figure 1: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 3-Amino-5-methylpyrazole | C₄H₇N₃ | 97.12 | Sigma-Aldrich | |
| Ethyl 2-ethylacetoacetate | C₈H₁₄O₃ | 158.19 | TCI | |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Fisher Scientific | |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Acros Organics | Caution: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE). |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Alfa Aesar | Caution: Lachrymator. Handle with care. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | |
| Hexanes | C₆H₁₄ | ~86.18 | VWR | |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | EMD Millipore | |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | EMD Millipore | Anhydrous, for drying organic layers. |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | Cambridge Isotope Laboratories | For NMR analysis. |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Experimental Protocol
Step 1: Synthesis of 6-Ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
This initial step involves the acid-catalyzed cyclocondensation of 3-amino-5-methylpyrazole with ethyl 2-ethylacetoacetate to form the pyrazolo[1,5-a]pyrimidine core.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-methylpyrazole (9.71 g, 100 mmol) and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature until the 3-amino-5-methylpyrazole is fully dissolved.
-
Add ethyl 2-ethylacetoacetate (15.82 g, 100 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 16 hours. Monitor the reaction progress by TLC (eluent: 10% methanol in dichloromethane).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 500 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).
-
Dry the solid under vacuum to yield 6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one as an off-white powder. The product can be used in the next step without further purification if deemed sufficiently pure by NMR.
Step 2: Synthesis of 7-Chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
This step converts the hydroxyl group at the 7-position to a chloro group using phosphorus oxychloride.[2] This is a standard procedure for the chlorination of such heterocyclic systems.[3][4][5]
-
In a 100 mL round-bottom flask, place the crude 6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (from Step 1, assuming ~100 mmol).
-
Caution: Perform this step in a well-ventilated fume hood. Add phosphorus oxychloride (50 mL, ~535 mmol) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105 °C) for 3 hours.
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice (500 g) in a large beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine as a solid.
Step 3: Synthesis of this compound
The final step is the regioselective bromination at the electron-rich 3-position of the pyrazolo[1,5-a]pyrimidine ring.[1]
-
Dissolve 7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (from Step 2, assuming ~80 mmol) in dimethylformamide (DMF, 160 mL) in a 500 mL round-bottom flask.
-
Add N-bromosuccinimide (NBS) (15.7 g, 88 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into 800 mL of water.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, this compound, as a crystalline solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the ethyl and methyl groups, as well as the aromatic proton on the pyrazole ring.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of carbon signals corresponding to the structure.
-
Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of C₉H₉BrClN₃. The isotopic pattern for bromine and chlorine should be observable.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of cyclized product | Incomplete reaction. | Increase the reaction time and ensure the temperature is maintained at reflux. |
| Product is soluble in the aqueous workup. | Extract the aqueous layer with an organic solvent like ethyl acetate after filtration of the initial precipitate. | |
| Step 2: Incomplete chlorination | Insufficient heating or reaction time. | Ensure the reaction is refluxed for the specified time. A small amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction. |
| Degradation of starting material. | Avoid excessively high temperatures. | |
| Step 3: Multiple brominated products | Reaction is too vigorous or temperature is too high. | Add NBS portion-wise and maintain the reaction at room temperature. |
| Impure starting material from Step 2. | Ensure the 7-chloro intermediate is sufficiently pure before proceeding with bromination. | |
| Purification challenges | Product is difficult to crystallize. | Attempt purification by flash chromatography. |
| Co-eluting impurities. | Try a different solvent system for chromatography or recrystallization. |
Reaction Mechanism
The synthesis proceeds through a series of well-established reaction mechanisms. The initial cyclocondensation is a classic example of the formation of a fused heterocyclic system. The chlorination with POCl₃ involves the activation of the hydroxyl group followed by nucleophilic attack by chloride. The final bromination is an electrophilic aromatic substitution on the electron-rich pyrazole ring.
Figure 2: Simplified mechanistic pathway for the synthesis.
References
-
Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14247-14251. [Link]
-
Martins, M. A. P., Scapin, E., Frizzo, C. P., Rosa, F. A., Bonacorso, H. G., & Zanatta, N. (2009). 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. Journal of the Brazilian Chemical Society, 20(2), 205–213. [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 231-294. [Link]
-
Li, J., et al. (2006). Synthesis and antitumor activity of novel 5-(chloromethyl)-7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitriles. Acta Pharmacologica Sinica, 27(10), 1369-1376. [Link]
-
Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4935. [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4396-4406. [Link]
Sources
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
An Application Guide for the Strategic Functionalization of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine via Palladium-Catalyzed Cross-Coupling
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Imperative for Precision Chemistry
The pyrazolo[1,5-a]pyrimidine core is a privileged N-heterocyclic framework, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have been investigated as potent and selective inhibitors of various protein kinases, playing a critical role in the development of targeted cancer therapies.[3][4] Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Repotrectinib, feature this pyrazolo[1,5-a]pyrimidine nucleus, stimulating immense interest in its synthetic derivatization.[5][6]
The strategic introduction of diverse molecular fragments onto this core is paramount for modulating biological activity and optimizing pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.[7][8]
This guide focuses on a key building block, This compound (CAS: 885720-87-6), a dihalogenated substrate offering a unique opportunity for sequential and site-selective functionalization.[9] We will provide an in-depth analysis of the underlying principles of chemoselectivity and present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Pillar 1: Understanding Chemoselectivity in Dihalogenated Systems
The successful functionalization of this compound hinges on controlling the chemoselectivity of the palladium catalyst. The substrate possesses two distinct carbon-halogen bonds: a C3-Br bond and a C7-Cl bond. The rate-determining step for most cross-coupling catalytic cycles is the initial oxidative addition of the palladium(0) complex into the carbon-halogen bond.[10]
The reactivity of organic halides in this step is well-established and generally follows the order of bond dissociation energies: C–I > C–Br > C–OTf > C–Cl.[11] Consequently, the C3-Br bond is significantly more susceptible to oxidative addition than the C7-Cl bond. This intrinsic reactivity difference is the cornerstone of our synthetic strategy, allowing for the selective functionalization at the C3 position while leaving the C7-chloro substituent intact for subsequent transformations. This stepwise approach enables the rapid and efficient generation of molecular diversity from a single, readily available precursor.[12]
Caption: Strategic, sequential cross-coupling of the dihalogenated scaffold.
Pillar 2: Application Protocols & Methodologies
The following protocols provide robust starting points for the cross-coupling of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure catalyst stability and optimal performance.[13]
General Experimental Workflow
A successful cross-coupling reaction relies on the careful exclusion of oxygen and moisture. The following workflow is recommended for all protocols.
Caption: Standard workflow for inert atmosphere cross-coupling.
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a premier method for forming biaryl and heteroaryl-aryl structures, valued for its mild conditions and broad functional group tolerance.[13][14]
Catalytic Cycle Explanation: The reaction is initiated by the oxidative addition of the Pd(0) catalyst into the C3-Br bond. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step facilitated by the base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[15][16]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Recommended Reaction Parameters:
| Component | Reagent/Condition | Mol % / Equiv. | Rationale & Citation |
|---|---|---|---|
| Substrate | 3-Bromo-7-chloro...pyrimidine | 1.0 equiv. | Starting material. |
| Coupling Partner | (Hetero)arylboronic acid | 1.2 - 1.5 equiv. | Excess ensures complete consumption of the substrate.[13] |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | 2 - 5 mol % | Robust, air-stable precatalysts effective for heteroaromatic substrates.[17][18] |
| Ligand | (if needed) XPhos | 4 - 10 mol % | Bulky phosphine ligands promote reductive elimination and prevent catalyst decomposition.[19] |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv. | Activates the boronic acid for transmetalation.[17] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or DMF | 0.1 - 0.2 M | Common solvent systems for Suzuki couplings. |
| Temperature | 80 - 110 °C | - | Thermal energy required to drive the catalytic cycle. |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., XPhos Pd G2, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to the desired concentration (e.g., 0.15 M).
-
Place the flask in a preheated oil bath at the target temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the C3-arylated product.
Protocol 2: Sonogashira C-C Coupling
The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) of an aryl halide and a terminal C(sp) of an alkyne, typically using a dual palladium and copper catalyst system.[8][20]
Recommended Reaction Parameters:
| Component | Reagent/Condition | Mol % / Equiv. | Rationale & Citation |
|---|---|---|---|
| Substrate | 3-Bromo-7-chloro...pyrimidine | 1.0 equiv. | Starting material. |
| Coupling Partner | Terminal Alkyne | 1.2 - 2.0 equiv. | Excess drives the reaction to completion. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 2 - 5 mol % | Standard and effective palladium source. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 4 - 10 mol % | Facilitates the formation of the copper acetylide intermediate.[13] |
| Base | Triethylamine (TEA) or DIPEA | 2.0 - 3.0 equiv. | Acts as both the base and often as a co-solvent. |
| Solvent | THF or DMF | 0.1 - 0.2 M | Aprotic polar solvents are typically used. |
| Temperature | Room Temp. to 80 °C | - | Reaction is often facile at or slightly above room temperature.[21] |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., TEA, 2.5 equiv.) and the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction at the desired temperature (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by flash chromatography to yield the C3-alkynylated product.[22]
Protocol 3: Buchwald-Hartwig C-N Amination
This reaction is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[23] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
Recommended Reaction Parameters:
| Component | Reagent/Condition | Mol % / Equiv. | Rationale & Citation |
|---|---|---|---|
| Substrate | 3-Bromo-7-chloro...pyrimidine | 1.0 equiv. | Starting material. |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 equiv. | The nucleophilic coupling partner. |
| Catalyst | Pd₂(dba)₃ or BrettPhos Pd G3 | 1 - 4 mol % | Highly active catalysts for C-N coupling. G3 precatalysts are often user-friendly.[7] |
| Ligand | Xantphos or BrettPhos | 2 - 8 mol % | Electron-rich, bulky phosphine ligands are crucial for efficient C-N reductive elimination.[24] |
| Base | NaOtBu or Cs₂CO₃ | 1.5 - 2.5 equiv. | A strong, non-nucleophilic base is required to deprotonate the amine.[5] |
| Solvent | Toluene or 1,4-Dioxane | 0.1 - 0.2 M | Anhydrous, non-protic solvents are essential. |
| Temperature | 80 - 120 °C | - | Higher temperatures are often necessary for C-N bond formation. |
Step-by-Step Protocol:
-
Inside a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if using Pd₂(dba)₃), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Add the this compound (1.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv.).
-
Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at the target temperature (e.g., 110 °C) and stir.
-
Monitor the reaction by LC-MS. After completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and carefully quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to isolate the C3-aminated pyrazolo[1,5-a]pyrimidine.
References
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5- a]pyrimidines. PubMed. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
-
Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]
-
Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Publications. Available at: [Link]
-
Mechanistic studies of transition metal-catalyzed cross-coupling reactions. Preprints.org. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]
-
Mechanistic insights into C‐C cross coupling activities of Pd/Ni‐doped heterofullerenes. Wiley Online Library. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ResearchGate. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. ResearchGate. Available at: [Link]-one_towards_a_new_access_to_35-diarylated_7-trifluoromethylpyrazolo15-apyrimidine_derivatives)
-
ω-Functionalized 3-Alkynylpyrazolo[1, 5-a]pyrimidines by Sonogashira Coupling. Synthesis. Available at: [Link]
-
Development of a reproducible and scalable method for the synthesis of biologically active pyrazolo[1,5- a ]pyrimidine derivatives. Russian Journal of General Chemistry. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound 97% | CAS: 885720-87-6 | AChemBlock [achemblock.com]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. nobelprize.org [nobelprize.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sci-hub.box [sci-hub.box]
- 22. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines and the Suzuki-Miyaura Reaction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Molecules incorporating this core structure have demonstrated a wide range of biological activities, including sedative-hypnotic, anxiolytic, and anti-inflammatory properties.[1] The ability to selectively functionalize this scaffold is therefore of paramount importance for the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR).
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[3][4] Its broad functional group tolerance, use of generally stable and non-toxic boronic acid reagents, and well-understood mechanistic pathway make it an indispensable tool for synthetic chemists, particularly in the pharmaceutical industry.[5][6]
This application note provides a detailed guide for the chemoselective Suzuki-Miyaura reaction on the 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine substrate. We will delve into the principles governing the selective activation of the C-Br bond over the C-Cl bond, present a robust and optimized experimental protocol, and offer guidance on troubleshooting potential issues.
Guiding Principle: Chemoselectivity in Dihalogenated Heterocycles
The successful execution of a selective cross-coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In the context of the Suzuki-Miyaura reaction, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[7][8] The reactivity of the halide generally follows the trend of bond dissociation energy: C-I > C-OTf > C-Br >> C-Cl .[4][9]
For the substrate this compound, the C(3)-Br bond is significantly weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C(7)-Cl bond. This inherent difference in reactivity allows for a highly chemoselective coupling at the 3-position while leaving the 7-chloro substituent intact for potential subsequent transformations. This strategy enables a stepwise and controlled elaboration of the pyrazolo[1,5-a]pyrimidine core.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The catalyst, typically a Pd(0) species, is the engine of this cycle.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Selective C-3 Arylation
This protocol is optimized for the selective coupling of an arylboronic acid at the 3-position of this compound.
Materials and Equipment
-
Substrate: this compound
-
Coupling Partner: Arylboronic acid (or corresponding boronic ester)
-
Catalyst: XPhos Pd G2 (2nd Generation precatalyst)[1][10] or a combination of Pd₂(dba)₃ and a suitable ligand like XPhos.
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, flash chromatography system.
Reagent Preparation and Stoichiometry
A summary of typical reaction parameters is provided below. These should be optimized for each specific arylboronic acid.
| Component | Stoichiometry (Equivalents) | Typical Loading | Purpose |
| 3-Bromo-7-chloro-pyrazolo[1,5-a]pyrimidine | 1.0 | 100 mg | Electrophilic coupling partner |
| Arylboronic Acid | 1.2 - 1.5 | Molar excess | Nucleophilic coupling partner; excess drives reaction to completion |
| XPhos Pd G2 | 0.01 - 0.05 (1-5 mol%) | 1-5 mol% | Palladium precatalyst that generates the active Pd(0) species |
| K₂CO₃ (or other base) | 2.0 - 3.0 | Molar excess | Activates the boronic acid for transmetalation and neutralizes the acid formed during the reaction[11] |
| 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | - | 4-5 mL | Solvent system; water is often beneficial for the transmetalation step[12] |
Step-by-Step Reaction Procedure
Inert Atmosphere is CRITICAL for this reaction to prevent catalyst degradation.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), XPhos Pd G2 (0.02 eq, 2 mol%), and potassium carbonate (2.0 eq).
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). The mixture will typically turn dark.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C (or as determined by initial optimization studies). For microwave-assisted reactions, typical conditions are 100-120 °C for 20-40 minutes.[10][13] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine product.
Product Characterization
The resulting product, 7-chloro-6-ethyl-5-methyl-3-(aryl)pyrazolo[1,5-a]pyrimidine, should be characterized by standard analytical techniques.
-
¹H NMR: Expect to see the disappearance of the proton signal corresponding to the 3-position of the starting material and the appearance of new aromatic signals from the coupled aryl group. The chemical shifts of the ethyl and methyl protons on the pyrimidine ring should be consistent.[14][15]
-
¹³C NMR: The spectrum should show the appearance of new signals for the coupled aryl ring and a significant upfield or downfield shift for the C3 carbon of the pyrazolopyrimidine core.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active base or poor solubility.3. Low reaction temperature.4. Unstable boronic acid. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.2. Try a stronger base like K₃PO₄. Grind the base to a fine powder. Consider a different solvent system (e.g., DMF, Toluene/H₂O).[16]3. Increase the reaction temperature in increments of 10 °C.4. Use the corresponding boronic ester (e.g., pinacol ester), which can be more stable.[17] |
| De-bromination Side Product | The C-Br bond is cleaved and replaced with a hydrogen atom. This can be promoted by certain bases, solvents (especially alcohols), or impurities.[9] | 1. Switch to a non-protic solvent if possible.2. Use a milder base like K₂CO₃ or CsF.3. Ensure high purity of all reagents. |
| Homocoupling of Boronic Acid | Formation of a biaryl product (R²-R²). Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[9] | 1. Improve degassing procedures significantly.2. Use a palladium precatalyst that generates Pd(0) cleanly in situ.3. Add the boronic acid portion-wise if the problem persists. |
| Formation of Phosphine Oxides | The phosphine ligand is oxidized, deactivating the catalyst. | Ensure a strictly oxygen-free environment throughout the setup and reaction. Use high-purity, degassed solvents. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and chemoselective method for the C-3 arylation of this compound. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing modern, robust palladium catalyst systems, researchers can efficiently access a diverse range of novel analogues for drug discovery and development programs. Careful attention to maintaining an inert atmosphere and optimizing reaction parameters are key to achieving high yields and purity.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12877–12885. Available at: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic & Biomolecular Chemistry, 3(15), 2841-2848. Available at: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Available at: [Link]
-
Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1569-1578. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(36), 14941–14954. Available at: [Link]
-
Svatunek, D., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]
-
Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
- Not Vetted Source. (2025). The Chemistry of Boronic Acids: Suzuki Coupling and Beyond.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 350(18), 2930-2936. Available at: [Link]
-
ResearchGate. (2020). Scheme 7. Reactivity of halogenated product 16 via Suzuki coupling reaction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. Available at: [Link]
-
ResearchGate. (2012). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Available at: [Link]
-
Technical University of Munich. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Available at: [Link]
-
Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [https://www.researchgate.net/publication/348339178_Efficient_microwave-assisted_Suzuki-Miyaura_cross-coupling_reaction_of_3-bromo_pyrazolo15-a]pyrimidin-54H-one_towards_a_new_access_to_35-diarylated_7-trifluoromethylpyrazolo15-a]pyrimidine_derivatives]([Link])
-
Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. Available at: [Link]
-
ResearchGate. (2025). Suzuki–Miyaura coupling reaction of brominated... Available at: [Link]
-
ResearchGate. (2016). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available at: [Link]
-
Sci-Hub. (2015). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]
-
Willis, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(8), 5165–5186. Available at: [Link]
-
ResearchGate. (1986). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
ResearchGate. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. Available at: [Link]
-
Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984. Available at: [Link]
- Not Vetted Source. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available at: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16404-16457. Available at: [Link]
-
DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available at: [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. catalysis-consulting.com [catalysis-consulting.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
nucleophilic substitution at C7 of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Title: Selective Nucleophilic Substitution at the C7 Position of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine: A Strategic Guide for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2][3][4] Functionalization of this core is critical for developing new chemical entities with tailored pharmacological profiles. This technical guide provides an in-depth analysis and detailed protocols for the selective nucleophilic aromatic substitution (SNA) at the C7 position of this compound. We will explore the underlying principles governing the regioselectivity of this transformation, present validated, step-by-step experimental procedures, and discuss the scope of applicable nucleophiles. The methodologies described herein are designed to be robust and reproducible, enabling researchers to efficiently generate diverse libraries of C7-substituted pyrazolo[1,5-a]pyrimidines for drug discovery and development programs.
Part 1: Theoretical Framework and Mechanistic Rationale
The Electronic Landscape of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused, bicyclic N-heterocycle that exhibits a unique electronic distribution. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency renders the carbon atoms within this ring, particularly C5 and C7, electrophilic and thus susceptible to nucleophilic attack.[5] Conversely, the fused pyrazole ring is comparatively more electron-rich. This electronic dichotomy is the primary determinant of the scaffold's reactivity and the key to achieving selective functionalization.
Basis of Regioselectivity: C7 vs. C3
The starting material, This compound , possesses two halogen substituents at positions C3 and C7, presenting a potential challenge for regioselectivity. However, the selective substitution at C7 is highly favored due to several factors:
-
Electronic Activation: The C7 position is part of the electron-deficient pyrimidine ring, which significantly activates the C7-Cl bond towards nucleophilic displacement. The C3 position, located on the more electron-rich pyrazole ring, is far less activated.
-
Leaving Group Ability: While both chloride and bromide are good leaving groups, the activation provided by the pyrimidine ring system makes the C-Cl bond at C7 significantly more labile in an SNAr context.
-
Literature Precedent: Studies on di-halogenated pyrazolo[1,5-a]pyrimidines consistently demonstrate the exceptional reactivity of the C7-chloro group, which can often be selectively displaced even in the presence of a halogen at C5, and at mild conditions such as room temperature.[6]
The substituents on the core further modulate this reactivity. The electron-withdrawing inductive effect of the 3-bromo group slightly enhances the overall electrophilicity of the ring system, while the weakly electron-donating alkyl groups at C5 and C6 have a minimal counteractive effect.
The Reaction Mechanism: Addition-Elimination
The nucleophilic substitution at C7 proceeds via a classical bimolecular addition-elimination SNAr mechanism. While some SNAr reactions can be concerted[7][8], the stepwise pathway involving a discrete intermediate is a well-established model for this class of heterocycles.
-
Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electrophilic C7 carbon, leading to the formation of a resonance-stabilized anionic σ-complex, commonly known as a Meisenheimer intermediate.
-
Rearomatization: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group, yielding the final C7-substituted product.
Diagram 1: The Addition-Elimination (SNAr) Mechanism at C7.
Part 2: Experimental Application Notes & Protocols
General Considerations & Best Practices
-
Reagent Purity: Use high-purity starting material and nucleophiles. Solvents should be at least HPLC grade; for reactions sensitive to moisture (e.g., with alkoxides), anhydrous solvents are required.
-
Inert Atmosphere: While many aminations are robust, conducting reactions under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential oxidative side reactions and is essential when using moisture-sensitive reagents.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and identify any potential side products.
General Protocol for C7-Amination
This protocol provides a general framework for the reaction of various primary and secondary amines at the C7 position.
Diagram 2: General experimental workflow for C7 substitution.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) or Organic Base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile, Dioxane)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.5 eq).
-
Add the anhydrous solvent (e.g., DMF) to create a stirrable suspension.
-
Add the amine nucleophile (1.2 eq) to the mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 25 °C and 80 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure C7-amino substituted product.
Specific Protocol: Synthesis of 3-Bromo-6-ethyl-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
This protocol is a specific application of the general procedure, leveraging the high reactivity of morpholine as a nucleophile.[6]
Reaction Scheme:
Diagram 3: Synthesis of the C7-morpholino derivative.
Procedure:
-
Combine this compound (275 mg, 1.0 mmol, 1.0 eq) and potassium carbonate (K₂CO₃) (345 mg, 2.5 mmol, 2.5 eq) in a 25 mL round-bottom flask.
-
Add 10 mL of anhydrous DMF.
-
Add morpholine (105 µL, 1.2 mmol, 1.2 eq) to the suspension.
-
Stir the mixture at room temperature (25 °C) and monitor by LC-MS. If the reaction is sluggish, gently heat to 50 °C.
-
After consumption of the starting material (approx. 3-6 hours), dilute the reaction mixture with 50 mL of water.
-
A precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum.
-
If no precipitate forms or if the product is oily, perform an extractive work-up as described in the general protocol.
-
Recrystallization from ethanol or purification by column chromatography (Hexane/EtOAc) will yield the title compound as a solid.
Product Characterization
Confirm the identity and purity of the final product using a suite of analytical techniques:
-
¹H NMR: Expect the disappearance of the C7 proton signal (if present on the parent scaffold) and the appearance of new signals corresponding to the protons of the incorporated nucleophile. For the morpholino adduct, expect two multiplets around ~3.3-3.9 ppm.
-
¹³C NMR: Observe shifts in the pyrimidine ring carbons and the appearance of new carbon signals from the nucleophile.
-
LC-MS/HRMS: Confirm the molecular weight of the product. High-resolution mass spectrometry should provide an exact mass measurement consistent with the molecular formula C₁₃H₁₇BrN₄O.
Part 3: Reaction Scope and Troubleshooting
The SNAr reaction at C7 is versatile and accommodates a wide range of nucleophiles, making it ideal for library synthesis.
Scope of Nucleophiles
The following table summarizes representative nucleophiles and typical conditions, extrapolated from literature on similar pyrazolo[1,5-a]pyrimidine systems.
| Nucleophile Type | Example | Typical Base | Typical Solvent | Temp (°C) | Notes |
| Aliphatic Amines | Piperidine, Pyrrolidine | K₂CO₃, DIPEA | DMF, Acetonitrile | 25 - 60 | Generally high-yielding and clean reactions. |
| Aromatic Amines | Aniline, 4-Fluoroaniline | NaH, K₂CO₃ | DMF, Dioxane | 80 - 120 | May require higher temperatures due to lower nucleophilicity. |
| Alcohols | Methanol, Ethanol | NaH, NaOMe | THF, Methanol | 0 - 25 | Requires strong base (e.g., NaH) to deprotonate the alcohol. |
| Thiols | Thiophenol, Ethanethiol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 25 - 50 | Thiolates are excellent nucleophiles; reactions are often rapid. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature. 2. Low nucleophilicity of the reagent. 3. Ineffective base. | 1. Increase reaction temperature in increments of 10-20 °C. 2. Consider using a more reactive nucleophile or a different solvent (e.g., DMSO). 3. Switch to a stronger base (e.g., Cs₂CO₃ or NaH for O/N-nucleophiles). |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Degradation of starting material or product. | 1. Increase reaction time or temperature. 2. Optimize extraction and chromatography conditions. 3. Run the reaction at a lower temperature for a longer duration. |
| Multiple Products | 1. Reaction at other sites (unlikely for C3). 2. Di-substitution if the nucleophile has multiple reactive sites. 3. Side reactions with the solvent (e.g., DMF). | 1. Confirm product structures carefully by 2D NMR. 2. Use a nucleophile with a protecting group if necessary. 3. Switch to a less reactive solvent like Dioxane or Acetonitrile. |
Conclusion
The nucleophilic substitution at the C7 position of this compound is a highly efficient, selective, and robust transformation. Its reliability makes it a powerful tool for medicinal chemists aiming to expand structure-activity relationship (SAR) studies and generate novel compound libraries based on this privileged heterocyclic core. The protocols and guidelines presented in this document offer a comprehensive resource for the successful application of this key synthetic reaction.
References
- MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
-
Arias-Gomez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Retrieved from [Link]
- PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights.
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Retrieved from [Link]
- Chinese Journal of Pharmaceuticals. (2023). Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators.
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
Koprowska, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(1), 135. Retrieved from [Link]
-
PubMed Central. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]
-
RSC Publishing. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]
-
PubMed Central. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its vast therapeutic potential and versatile chemical properties.[1][2] This bicyclic N-heterocyclic system, formed by the fusion of pyrazole and pyrimidine rings, offers a rigid, planar framework amenable to extensive structural modification.[3] Its derivatives have shown significant promise as potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapies.[4][5] This guide provides an in-depth exploration of the key strategies for the functionalization of the pyrazolo[1,5-a]pyrimidine ring. We will delve into the electronic characteristics that govern its reactivity, offering detailed, field-proven protocols for regioselective modifications, and explaining the causality behind experimental choices.
Understanding the Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
The functionalization of the pyrazolo[1,5-a]pyrimidine ring is dictated by the distinct electronic nature of its constituent atoms and positions. The pyrazole ring is electron-rich, while the pyrimidine ring is generally electron-deficient. This electronic dichotomy is the primary driver for the regioselectivity observed in various chemical transformations.
-
The C-3 Position: Located on the electron-rich pyrazole moiety, the C-3 position is the most nucleophilic carbon atom in the scaffold.[6] Consequently, it is highly susceptible to electrophilic attack. This makes reactions like halogenation and nitration proceed with high regioselectivity at this site under specific conditions.[7][8][9]
-
The C-7 Position: Situated on the electron-deficient pyrimidine ring, the C-7 position is the most acidic and is a prime target for direct C-H activation and arylation reactions, particularly when employing specific palladium catalysts.[10][11] It is also susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.[12]
-
The C-5 and C-6 Positions: While less commonly functionalized post-synthesis, these positions on the pyrimidine ring can be modified. The introduction of substituents at these positions is often achieved during the initial ring construction via the cyclocondensation of 5-aminopyrazoles with appropriately substituted 1,3-bielectrophilic compounds.[3][6]
The interplay between reaction conditions and the inherent electronic properties of the scaffold allows for precise, regioselective functionalization, which is critical for structure-activity relationship (SAR) studies in drug discovery.[4][5]
Strategic Functionalization at the C-3 Position: The Nucleophilic Hub
The high electron density at the C-3 position makes it the primary site for electrophilic substitution. Halogenation and nitration are two of the most fundamental and useful transformations at this position, providing key intermediates for further diversification.
Regioselective C-3 Halogenation
Halogenated pyrazolo[1,5-a]pyrimidines are invaluable building blocks for introducing further complexity via transition metal-catalyzed cross-coupling reactions.[7][13] Two robust methods for achieving high regioselectivity at the C-3 position are presented below.
This protocol describes a general method for the mono- and di-iodination, as well as di-bromination and di-chlorination of the pyrazolo[1,5-a]pyrimidine core using N-halosuccinimides.[14]
-
Rationale: N-Halosuccinimides (NIS, NBS, NCS) are convenient and effective electrophilic halogenating agents. The regioselectivity for C-3 is driven by the high nucleophilicity of this position. By controlling the stoichiometry of the NXS reagent, selective mono- or di-halogenation can be achieved, particularly with NIS.[14]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the starting pyrazolo[1,5-a]pyrimidine (0.2 mmol) in a suitable solvent (e.g., 2 mL of CH3CN or THF), add the N-halosuccinimide (NIS, NBS, or NCS).
-
For mono-iodination , use 1.1 equivalents of NIS.
-
For di-iodination, di-bromination, or di-chlorination , use 2.5 equivalents of the respective NXS.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired halogenated product.
-
| Halogenating Agent | Stoichiometry (equiv.) | Typical Product | Reference |
| N-Iodosuccinimide (NIS) | 1.1 | C-3 Mono-iodinated | [14] |
| N-Iodosuccinimide (NIS) | 2.5 | C-3,C-6 Di-iodinated | [14] |
| N-Bromosuccinimide (NBS) | 2.5 | C-3,C-6 Di-brominated | [14] |
| N-Chlorosuccinimide (NCS) | 2.5 | C-3,C-6 Di-chlorinated | [14] |
| Table 1: Summary of Halogenation Conditions using NXS. |
This protocol offers an environmentally benign approach for the regioselective C-3 halogenation using readily available potassium halide salts and a hypervalent iodine(III) reagent, phenyliodine diacetate (PIDA), in water.[7]
-
Rationale: This method avoids the use of traditional halogenating agents. PIDA acts as an oxidant, generating an electrophilic halogen species in situ from the potassium halide salt (KX). The reaction proceeds efficiently at room temperature in water, making it a green and practical alternative.[7]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine substrate (0.2 mmol), the potassium halide (KX; KI, KBr, or KCl; 0.24 mmol), and PIDA (0.24 mmol) in 2.0 mL of water.
-
Reaction Conditions: Stir the mixture vigorously at ambient temperature for 3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification:
-
After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the C-3 halogenated pyrazolo[1,5-a]pyrimidine.
-
| Halide Source | Product | Typical Yield Range | Reference |
| KI | C-3 Iodinated | 83-95% | [7] |
| KBr | C-3 Brominated | 81-92% | [7] |
| KCl | C-3 Chlorinated | 68-73% | [7] |
| Table 2: C-3 Halogenation using the KX/PIDA System in Water. |
Regioselective C-3 Nitration
Nitration introduces a versatile nitro group at the C-3 position, which can be subsequently reduced to an amino group or used in other transformations. The regioselectivity of nitration is highly dependent on the reaction conditions.[8][9][15]
-
Rationale: In a strongly acidic medium, such as a mixture of concentrated nitric and sulfuric acids, the pyrazolo[1,5-a]pyrimidine exists as a 1-protonated species. Molecular orbital calculations predict that in this protonated form, electrophilic attack is favored at the C-3 position.[15]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the pyrazolo[1,5-a]pyrimidine (0.01 mol) in concentrated sulfuric acid (10 mL) at 20°C.
-
Cooling: Cool the solution to -5°C in an ice-salt bath.
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v; 4 mL) while maintaining the temperature at -5°C.
-
Reaction Conditions: Keep the reaction mixture at 0°C for 15 minutes, then allow it to warm to 5°C for an additional 15 minutes.
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated yellow solid by filtration.
-
Wash the solid with cold water and recrystallize from water to obtain 3-nitropyrazolo[1,5-a]pyrimidine.[15]
-
Note on Regioselectivity: It is crucial to note that using nitric acid in acetic anhydride leads to nitration at the C-6 position, demonstrating the profound impact of the reaction medium on the outcome.[8][9]
C-H Functionalization: Direct Arylation Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for forging C-C bonds, avoiding the need for pre-functionalized starting materials. For pyrazolo[1,5-a]pyrimidines, this strategy allows for regioselective arylation at either the C-3 or C-7 positions, with the outcome controlled by the choice of the palladium catalyst system.[10][16]
Caption: Catalyst-controlled regioselectivity in C-H arylation.
Protocol 3.1: Catalyst-Switchable C-H Arylation at C-3 and C-7
This protocol outlines the conditions for achieving regioselective direct arylation at either the C-3 or C-7 positions by switching between a phosphine-free and a phosphine-containing palladium catalyst.[10]
-
Rationale: The regioselectivity is governed by the mechanism of C-H activation.
-
Phosphine-free catalysts (e.g., Pd(OAc)2) tend to react via a concerted metalation-deprotonation (CMD) pathway, which favors the most electron-rich, nucleophilic C-3 position.[10]
-
Phosphine-containing catalysts (e.g., Pd(OAc)2 with P(o-tolyl)3) often proceed through a mechanism that favors the most acidic C-H bond, which in this scaffold is at the C-7 position.[10][16]
-
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried vial, combine the pyrazolo[1,5-a]pyrimidine (0.2 mmol), aryl bromide (0.4 mmol), and the appropriate base (K2CO3 or Cs2CO3; 0.4 mmol).
-
Catalyst Addition:
-
For C-3 Arylation: Add Pd(OAc)2 (10 mol%).
-
For C-7 Arylation: Add Pd(OAc)2 (10 mol%) and a phosphine ligand such as P(o-tolyl)3 (20 mol%).
-
-
Solvent and Conditions: Add a suitable solvent (e.g., 1 mL of DMA or toluene) and seal the vial. Heat the reaction mixture at the specified temperature (e.g., 130-150 °C) for the required time (typically 16-24 hours).
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the arylated product.
-
| Target Position | Palladium Source | Ligand | Base | Typical Solvent | Reference |
| C-3 | Pd(OAc)2 | None (Phosphine-free) | K2CO3 | Toluene | [10] |
| C-7 | Pd(OAc)2 | P(o-tolyl)3 | Cs2CO3 | DMA | [10] |
| Table 3: Conditions for Regiodivergent C-H Arylation. |
Functionalization via Cross-Coupling Reactions
For positions that are not readily functionalized via electrophilic substitution or direct C-H activation, or to introduce a wider array of substituents, traditional cross-coupling reactions on halogenated precursors are indispensable. The Suzuki-Miyaura coupling is a particularly powerful tool.[17]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 4.1: Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidines
This protocol details the arylation of a C-3 bromo-substituted pyrazolo[1,5-a]pyrimidine, a common intermediate derived from the halogenation protocols described earlier.[17]
-
Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. The use of modern catalysts like XPhosPdG2 allows for efficient coupling, even with challenging substrates, and can help to avoid side reactions like debromination.[17]
Step-by-Step Protocol:
-
Reaction Setup: To a microwave vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst XPhosPdG2 (5 mol%), the ligand XPhos (5 mol%), and the base K3PO4 (3.0 equiv.).
-
Solvent and Degassing: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100°C for 30 minutes.
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3-arylated product.
-
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for discovery in medicinal chemistry and beyond. The synthetic strategies outlined in this guide—from regioselective electrophilic substitution and catalyst-controlled C-H activation to robust cross-coupling reactions—provide a powerful toolkit for researchers to create diverse libraries of functionalized molecules.[4][18] Understanding the fundamental principles of reactivity is key to rationally designing and executing these transformations. Future research will likely focus on developing even more efficient, sustainable, and regioselective methods, further expanding the chemical space and therapeutic potential of this remarkable heterocyclic system.[5]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00254a]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [URL: https://www.mdpi.com/1420-3049/26/9/2708]
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06148g]
- Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Polycyclic Aromatic Compounds. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2065985]
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.3547]
- K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c02283]
- Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. [URL: https://www.scribd.com/document/532890635/Pyrazolo-1-5-a-pyrimidine-in-Medicinal-Chemistry]
- Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201502150]
- A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α. Polycyclic Aromatic Compounds. [URL: https://www.tandfonline.com/doi/abs/10.1080/10406638.2021.1966952]
- Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Polycyclic Aromatic Compounds. [URL: https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2065985]
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/ml-2014-00300c]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [URL: https://www.mdpi.com/1420-3049/29/4/885]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07716j]
- K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [URL: https://pubs.acs.org/doi/abs/10.1021/acsomega.3c02283]
- One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions. ResearchGate. [URL: https://www.researchgate.net/publication/280920409_One_pot_SNArDirect_Pd-catalyzed_CH_arylation_functionalization_of_pyrazolo15-apyrimidine_in_C3_and_C7_positions]
- Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34063043/]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-and-Development-of-as-a-Novel-Wrobel-Malinowska-Glowacka/0d1a4a4b5b3a8c7e6c4f9e8d1a1c8f3b9e7e1b2e]
- Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v75-017]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Functional-Pyrazolo-%5B1%2C5-a%5D-pyrimidines%3A-Current-Arias-G%C3%B3mez-Godoy/b63c76d2f9b8c9d4e1f8a7e3d6b0e9c8e9c7d0e8]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00254a]
- Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/16542]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [URL: https://www.mdpi.com/1420-3049/26/9/2708/htm]
- Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202301485]
- Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. [URL: https://www.researchgate.net/publication/239327339_Pyrazolo15-aPyrimidine_Synthesis_and_Regiospecific_Electrophilic_Substitution_in_the_Pyrazole_andor_Pyrimidine_Rings]
- Development of a reproducible and scalable method for the synthesis of biologically active pyrazolo[1,5- a ]pyrimidine derivatives. Russian Journal of General Chemistry. [URL: https://link.springer.com/article/10.1134/S107036322003013X]
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra07716j]
- Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00125a019]
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.6b00366]
- Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v75-017]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370724/]
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazolo-1-5-a-pyrimidines-under-mild-conditions_fig1_351892801]under-mild-conditions_fig1_351892801]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 7. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous small molecule inhibitors targeting protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The structural rigidity and synthetic tractability of the pyrazolo[1,5-a]pyrimidine system allow for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[3][4] This has led to the development of several FDA-approved drugs for cancer therapy based on this heterocyclic core.[4]
The subject of this guide, 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine , is a strategically substituted analog designed for exploration in drug discovery programs. The presence of halogen atoms at the 3 and 7 positions offers versatile handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[3] The ethyl and methyl groups at positions 6 and 5, respectively, contribute to the lipophilicity and steric profile of the molecule, which can influence its binding affinity and selectivity for target kinases. While specific biological data for this exact molecule is not yet publicly available, its structural features strongly suggest its potential as a kinase inhibitor, warranting a thorough investigation of its biological activities.
This document provides a comprehensive guide for researchers to explore the potential of this compound as a kinase inhibitor. It outlines detailed protocols for in vitro kinase inhibition assays and cell-based anti-proliferative assays, grounded in established methodologies for this class of compounds.
Predicted Mechanism of Action: Competitive ATP Inhibition
Based on extensive research on pyrazolo[1,5-a]pyrimidine derivatives, the most probable mechanism of action for this compound is as a Type I kinase inhibitor .[1] This class of inhibitors acts by competing with adenosine triphosphate (ATP) for binding to the ATP-binding pocket of the kinase. The pyrazolo[1,5-a]pyrimidine scaffold mimics the purine ring of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.[4]
The substituents on the pyrazolo[1,5-a]pyrimidine core are expected to project into specific sub-pockets of the ATP-binding site, thereby dictating the inhibitor's selectivity for different kinases. The 3-bromo and 7-chloro groups can be leveraged for further synthetic elaboration to introduce moieties that can form additional interactions, enhancing both potency and selectivity.[3]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: Cyclin-Dependent Kinase 2 - CDK2)
This protocol describes a radiometric filter binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a representative kinase, CDK2. This assay is a standard method for quantifying the potency of kinase inhibitors.
Materials:
-
This compound (Test Compound)
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
10% (v/v) Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Preparation: In a 96-well plate, add 5 µL of the serially diluted test compound solutions. For the positive control (no inhibition), add 5 µL of DMSO. For the negative control (no enzyme activity), add assay buffer.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase assay buffer, recombinant CDK2/Cyclin A enzyme, and Histone H1 substrate at their optimal concentrations.
-
Initiation of Reaction: Add 20 µL of the kinase reaction mixture to each well of the assay plate. Pre-incubate for 10 minutes at room temperature.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding 25 µL of [γ-³²P]ATP solution (containing unlabeled ATP at a concentration close to its Km for CDK2) to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 10% phosphoric acid to each well.
-
Filter Binding: Spot 50 µL from each well onto a P81 phosphocellulose paper.
-
Washing: Wash the filter paper three times for 5 minutes each with 0.75% phosphoric acid, followed by a final wash with acetone.
-
Quantification: Dry the filter paper and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a human cancer cell line (e.g., HCT-116 colorectal carcinoma).[2]
Materials:
-
This compound (Test Compound)
-
HCT-116 human colorectal carcinoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation and Interpretation
Quantitative data from the in vitro and cell-based assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A | [Insert experimental value] |
| [Other Kinases] | [Insert experimental values] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | GI50 (µM) |
| HCT-116 | [Insert experimental value] |
| [Other Cell Lines] | [Insert experimental values] |
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the cell-based MTT antiproliferative assay.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols detailed in this guide provide a robust framework for its initial biological characterization. Positive results from these assays would justify further investigation, including:
-
Broad Kinase Profiling: Screening against a large panel of kinases to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Mechanism of Action Studies: Confirming its mode of inhibition through techniques like enzyme kinetics and structural biology (X-ray crystallography).
-
In Vivo Efficacy Studies: Evaluating its anti-tumor activity in animal models.
By systematically applying these methodologies, researchers can effectively unlock the therapeutic potential of this and other novel pyrazolo[1,5-a]pyrimidine derivatives.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Hassan, A. S., Mady, M. F., Awad, H., & Hafez, T. S. (2019). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Bioorganic Chemistry, 85, 493-502. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate [benchchem.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
Application Notes and Protocols for the Derivatization of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and intriguing photophysical properties.[1][2][3] Its rigid, planar structure and synthetic tractability make it an ideal template for the development of novel therapeutics, including protein kinase inhibitors for cancer treatment.[2][4] This document provides a detailed guide for the derivatization of a specific, highly functionalized intermediate, 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine , intended for researchers, scientists, and professionals in drug development.
The presence of two distinct halogen atoms at the C3 and C7 positions offers a versatile platform for selective, stepwise functionalization. This allows for the systematic exploration of the chemical space around the core, which is crucial for structure-activity relationship (SAR) studies.[2] This guide will detail protocols for selective derivatization at both the C7 and C3 positions, leveraging the differential reactivity of the chloro and bromo substituents.
Chemical Properties and Regioselectivity
The this compound core possesses two key reactive sites for derivatization: the C7-chloro and the C3-bromo positions. Understanding the inherent reactivity of these positions is paramount for achieving regioselective functionalization.
-
C7-Chloro Position: The chlorine atom at the C7 position is highly susceptible to nucleophilic aromatic substitution (SNAr) .[5] This is due to the electron-deficient nature of the pyrimidine ring, which is further activated by the adjacent nitrogen atoms. This high reactivity allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, under relatively mild conditions.[5]
-
C3-Bromo Position: The bromine atom at the C3 position is less reactive towards SNAr compared to the C7-chloro. However, it is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions .[6][7][8][9] These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of derivatives.
This differential reactivity forms the basis for a logical and stepwise approach to the synthesis of diverse compound libraries from this versatile starting material.
Experimental Workflows
A strategic approach to the derivatization of this compound involves a two-step process, capitalizing on the differential reactivity of the two halogen atoms. The general workflow is outlined below:
Figure 1: General workflow for the stepwise derivatization of the title compound.
Part 1: Selective Functionalization at the C7-Position via Nucleophilic Aromatic Substitution (SNAr)
The initial derivatization step focuses on the more reactive C7-chloro position. The following protocol describes a general procedure for the amination of the C7 position.
Protocol 1: General Procedure for SNAr with Amines
This protocol outlines the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
| Reagent/Solvent | Supplier Part # (Example) |
| This compound | AChemBlock S73393[10] |
| Amine (e.g., morpholine, piperidine, aniline) | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific |
| N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) | VWR |
| Dichloromethane (DCM) | EMD Millipore |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - |
| Brine | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - |
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or ACN (0.1 M), add the desired amine (1.2-1.5 eq) and potassium carbonate (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C7-amino substituted pyrazolo[1,5-a]pyrimidine derivative.
Causality behind Experimental Choices:
-
Solvent: DMF and ACN are polar aprotic solvents that are well-suited for SNAr reactions as they can solvate the ions formed during the reaction without participating in the reaction themselves.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction temperature can be adjusted based on the nucleophilicity of the amine. Less reactive amines may require heating to achieve a reasonable reaction rate.
Part 2: Functionalization at the C3-Position via Palladium-Catalyzed Cross-Coupling
Once the C7 position is functionalized, the C3-bromo position can be derivatized using a variety of palladium-catalyzed cross-coupling reactions. The following are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Protocol 2: Suzuki-Miyaura Coupling
This protocol is for the coupling of the C3-bromo intermediate with a boronic acid or boronate ester to form a C-C bond.[6][7][8][9][11]
Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Catalyst | Supplier Part # (Example) |
| C7-Substituted-3-bromo intermediate | - |
| Aryl/Heteroaryl boronic acid or boronate ester | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or XPhos Pd G2 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Alfa Aesar |
| 1,4-Dioxane and Water | Acros Organics |
Procedure:
-
In a reaction vessel, combine the C7-substituted-3-bromo intermediate (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvents (e.g., a mixture of dioxane and water, typically 4:1).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Trustworthiness and Self-Validation:
-
The progress of the reaction should be monitored for the consumption of the starting material and the appearance of the product spot on TLC or a new peak in the LC-MS.
-
Successful coupling will be confirmed by a significant change in the mass spectrum, corresponding to the addition of the aryl/heteroaryl group and the loss of bromine.
-
¹H NMR spectroscopy should show new aromatic signals corresponding to the introduced group.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of the C3-bromo intermediate with a terminal alkyne to introduce an alkynyl moiety.[12][13][14][15]
Materials:
| Reagent/Catalyst | Supplier Part # (Example) |
| C7-Substituted-3-bromo intermediate | - |
| Terminal Alkyne | GFS Chemicals |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Oakwood Chemical |
| Copper(I) iodide (CuI) | Beantown Chemical |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | J.T. Baker |
| Tetrahydrofuran (THF) or DMF | - |
Procedure:
-
To a solution of the C7-substituted-3-bromo intermediate (1.0 eq) and the terminal alkyne (1.5-2.0 eq) in THF or DMF, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (5-10 mol%).
-
Add a base such as triethylamine or DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C under an inert atmosphere until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol is for the palladium-catalyzed amination of the C3-bromo position.[1][16][17][18]
Figure 3: Schematic of the Buchwald-Hartwig amination reaction.
Materials:
| Reagent/Catalyst/Ligand | Supplier Part # (Example) |
| C7-Substituted-3-bromo intermediate | - |
| Primary or Secondary Amine | - |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Acros Organics |
| XPhos or RuPhos | MilliporeSigma |
| Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) | - |
| Toluene or 1,4-Dioxane | - |
Procedure:
-
In a glovebox, charge a reaction vessel with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the C7-substituted-3-bromo intermediate (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction until completion.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[19][20] The disappearance of the C3-H proton signal (if present in the starting material) and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final products.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of diverse libraries of compounds. The distinct reactivity of the C7-chloro and C3-bromo positions allows for a predictable and regioselective derivatization strategy. By following the protocols outlined in this guide, researchers can efficiently access a wide range of novel pyrazolo[1,5-a]pyrimidine derivatives for evaluation in drug discovery and materials science applications.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Cobalt‐Copper Catalyzed C(sp2) – N Cross Coupling of Amides or Nitrogenated Heterocycles with Styrenyl or Aryl Halides.
- Iron-catalyzed cross-coupling of N-heterocyclic chlorides and bromides with arylmagnesium reagents. PubMed.
- Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. Benchchem.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Sci-Hub.
- An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC - PubMed Central.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. chemicalbook.
-
Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[1][2][6]triazolo[1, 5-a]pyrimidine. ResearchGate.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Buchwald–Hartwig amin
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
-
Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[1][2][6]triazolo[1,5-a]pyrimidine. R Discovery.
- 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. Biosynth.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- This compound. Advanced ChemBlocks.
- Sonogashira coupling. Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Omega.
- 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine. PubChem - NIH.
- Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. PubMed.
- Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles.
- 16.
- nucleophilic arom
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed.
- 3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine.
- ω-Functionalized 3-Alkynylpyrazolo[1, 5 -a ]pyrimidines by Sonogashira Coupling. Archiv der Pharmazie.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound 97% | CAS: 885720-87-6 | AChemBlock [achemblock.com]
- 11. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Kinase Inhibition Assays Using Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Convergence of Kinase Biology and Privileged Scaffolds
Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases.[2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[1] Among the vast chemical space explored, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry.[3][4] This heterocyclic system is featured in numerous biologically active compounds, including approved drugs, and is particularly prominent in the design of potent and selective kinase inhibitors.[5][6][7]
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives.[5] These compounds can act as ATP-competitive or allosteric inhibitors, targeting a wide range of kinases such as Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[6][8][9][10] This document provides a detailed guide for researchers on the principles and protocols for evaluating the inhibitory activity of novel pyrazolo[1,5-a]pyrimidine derivatives against their target kinases.
Assay Selection: Choosing the Right Tool for the Question
The initial step in characterizing a potential kinase inhibitor is selecting the appropriate assay format. The choice between a biochemical and a cell-based assay depends on the specific research question.
-
Biochemical Assays: These in vitro assays utilize purified, recombinant kinase, a specific substrate, and ATP to directly measure the inhibitor's effect on the enzyme's catalytic activity. They are ideal for determining direct enzyme inhibition and calculating potency metrics like the half-maximal inhibitory concentration (IC50).
-
Cell-Based Assays: These assays measure the inhibitor's effect on kinase activity within a cellular context. This provides insights into compound permeability, off-target effects, and engagement with the target in a more physiologically relevant environment.
Caption: Decision workflow for selecting the appropriate kinase inhibition assay.
Biochemical Kinase Inhibition Assay Protocol: A Luminescence-Based Approach
A widely used, robust, and universal method for quantifying kinase activity is the ADP-Glo™ Kinase Assay.[11] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process performed in a homogeneous format.[12][13]
-
Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.[12] The light output is proportional to the initial kinase activity.
Caption: Step-by-step workflow of the ADP-Glo™ kinase assay.
Detailed Step-by-Step Protocol (384-well format)
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivatives (dissolved in 100% DMSO)
-
Target Kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]
-
White, low-volume 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of your pyrazolo[1,5-a]pyrimidine derivatives in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate. Include DMSO-only wells as a no-inhibitor control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well for a final reaction volume of 5 µL.[13]
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.[13]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[13]
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µL of Kinase Detection Reagent to each well.[13]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13]
-
Measure luminescence using a plate reader.
-
Data Analysis
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | The concentration of an inhibitor where the response is reduced by half. | 150 nM |
| Z'-factor | A statistical measure of assay quality. A value > 0.5 is considered excellent.[15] | 0.85 |
| ATP Conc. | Should be at or near the Km for the kinase to ensure competitive inhibition is accurately measured. | 10 µM |
Cell-Based Kinase Inhibition Assay: HTRF® Phospho-Protein Detection
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for detecting protein-protein interactions and post-translational modifications, such as phosphorylation, in a cellular context.[2][16]
Principle of HTRF® Kinase Assays
HTRF® combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement.[16] The assay utilizes two antibodies: one that recognizes the total protein of interest labeled with an acceptor fluorophore (e.g., XL665 or d2), and another that is specific to the phosphorylated form of the protein, labeled with a donor fluorophore (Europium cryptate).[16][17] When the kinase is active and phosphorylates its substrate, the two antibodies bind in close proximity, allowing for FRET to occur upon excitation of the donor. The resulting signal is proportional to the level of substrate phosphorylation.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine in Modern Synthesis
Introduction: The Pyrazolo[1,5-a]pyrimidine Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused N-heterocyclic system that has garnered immense interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile periphery for substitution make it a "privileged scaffold," a molecular framework that can bind to multiple biological targets. This has led to its incorporation into a multitude of clinically significant molecules, including kinase inhibitors for cancer therapy, anxiolytics, and anti-inflammatory agents.[3][4][5][6] Two of the three FDA-approved drugs for NTRK fusion cancers, for instance, are built upon this remarkable core.[7][8]
The specific intermediate, 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 885720-87-6), represents a highly strategic building block for drug discovery and combinatorial library synthesis.[9][10] Its utility stems from the presence of two distinct halogen atoms at electronically different positions: a bromine at the C3 position of the pyrazole ring and a chlorine at the C7 position of the pyrimidine ring. This di-halogenation is not redundant; it is the key to its synthetic power.
The Principle of Orthogonal Functionalization
The primary value of this intermediate lies in the differential reactivity of the C3-Br and C7-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl.[11] This established principle allows for a sequential or "orthogonal" functionalization strategy. The more reactive C-Br bond at the C3 position can be selectively targeted under milder reaction conditions, leaving the more robust C-Cl bond at the C7 position untouched for a subsequent, distinct transformation. This stepwise approach enables the precise and controlled construction of complex, highly substituted pyrazolo[1,5-a]pyrimidines, which is crucial for structure-activity relationship (SAR) studies.[6]
This guide provides detailed protocols for leveraging this differential reactivity through two of the most powerful reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Application Protocol 1: Selective C3 Arylation via Suzuki-Miyaura Coupling
Scientific Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds. By carefully selecting the catalyst and conditions, we can exploit the higher reactivity of the C3-Br bond to achieve selective arylation or heteroarylation at this position. The choice of a palladium catalyst with bulky phosphine ligands, such as XPhos, is critical. These ligands facilitate the oxidative addition step at the C-Br bond and can help suppress undesired side reactions like hydro-debromination.[12][13] Microwave-assisted protocols can significantly accelerate this transformation, reducing reaction times from hours to minutes.[12][14][15]
Experimental Protocol:
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Scientist's Note: The use of pre-catalysts like XPhos Pd G2 ensures a reliable initiation of the catalytic cycle and often gives more reproducible results than generating the active Pd(0) species in situ.
-
-
Inert Atmosphere: Seal the vial and thoroughly purge with a stream of dry argon or nitrogen for 5-10 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a substrate concentration of ~0.1 M.
-
Reaction: Place the vial in a microwave reactor and heat to 100-120 °C for 20-40 minutes. Monitor reaction completion by TLC or LC-MS.
-
Alternative: If a microwave reactor is unavailable, the mixture can be heated in a sealed tube at 80-100 °C for 4-16 hours using conventional heating.
-
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine.
| Boronic Acid Type | Catalyst System | Typical Conditions | Expected Yield | Reference |
| Phenylboronic acid | XPhos Pd G2 / XPhos | 1,4-Dioxane/H₂O, µW, 120°C, 40 min | 70-85% | [12][16] |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 / XPhos | 1,4-Dioxane/H₂O, µW, 120°C, 40 min | 75-90% | [12][16] |
| 4-Fluorophenylboronic acid | XPhos Pd G2 / XPhos | 1,4-Dioxane/H₂O, µW, 120°C, 40 min | 65-80% | [12][16] |
| Thiophene-2-boronic acid | XPhos Pd G2 / XPhos | 1,4-Dioxane/H₂O, µW, 120°C, 40 min | 60-75% | [12][16] |
Application Protocol 2: C7 Amination via Buchwald-Hartwig Coupling
Scientific Rationale: With the C3 position successfully functionalized, the remaining C7-Cl bond becomes the target for diversification. The Buchwald-Hartwig amination is a premier method for forging C-N bonds.[17] While the C7 position is activated towards nucleophilic attack, many medicinally relevant (hetero)aromatic amines are not nucleophilic enough for a direct SₙAr reaction. Palladium catalysis is therefore essential. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle. Microwave irradiation can again be employed to dramatically shorten reaction times.[17]
Experimental Protocol:
-
Reagent Preparation: In an oven-dried microwave vial, add the 3-aryl-7-chloro intermediate from Protocol 1 (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.).
-
Scientist's Note: NaOtBu is highly hygroscopic and should be handled in a glovebox or weighed quickly in the air. Its quality is paramount for reaction success.
-
-
Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2-4 mol%) and the phosphine ligand (e.g., BrettPhos, 4-8 mol%).
-
Inert Atmosphere: Seal the vial and thoroughly purge with argon. A rigorous exclusion of oxygen and moisture is even more critical for this reaction than for Suzuki couplings.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a substrate concentration of ~0.1-0.2 M.
-
Reaction: Heat the mixture in a microwave reactor to 110-140 °C for 30-60 minutes, or with conventional heating at 100-110 °C for 6-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate or dichloromethane/methanol) to obtain the desired 3-aryl-7-amino product.
| Amine Type | Catalyst System | Typical Conditions | Expected Yield | Reference |
| Morpholine | Pd₂(dba)₃ / BrettPhos | Toluene, 110°C, 12 h | 70-90% | [1] |
| Aniline | Pd₂(dba)₃ / Xantphos | Dioxane, 120°C, 16 h | 60-85% | [18] |
| Benzimidazole | Pd(OAc)₂ / Xantphos | Dioxane, µW, 140°C, 1 h | 50-75% | [18] |
| Primary Alkylamine | Pd₂(dba)₃ / BrettPhos | Toluene, 100°C, 8 h | 75-95% | [1] |
Concluding Remarks
This compound is a powerful and versatile synthetic intermediate. The distinct electronic nature and reactivity of its two halogen substituents enable a reliable, orthogonal strategy for the synthesis of complex, di-substituted derivatives. The protocols outlined here for selective Suzuki-Miyaura and Buchwald-Hartwig couplings provide researchers with a robust platform for generating diverse chemical libraries, accelerating hit-to-lead campaigns, and ultimately facilitating the discovery of novel therapeutics targeting a wide range of diseases.[4][19]
References
-
Arias-Gomez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Hammouda, M. M., Gaffer, H. E., & Elattar, K. M. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1150-1196. [Link]
-
Yadav, P., Singh, S., Singh, U. P., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Jadhav, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(25), 17942-17971. [Link]
-
Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043-1064. [Link]
-
Liu, Y., et al. (2016). Discovery of pyrazolo[1,5-a]pyrimidine TTK inhibitors: CFI-402257 is a potent, selective, bioavailable anticancer agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. [Link]
-
Arias-Gomez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Jadhav, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Yadav, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]
-
Pu, F., et al. (2023). Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators. Chinese Journal of Pharmaceuticals, 54(6), 825-834. [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]
-
Lee, J., & Lee, J. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]
-
Sci-Hub. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
Lee, S. K., et al. (2020). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 25(20), 458. [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Onyszkiewicz, G., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Lin, C.-H., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 89(12), 8565-8576. [Link]
-
Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6668. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 97% | CAS: 885720-87-6 | AChemBlock [achemblock.com]
- 10. 885720-87-6|this compound|BLD Pharm [bldpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. sci-hub.sg [sci-hub.sg]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
Application Notes and Protocols for the Purification of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors for applications in oncology and inflammation.[1][2] The biological activity of these compounds is highly dependent on their purity. This document provides a comprehensive guide to the purification of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine and its analogs, focusing on robust and scalable methods. We will delve into the principles and detailed protocols for recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), offering insights into method selection and optimization.
Introduction: The Importance of Purity in Pyrazolo[1,5-a]pyrimidine-Based Drug Discovery
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities.[3] Modifications to the pyrazolo[1,5-a]pyrimidine core, such as the introduction of halogen and alkyl groups, allow for the fine-tuning of their pharmacological properties.[2] The target molecule, this compound, possesses key structural features that make it a valuable intermediate or final active pharmaceutical ingredient (API).
Physicochemical Properties and Their Impact on Purification Strategy
Before selecting a purification method, it is crucial to understand the physicochemical properties of the target molecule. While specific experimental data for this compound is not extensively published, we can infer its properties from related structures.[4][5]
-
Polarity: The presence of nitrogen atoms in the heterocyclic core imparts a degree of polarity. However, the bromo, chloro, ethyl, and methyl substituents increase its lipophilicity. This moderate polarity suggests that the compound will be soluble in a range of organic solvents.
-
Solubility: Expect good solubility in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Solubility in non-polar solvents like hexanes and more polar solvents like methanol and water will likely be lower.
-
Stability: Halogenated pyrazolo[1,5-a]pyrimidines are generally stable compounds. However, prolonged exposure to acidic or basic conditions, especially on silica gel during chromatography, could potentially lead to degradation.[6]
These properties guide the choice of solvents for recrystallization and the mobile phase for chromatographic separations.
Purification Methodologies: A Practical Guide
Recrystallization: The First Line of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds, particularly for removing minor impurities after synthesis. The success of this method relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.
Protocol: Recrystallization of this compound
-
Solvent Screening:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) to each tube.
-
Observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Heat the soluble samples to boiling and then allow them to cool slowly to room temperature, followed by cooling in an ice bath.
-
The solvent that yields well-formed crystals with a significant reduction in visible impurities is the best choice. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary to achieve optimal results.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Column Chromatography: For Complex Mixtures
Column chromatography is the workhorse for purifying moderately polar organic compounds and is particularly useful when recrystallization is ineffective or when separating the desired product from impurities with similar polarities.[7]
Workflow for Column Chromatography Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine | C8H7BrClN3 | CID 21066428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, and mastering its functionalization is key to developing novel molecular entities.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for higher yields, purity, and reproducibility.
Understanding the Substrate: A Tale of Two Halides
The primary challenge and opportunity with this substrate lie in its two distinct halogenated positions: a bromine at C3 and a chlorine at C7. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl. This inherent difference is the cornerstone of achieving selective functionalization. The C-Br bond at the C3 position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond at C7. Therefore, standard Suzuki conditions can be tuned to selectively couple at the C3 position while leaving the C7 chlorine untouched for potential subsequent transformations.
Caption: Reactivity differences in the pyrazolo[1,5-a]pyrimidine core.
Frequently Asked Questions (FAQs)
This section addresses foundational and common questions encountered during the experimental process.
Q1: My reaction is not working at all. Where should I start troubleshooting?
A1: When a reaction fails completely, it's crucial to systematically verify the integrity of each component.
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in-situ. This process can be inhibited by poor quality reagents or oxygen. Consider using a pre-formed Pd(0) source (like Pd(PPh₃)₄) or a modern palladacycle precatalyst (e.g., G2 or G4 Buchwald precatalysts) which form the active Pd(0) species more efficiently.[1][2]
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of your boronic acid.[3][4] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of inert gas from start to finish.
-
Reagent Quality: Boronic acids can decompose upon prolonged storage, especially if exposed to air and moisture, leading to protodeboronation.[4] Use fresh or properly stored boronic acid. The quality of the base is also critical; ensure it is finely powdered and dry.
Q2: I'm observing a significant amount of a debrominated byproduct (7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine). What causes this and how can I prevent it?
A2: Debromination is a common side reaction, particularly with electron-deficient heterocyclic systems.[2][5] It occurs when the Pd(II)-aryl intermediate undergoes hydrogenolysis instead of transmetalation.
-
Causality: This pathway is often competitive with the desired transmetalation step. It can be exacerbated by inefficient catalysts, certain solvents (which can act as hydride sources), or bases.
-
Solution: The most effective strategy is to accelerate the desired catalytic cycle, specifically the transmetalation and reductive elimination steps, so they outcompete the debromination pathway.
-
Ligand Choice: This is the most critical factor. Switch from simple phosphine ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (i.e., Buchwald ligands). Ligands like XPhos , SPhos , or RuPhos are highly effective.[1][2][5][6] Their steric bulk promotes reductive elimination, and their electron-donating nature facilitates the initial oxidative addition.
-
Catalyst System: Using a tandem catalyst system, such as XPhosPdG2 with additional XPhos ligand, has been shown to effectively suppress debromination in similar pyrazolo[1,5-a]pyrimidine systems.[1][2][5]
-
Solvent: Aprotic solvents are generally preferred. However, studies on related scaffolds have shown that protic co-solvents can sometimes be beneficial. A mixture of dioxane/water or EtOH/water is a good starting point.[2]
-
Q3: My boronic acid seems to be decomposing, leading to low yields. I see the corresponding arene of my boronic acid as a byproduct. How can I mitigate this?
A3: This side reaction is called protodeboronation and is a frequent issue, especially with electron-rich or sterically hindered boronic acids.[7][8]
-
Causality: The C-B bond is susceptible to cleavage by water or other protic sources, especially under basic conditions and at elevated temperatures.
-
Solutions:
-
Use a Boronic Ester: Boronic acid pinacol esters (Bpin) are significantly more stable towards protodeboronation than their corresponding boronic acids.[8][9] They are often the reagent of choice for challenging couplings.
-
Choice of Base: While aqueous inorganic bases like K₂CO₃ or Na₂CO₃ are common, they can promote hydrolysis. For sensitive substrates, consider using a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent system (e.g., dry dioxane or toluene).[3][10]
-
Minimize Reaction Time: Optimize the temperature and catalyst loading to achieve full conversion in the shortest time possible, minimizing the exposure of the boronic acid to harsh conditions.
-
Q4: How do I ensure the reaction is selective for the C3-Bromo position over the C7-Chloro position?
A4: As discussed, the higher reactivity of the C-Br bond is the key. To ensure high selectivity:
-
Use Mild Conditions: Avoid excessively high temperatures or overly active catalyst systems that might begin to activate the C-Cl bond. A temperature range of 80-110 °C is typical.
-
Standard Catalysts: Most standard Suzuki catalyst systems (e.g., those based on Pd(PPh₃)₄ or Buchwald ligands) will naturally favor the C-Br bond.[11] Activating an aryl chloride typically requires more specialized, highly active ligands (like SPhos or tBu₃P) and stronger bases.[12] By using conditions optimized for aryl bromides, you inherently select for the C3 position.
Troubleshooting Workflow & Optimization Guide
When initial attempts yield suboptimal results, a structured approach is necessary. Use the following guide to diagnose and resolve common issues.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Summary: Recommended Starting Conditions
The following table provides validated starting points for the selective C3-arylation of this compound. These conditions are based on successful couplings reported for structurally similar pyrazolo[1,5-a]pyrimidine scaffolds.[2][5]
| Parameter | Condition A: Standard | Condition B: For Challenging Substrates | Rationale & Causality |
| Catalyst Precursor | Pd₂(dba)₃ (2.5 mol%) | XPhos Pd G2 (2.5 - 5 mol%) | G2 precatalyst provides a reliable 1:1 Pd:Ligand ratio and forms the active Pd(0) species cleanly and efficiently. |
| Ligand | XPhos (5 mol%) | XPhos (5 - 10 mol%) | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination, outcompeting side reactions like debromination.[2][5] |
| Base | K₂CO₃ (3.0 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is a stronger base and can be used under anhydrous conditions, which is beneficial for preventing protodeboronation of sensitive boronic acids. |
| Solvent | Dioxane / H₂O (4:1) | Dioxane or Toluene (Anhydrous) | The aqueous system is robust for many boronic acids. Anhydrous conditions are preferred when protodeboronation is a significant issue. |
| Temperature | 100 - 110 °C | 100 - 110 °C | Provides sufficient thermal energy for the catalytic cycle without promoting significant C-Cl bond activation or thermal degradation. |
| Method | Conventional Heating or Microwave | Conventional Heating or Microwave | Microwave irradiation can significantly reduce reaction times and sometimes improve yields by minimizing byproduct formation through rapid, uniform heating.[2][5] |
Experimental Protocols
Protocol 1: Standard Conditions for Selective C3-Arylation
This protocol is a robust starting point for coupling with standard aryl or heteroaryl boronic acids.
-
Reagent Preparation: To a microwave vial or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Inerting the Vessel: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Add the degassed solvent to the reaction vessel via syringe to achieve a substrate concentration of ~0.1 M.
-
Catalyst Addition: In a separate vial, weigh out the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%). Briefly flush the vial with inert gas. Add the catalyst and ligand to the reaction mixture.
-
Final Purge: Bubble argon through the reaction slurry for another 5-10 minutes.
-
Reaction: Heat the reaction to 100-110 °C with vigorous stirring. If using microwave irradiation, a typical time is 30-60 minutes.[2] For conventional heating, the reaction may require 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-arylated product.
Visualizing the Core Mechanism: The Suzuki Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. For instance, if oxidative addition is slow (a common issue with less reactive halides), using a more electron-rich ligand is a logical solution.[3]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1287–1302. [Link]
-
ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [Link]
-
Caddick, S., & Fitzmaurice, R. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. MDPI. [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]
-
Malik, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
-
Various Authors. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reaction of brominated... Retrieved from [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions. [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central. [Link]
-
ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Technical University of Munich. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. NIH. [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central. [Link]
-
RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Sci-Hub. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Polysubstituted Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of polysubstituted pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a critical class of compounds in medicinal chemistry, serving as the core for numerous therapeutic agents, including kinase inhibitors for cancer therapy.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome synthetic hurdles and achieve your research goals.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of polysubstituted pyrazolo[1,5-a]pyrimidines, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low to No Product Yield in Cyclocondensation Reactions
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic species, such as a β-dicarbonyl compound.[3][4] Low or no yield is a frequent and frustrating issue.
Causality and Solutions:
-
Purity of Starting Materials: Impurities in either the 3-aminopyrazole or the 1,3-dicarbonyl compound can significantly hinder the reaction.
-
Troubleshooting: Ensure the purity of your starting materials. Recrystallization or column chromatography of the reactants prior to the reaction is highly recommended.[5]
-
-
Sub-optimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that require careful optimization.
-
Troubleshooting:
-
Solvent and Catalyst: Acetic acid is a common and effective solvent, sometimes with a catalytic amount of a strong acid like sulfuric acid.[5] In other cases, a basic catalyst such as piperidine may be more suitable.[5]
-
Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods.[1][6][7] This is due to efficient and uniform heating, which can accelerate the reaction rate.
-
-
Experimental Protocol: General Microwave-Assisted Synthesis of 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines [8]
-
In a microwave-safe vial, combine an equimolar mixture (0.5 mmol) of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 180 °C for a specified time (typically monitored by TLC for completion).
-
After cooling, purify the resulting product by recrystallization or column chromatography.
Problem 2: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyl Compounds
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two or more regioisomers is a common challenge, complicating purification and reducing the yield of the desired product.
Causality and Solutions:
-
Nucleophilic Attack at Different Carbonyls: The two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound exhibit different electrophilicities, leading to competitive nucleophilic attack by the two nitrogen atoms of the 3-aminopyrazole.
-
Troubleshooting:
-
Steric Hindrance: Utilize starting materials with significant steric differences between the two carbonyl groups to favor attack at the less hindered site.
-
Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity. Acidic conditions, for instance, can protonate one carbonyl group, altering its reactivity relative to the other.[1] Careful optimization of these parameters is crucial.
-
Strategic Starting Material Selection: The structure of the β-dicarbonyl compound can be tailored to control the reaction pathway and favor the formation of a single regioisomer.[1]
-
-
Problem 3: Formation of Side Products and Purification Difficulties
The synthesis of polysubstituted pyrazolo[1,5-a]pyrimidines can sometimes be plagued by the formation of unwanted side products, making the isolation of the pure desired compound challenging.
Causality and Solutions:
-
Side Reactions: Multicomponent reactions, while efficient, can sometimes lead to side reactions like dimerization or aromatic substitutions if not properly controlled.[9]
-
Troubleshooting:
-
Protecting Groups: It may be necessary to block certain reactive positions on the starting materials to prevent unwanted side reactions.[9]
-
Reaction Stoichiometry and Order of Addition: In multicomponent reactions, carefully controlling the stoichiometry and the order in which the reactants are added can minimize the formation of side products.[9]
-
-
-
Purification Strategy: A robust purification strategy is essential for obtaining the target compound in high purity.
-
Troubleshooting:
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for purification.[3][5]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the standard method.[5][10] A variety of solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol, can be employed.
-
-
Data Presentation: Common Solvents for Column Chromatography
| Solvent System | Polarity | Typical Applications |
| Hexane/Ethyl Acetate | Low to Medium | Separation of less polar compounds. |
| Dichloromethane/Methanol | Medium to High | Separation of more polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to access the pyrazolo[1,5-a]pyrimidine core?
The most prevalent and versatile method is the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[3][8] Other significant strategies include:
-
Three-component reactions: These reactions, often microwave-assisted, involve the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and a β-dicarbonyl compound, offering high efficiency.[1]
-
Cyclization of acyclic precursors: This approach involves the construction of the fused ring system from acyclic starting materials through reactions like [4+2] cycloadditions.[3]
Q2: How can I introduce substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring?
The substitution pattern is largely determined by the choice of starting materials.[3]
-
Positions 2, 3, 5, 6, and 7: These positions can be functionalized by selecting appropriately substituted 3-aminopyrazoles and 1,3-bielectrophilic compounds.[3]
-
Post-functionalization: After the core is synthesized, further modifications can be made through various reactions. For example, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are widely used to introduce aryl and other groups.[1] Electrophilic substitution reactions such as nitration and halogenation can also be employed, with the regioselectivity being highly dependent on the reaction conditions.[11]
Q3: My product appears to be decomposing during purification by column chromatography. What can I do?
Product decomposition on silica gel can occur, especially for sensitive compounds.
-
Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a base, like triethylamine (typically 1% in the eluent), can help neutralize acidic sites on the silica surface and prevent decomposition.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography (C18 silica).
-
Faster Purification: Minimize the time the compound spends on the column by using flash chromatography techniques.
Q4: I am struggling to achieve a specific regiochemistry in my reaction. What is the best way to confirm the structure of my product?
Unambiguous structure determination is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for elucidating the connectivity of atoms and confirming the regiochemistry.
-
X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray diffraction analysis provides definitive proof of its three-dimensional structure.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product.
Visualization of Synthetic Workflow
Diagram: General Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: A simplified workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Diagram: Troubleshooting Decision Tree for Low Yield
Caption: A decision-making guide for troubleshooting low-yield reactions.
References
- Benchchem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
- Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- ResearchGate. (2023). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- PubMed. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- ResearchGate. (n.d.). Synthesis of 3-substituted pyrazolo[1,5-a]pyrimidines 99a–p.
- Periodica Polytechnica. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no.
- Chemistry Central Journal. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.
- ResearchGate. (n.d.). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines 93a–l.
- Benchchem. (n.d.). synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.
- MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Benchchem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
- Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
- ResearchGate. (2025). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings.
- RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support guide for the synthesis of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists. Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in drug discovery, appearing in numerous clinically significant molecules.[1][2] Achieving high yields in their multi-step synthesis, particularly for highly substituted and halogenated analogs like the title compound, requires careful control over reaction conditions and a clear understanding of the underlying chemical principles.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis and maximize your product yield.
General Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step sequence starting from a 5-aminopyrazole precursor. Each step presents unique challenges that can impact the overall yield.
Figure 1: General three-step synthesis of the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for optimization.
Q1: My initial cyclocondensation to form the 6-ethyl-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine core is giving a low yield. What can I do?
A1: This is a critical step that builds the core scaffold. Low yields typically stem from incomplete reaction, side-product formation, or incorrect reaction conditions. The reaction proceeds via a nucleophilic attack from the aminopyrazole onto the dicarbonyl compound, followed by cyclization and dehydration.[2]
Troubleshooting Steps:
-
Solvent and Catalyst Choice: Acetic acid is a common and effective solvent as it also serves as an acid catalyst to activate the carbonyl groups of the diketone.[3] If the reaction is sluggish, a catalytic amount of a stronger acid like sulfuric acid can be added, but this may also promote side reactions. For some substrates, basic catalysis (e.g., piperidine in ethanol) can be an alternative.
-
Temperature and Reaction Time: The reaction typically requires heat to proceed to completion. Refluxing in acetic acid is a standard condition.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material persists after several hours, extending the reaction time is the first logical step.
-
Reagent Purity: Ensure the 5-aminopyrazole and 3-ethyl-2,4-pentanedione are pure. Impurities in the aminopyrazole can interfere with the reaction, while the diketone can undergo self-condensation under certain conditions.
-
Work-up Procedure: Upon cooling, the product often precipitates from the acetic acid solution. If it does not, carefully adding the reaction mixture to ice water can induce precipitation. Ensure the pH is adjusted to be near neutral to maximize the recovery of the amphoteric hydroxy-pyrimidine product.
Q2: The conversion of the 7-hydroxy intermediate to the 7-chloro product is inefficient. How can I improve this step?
A2: This is a nucleophilic substitution at the pyrimidine ring, where the hydroxyl group is converted into a better leaving group by phosphorus oxychloride (POCl₃) and subsequently displaced by a chloride ion. Incomplete conversion is a frequent problem.
Troubleshooting Steps:
-
Excess POCl₃: POCl₃ acts as both the reagent and the solvent in many procedures.[4] Using a significant excess (5-10 equivalents) is crucial to drive the reaction to completion. Ensure the POCl₃ is fresh, as it can hydrolyze over time.
-
Temperature and Reaction Time: This reaction almost always requires heating at reflux (approx. 106 °C). A lower temperature will result in a sluggish and incomplete reaction. Typical reaction times are 3-24 hours. Monitor by TLC until the starting material is consumed.
-
Removal of HCl: The reaction generates HCl gas, which can establish an equilibrium that hinders the forward reaction. While often run in a sealed vessel for safety, ensuring the reaction is conducted under an inert atmosphere with a vent to a scrubber can help. Some protocols report the addition of a catalytic amount of a high-boiling tertiary amine (e.g., N,N-dimethylaniline) to act as an HCl scavenger.
-
Work-up Caution: The work-up is critical. The reaction mixture must be cooled significantly before being quenched by slowly adding it to a mixture of ice and water. This is a highly exothermic process. After quenching, the aqueous solution is typically basicified (e.g., with Na₂CO₃ or NH₄OH) to precipitate the product and neutralize acidic byproducts.
Q3: I'm getting a mixture of brominated products. How can I selectively brominate only the C3 position?
A3: The pyrazolo[1,5-a]pyrimidine ring is an electron-rich system, and the C3 position of the pyrazole moiety is particularly nucleophilic and susceptible to electrophilic aromatic substitution.[1][5] However, over-halogenation or substitution at other positions can occur if conditions are not controlled.
Figure 2: Key decision points for optimizing C3-bromination selectivity.
Troubleshooting Steps:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): This is generally the preferred reagent for controlled, selective monobromination of activated heterocycles.[6] It generates a low concentration of Br₂ in situ, minimizing over-bromination.
-
Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and can lead to di-bromination or other side reactions if not added carefully.[7]
-
-
Stoichiometry: This is the most critical parameter. Use precisely 1.0 to 1.1 equivalents of the brominating agent. Using a large excess is the most common cause of multiple products.
-
Temperature Control: Perform the reaction at a controlled temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless no reaction is observed.
-
Solvent: Acetic acid, chloroform, or DMF are common solvents. Acetic acid can be advantageous as it can protonate the pyrimidine ring, potentially deactivating it slightly and enhancing the relative reactivity of the C3 position.[7]
Q4: What are the recommended purification strategies for these halogenated pyrazolo[1,5-a]pyrimidines?
A4: The intermediates and the final product are typically crystalline solids but may contain closely-related impurities. A combination of techniques is often necessary.
Troubleshooting Steps:
-
Crude Purification: After aqueous work-up and filtration, wash the crude solid sequentially with water, a cold alcohol (like isopropanol or ethanol), and then a non-polar solvent (like hexane or diethyl ether) to remove residual solvents and some impurities.[7]
-
Column Chromatography: This is the most effective method for separating closely related compounds.
-
Stationary Phase: Silica gel is standard. If your compound shows signs of decomposition on silica (streaking on TLC), consider using deactivated (neutral) silica or alumina.[8]
-
Mobile Phase (Eluent): A gradient system of heptane/ethyl acetate is a good starting point. The halogenated products are relatively non-polar. Use TLC to find an eluent system that gives your product an Rf value of ~0.3 for optimal separation.[8]
-
-
Recrystallization: If a high-purity solid is obtained from chromatography, recrystallization can be used for final polishing. Solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane are good candidates.
Optimized Experimental Protocols
These protocols are baseline procedures and may require optimization based on your specific observations.
Protocol 1: Synthesis of 6-Ethyl-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine
-
To a round-bottom flask equipped with a reflux condenser, add 5-aminopyrazole (1.0 eq).
-
Add glacial acetic acid (5-10 mL per gram of aminopyrazole).
-
Add 3-ethyl-2,4-pentanedione (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-8 hours.
-
Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the 5-aminopyrazole is consumed.
-
Cool the mixture to room temperature, then place it in an ice bath for 1 hour to encourage precipitation.
-
Collect the precipitate by vacuum filtration. Wash the solid with cold water and then diethyl ether.
-
Dry the solid under vacuum to yield the hydroxy intermediate. The typical yield is 70-85%.
Protocol 2: Synthesis of 7-Chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
-
In a flask fitted with a reflux condenser and a gas outlet to a scrubber, place the hydroxy intermediate (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) under a fume hood.
-
Heat the mixture to reflux (approx. 106 °C) for 3-6 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Heptane) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then cool further in an ice bath.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Extremely carefully and slowly , add the reaction mixture dropwise to the ice water with vigorous stirring. This is a highly exothermic quench.
-
Once the addition is complete, slowly add solid sodium carbonate or concentrated ammonium hydroxide until the pH is ~8-9.
-
Stir for 30 minutes, then collect the resulting precipitate by vacuum filtration. Wash thoroughly with water.
-
Dry the solid under vacuum. The product can be used directly or purified by chromatography. The typical yield is 80-95%.
Protocol 3: Synthesis of this compound
-
Dissolve the chloro intermediate (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform (10-20 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in the same solvent.
-
Add the NBS solution dropwise to the cooled solution of the chloro intermediate over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor by TLC (e.g., 30% Ethyl Acetate in Heptane) for the disappearance of starting material and formation of a new, less polar spot.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
If using an organic solvent, wash the organic layer with sodium thiosulfate solution, then saturated sodium bicarbonate solution, and finally brine. Dry over anhydrous sodium sulfate.
-
If using acetic acid, dilute with water and extract the product with ethyl acetate. Perform the same washes.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, heptane/ethyl acetate gradient) to obtain the final product. The typical yield is 65-80%.
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| 1. Cyclocondensation | 5-Aminopyrazole, 3-Ethyl-2,4-pentanedione | Glacial Acetic Acid | Reflux (~118°C) | 4-8 h | 70-85% |
| 2. Chlorination | POCl₃ | POCl₃ (neat) | Reflux (~106°C) | 3-6 h | 80-95% |
| 3. Bromination | N-Bromosuccinimide (NBS) | Acetic Acid / CHCl₃ | 0°C to RT | 3-5 h | 65-80% |
References
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2008). Tetrahedron Letters.
- Vilsmeier–Haack formylation of acetonitrile revisited: Synthesis of novel pyrazolo[1,5‐a]pyrimidines and triazolo[1,5‐a]pyrimidine. (2009). Journal of Heterocyclic Chemistry.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2012). ACS Medicinal Chemistry Letters.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2023). Molecules.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2020). Molbank.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Advances.
- Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituents. (2002). Il Farmaco.
- 7-Chloro-5-methyl-2-phenyl-pyrazolo-[1,5-a]pyrimidine. (2013). Acta Crystallographica Section E.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (2023). ACS Omega.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). RSC Advances.
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. (2025). BenchChem.
- Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
- 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (2011). Acta Crystallographica Section E.
-
7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. (n.d.). ChemSynthesis. Retrieved January 20, 2026, from [Link]
- Reduction reactions over the pyrazolo[1,5-a]pyrimidine deriv
- Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. (2021). ChemistrySelect.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Polar Pyrazolo[1,5-a]pyrimidine Compounds
Introduction
Welcome to the Technical Support Center for the purification of polar pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of N-heterocyclic compounds. The inherent polarity of the pyrazolo[1,5-a]pyrimidine scaffold, often coupled with the presence of multiple nitrogen atoms, presents unique challenges in achieving high purity.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The strategies outlined here are based on established scientific principles and practical, field-proven insights to help you optimize your purification workflows.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section is formatted to help you quickly identify and resolve specific experimental problems.
Issue 1: Poor Separation or Peak Tailing in Normal-Phase Column Chromatography
Symptoms:
-
Your compound streaks or "tails" on a silica gel TLC plate.
-
During column chromatography, the desired product co-elutes with impurities, resulting in broad peaks and poor resolution.
Root Cause Analysis: The pyrazolo[1,5-a]pyrimidine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel. This strong interaction leads to the observed tailing and can even cause irreversible adsorption of your compound onto the stationary phase.[3]
Solutions:
1. Mobile Phase Modification:
-
Strategy: Neutralize the acidic sites on the silica gel.
-
Protocol: Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar modifier, which is particularly effective when a more polar mobile phase is required.
-
-
Causality: The basic modifier competes with your compound for interaction with the acidic silanol groups, allowing your compound to travel through the column more uniformly, resulting in improved peak shape.[3]
2. Alternative Stationary Phases:
-
Strategy: Replace silica gel with a less acidic or basic stationary phase.
-
Options:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[3] The choice between basic and neutral alumina depends on the stability of your compound.
-
Deactivated Silica Gel: You can prepare this in the lab by treating silica gel with a solution of TEA and then removing the excess base under vacuum.
-
Workflow for Troubleshooting Poor Separation:
Caption: Decision workflow for addressing poor separation in normal-phase chromatography.
Issue 2: Compound is Too Polar and Elutes with the Solvent Front in Normal-Phase, or Shows No Retention in Reversed-Phase
Symptoms:
-
Normal-Phase: Your compound has an Rf of nearly 1.0 on TLC, even in highly polar solvent systems like 100% ethyl acetate or with methanol.
-
Reversed-Phase: Your compound elutes in the void volume of a C18 column, showing little to no retention even with 100% aqueous mobile phase.[4]
Root Cause Analysis: Highly polar compounds have very strong interactions with polar stationary phases (like silica), causing them to move quickly. Conversely, they have weak interactions with non-polar stationary phases (like C18), leading to poor retention in reversed-phase chromatography.[1]
Solutions:
1. Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Strategy: HILIC is a variation of normal-phase chromatography that is ideal for very polar compounds.[5][6] It uses a polar stationary phase (like silica, or more commonly, polar bonded phases like amino or amide columns) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent (like water).[5][6]
-
Mechanism: A water-rich layer is adsorbed onto the polar stationary phase. Your polar analyte partitions between this aqueous layer and the bulk organic mobile phase. Retention is increased by decreasing the amount of water in the mobile phase.
-
Typical Conditions:
-
Stationary Phase: Amino-propyl bonded silica.
-
Mobile Phase: A gradient of 95:5 to 60:40 acetonitrile:water.
-
2. Reversed-Phase with Ion-Pairing Agents:
-
Strategy: For ionizable polar pyrazolo[1,5-a]pyrimidines, an ion-pairing agent can be added to the reversed-phase mobile phase to increase retention.
-
Mechanism: The ion-pairing agent, which has a hydrophobic part and an ionic part, pairs with the charged analyte. This ion pair is more hydrophobic than the analyte alone, leading to increased retention on the C18 column.
-
Caution: Ion-pairing reagents can be difficult to remove from the column and may suppress mass spectrometry signals.[4]
Comparison of Purification Strategies for Highly Polar Compounds:
| Strategy | Stationary Phase | Mobile Phase | Principle of Separation | Best For |
| Normal-Phase | Silica, Alumina | Non-polar organic solvents (e.g., Hexane/EtOAc) | Adsorption | Moderately polar compounds |
| Reversed-Phase | C18, C8 | Polar solvents (e.g., Water/Acetonitrile) | Partitioning | Non-polar to moderately polar compounds |
| HILIC | Amino, Amide, Silica | High organic with some aqueous (e.g., ACN/Water) | Partitioning into an adsorbed water layer | Highly polar, water-soluble compounds[6] |
Issue 3: Compound Fails to Crystallize ("Oiling Out")
Symptoms:
-
Upon cooling the crystallization solvent, your compound separates as an oil instead of forming solid crystals.
Root Cause Analysis: "Oiling out" typically occurs when the solution is too concentrated (supersaturated) or is cooled too quickly. The presence of impurities can also inhibit crystal formation.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid placing the hot flask directly into an ice bath.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[3]
-
Solvent System Adjustment: If the compound is too soluble, add a "poor" solvent (a solvent in which your compound is less soluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify. Allow this to stand and cool slowly.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose starting point for purifying a novel pyrazolo[1,5-a]pyrimidine derivative?
A1: For a compound of unknown polarity, start with Thin Layer Chromatography (TLC) analysis using a silica gel plate.[3] Test a range of solvent systems, starting with a non-polar system like 20% ethyl acetate in heptane and gradually increasing the polarity. This initial screening will quickly tell you if normal-phase chromatography is a viable option and will help you determine the optimal mobile phase for column chromatography.[7]
Q2: Can I use acid-base extraction to purify my pyrazolo[1,5-a]pyrimidine?
A2: Yes, this can be a very effective technique, especially for removing non-basic impurities. The basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system can be protonated by an acid.[8]
-
Protocol:
-
Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). Your basic pyrazolo[1,5-a]pyrimidine will move into the aqueous layer as a protonated salt.[9]
-
Separate the layers. The organic layer will contain neutral and acidic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate your compound, causing it to precipitate or allowing it to be extracted back into a fresh portion of organic solvent.
-
Acid-Base Extraction Workflow:
Caption: General workflow for purification via acid-base extraction.
Q3: My compound seems to be decomposing on the silica gel column. What should I do?
A3: Compound decomposition on silica gel is a known issue, as silica can be acidic.[7]
-
Confirmation: First, confirm the instability by spotting your compound on a silica TLC plate. Let it sit for 30-60 minutes, then develop the plate. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.[3]
-
Solutions:
-
Switch to a Different Stationary Phase: As mentioned in Issue 1, neutral or basic alumina is a good alternative.[3]
-
Use a Less Acidic Mobile Phase: Avoid acidic modifiers in your eluent.
-
Consider Reversed-Phase Chromatography: If the compound is stable in water and organic solvents like acetonitrile or methanol, reversed-phase chromatography is an excellent alternative as the stationary phase is much less reactive.
-
III. References
-
BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from
-
BenchChem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography. Retrieved from
-
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. Retrieved from
-
BenchChem. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Retrieved from
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved from
-
Tosoh Bioscience. (n.d.). Normal Phase Chromatography. Retrieved from
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from
-
Pearson. (2024, September 23). Acid-Base Properties of Nitrogen Heterocycles. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid-Base Properties of Nitrogen Heterocycles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Reactions of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 885720-87-6).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a critical class of compounds in medicinal chemistry, recognized for their wide range of biological activities, including their role as protein kinase inhibitors in cancer therapy.[2][3]
This document provides in-depth troubleshooting advice, key experimental protocols, and answers to frequently asked questions (FAQs) to help you overcome common challenges and ensure the success of your synthetic campaigns.
Understanding the Core Reactivity
The key to successfully troubleshooting reactions with this substrate is to understand the differential reactivity of its two halogenated positions: the bromine at C3 and the chlorine at C7.
The pyrazolo[1,5-a]pyrimidine core consists of a π-excessive pyrazole ring fused to a π-deficient pyrimidine ring.[4] This electronic arrangement dictates the reactivity at each position.
-
C7-Chloro Position: This position is on the electron-deficient pyrimidine ring. The chlorine atom here is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The strong electron-withdrawing character of the pyrimidine nitrogen atoms activates this position for attack by nucleophiles like amines (e.g., morpholine) or alkoxides.[5][6]
-
C3-Bromo Position: This position is on the more electron-rich pyrazole ring. The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, and this position is generally more reactive in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[7] Oxidative addition of palladium to the C-Br bond is typically faster and occurs under milder conditions than at the C-Cl bond.
This differential reactivity allows for selective, sequential functionalization, which is a powerful tool in library synthesis.
Caption: Differential reactivity of the C3-Br and C7-Cl positions.
General Troubleshooting for Palladium-Catalyzed Reactions
Most cross-coupling reactions proceed through a common catalytic cycle involving a palladium catalyst.[8][9][10] Understanding this cycle is fundamental to diagnosing issues. The three key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille) is transferred to the palladium center.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9]
Caption: The general catalytic cycle for palladium cross-coupling reactions.
FAQ: My cross-coupling reaction failed completely. Where do I begin?
When a reaction shows no conversion, a systematic approach is necessary. The issue usually lies with one of the core components: the catalyst, the reagents, or the reaction conditions.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Troubleshooting Specific Reactions
Suzuki-Miyaura Coupling
This reaction is typically performed at the C3-Br position to form a C-C bond with an organoboron reagent.
FAQ: My Suzuki coupling at C3 has a very low yield. What are the most likely causes?
Low yields in Suzuki couplings with heteroaryl halides often stem from issues with the catalyst, base, or side reactions involving the boronic acid.[12][13]
-
Inefficient Oxidative Addition: The C3-Br bond, while reactive, can still be challenging. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Base Incompatibility or Insufficient Strength: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause substrate degradation.
-
Solution: For this substrate, K₂CO₃ or K₃PO₄ are excellent starting points. Ensure the base is finely ground and anhydrous. If using aqueous base, the ratio of water to organic solvent is crucial and may require optimization.[15]
-
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive trimeric boroxines, especially at high temperatures.
-
Solution: Use a slight excess (1.2-1.5 eq.) of the boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling (C3-Br)
| Component | Recommendation | Rationale & In-Text Citation |
| Catalyst | XPhos Pd G3 (1-3 mol%) | Pre-formed Pd(0) source with a bulky, electron-rich ligand to promote oxidative addition.[12] |
| Ligand | XPhos (1.1 eq. to Pd) | Often supplied with the pre-catalyst. |
| Base | K₃PO₄ or K₂CO₃ (2-3 eq.) | Effective bases for heteroaryl couplings; K₃PO₄ is often superior for challenging substrates.[12] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O | Aprotic/aqueous mixtures are standard and often provide good solubility for all components.[15] |
| Temperature | 80-110 °C | Start at a moderate temperature and monitor by TLC/LCMS. |
Buchwald-Hartwig Amination
This reaction can be directed to either the C3-Br or C7-Cl position to form a C-N bond, depending on the conditions. Selective amination at C3 is typically achieved under milder conditions than at C7.
FAQ: I'm attempting a Buchwald-Hartwig amination at the C3-Br position, but I'm getting a complex mixture or no product.
-
Catalyst Inhibition: The pyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms that can coordinate to the palladium center and inhibit catalysis. The amine coupling partner is also a potential ligand.
-
Solution: Use sterically hindered Buchwald-type ligands (e.g., BrettPhos, RuPhos). Their bulkiness prevents the substrate's nitrogen atoms from blocking the catalyst's active site while still allowing the desired catalytic cycle to proceed. Microwave irradiation can sometimes overcome catalyst inhibition and accelerate the reaction.[16][17]
-
-
Incorrect Base: Strong, non-nucleophilic bases are required. Common choices include NaOt-Bu, LiHMDS, or K₂CO₃/Cs₂CO₃ for more sensitive substrates.
-
Solution: NaOt-Bu is a robust starting point. If you observe substrate decomposition, switch to a weaker base like Cs₂CO₃. Ensure the base is handled under inert conditions as it is highly hygroscopic.
-
-
Side Reaction at C7: If using forcing conditions (high temperature, very strong base/ligand), you may see competitive reaction at the C7-Cl position, either through a competing Buchwald-Hartwig pathway or direct SNAr.
-
Solution: Begin with milder conditions (e.g., lower temperature) to favor the more reactive C3-Br site. Monitor the reaction carefully to stop it once the desired product is formed.
-
Table 2: Recommended Conditions for Buchwald-Hartwig Amination (C3-Br)
| Component | Recommendation | Rationale & In-Text Citation |
| Catalyst | BrettPhos Pd G3 (2-5 mol%) | A highly active pre-catalyst designed for C-N bond formation, effective with aryl bromides.[7] |
| Base | NaOt-Bu (1.5-2.0 eq.) | A strong, non-nucleophilic base standard for this transformation. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-coordinating solvents are preferred. |
| Temperature | 90-120 °C | Higher temperatures are often required for C-N coupling compared to C-C coupling. |
Sonogashira Coupling
This reaction couples a terminal alkyne with the C3-Br position, utilizing a dual palladium and copper catalytic system.[18]
FAQ: My Sonogashira reaction is failing, and I only see homocoupling of my alkyne (Glaser coupling).
This is a classic Sonogashira problem and almost always points to an issue with the palladium catalyst's activity relative to the copper co-catalyst.
-
Inactive Palladium Catalyst: If the Pd(0) catalyst is not efficiently undergoing oxidative addition with the C3-Br bond, the copper acetylide intermediate will react with itself, leading to the undesired homocoupled di-yne product.
-
Solution: Ensure your palladium source is active. Using a combination like Pd(PPh₃)₂Cl₂ is common.[19] Crucially, the reaction must be rigorously degassed and run under an inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the Pd(0) catalyst.
-
-
Incorrect Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used and often serves as the solvent or co-solvent.[20]
-
Solution: Ensure the amine base is anhydrous and freshly distilled. It plays a dual role: scavenging the H-X byproduct and acting as a ligand.
-
-
Copper Co-catalyst Issues: While essential, the amount of copper (I) iodide (CuI) should be catalytic (1-5 mol%). Too much copper can accelerate Glaser coupling.
-
Solution: Use a freshly opened bottle of CuI. Weigh it quickly as it is sensitive to air and moisture. Consider copper-free Sonogashira conditions if homocoupling remains a persistent issue.[20]
-
Table 3: Recommended Conditions for Sonogashira Coupling (C3-Br)
| Component | Recommendation | Rationale & In-Text Citation |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard, reliable palladium source for Sonogashira reactions.[19] |
| Cu Co-catalyst | CuI (1-5 mol%) | Activates the alkyne for transmetalation.[18] |
| Base/Solvent | Triethylamine (TEA) or DIPA | Acts as both the base and a solvent/co-solvent. Must be anhydrous.[20][21] |
| Co-Solvent | THF or DMF (optional) | Can be used to improve the solubility of the pyrazolopyrimidine starting material. |
| Temperature | Room Temperature to 60 °C | Sonogashira reactions can often be run under mild thermal conditions.[18] |
Key Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling at C3-Br
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and finely powdered K₃PO₄ (2.5 eq.).
-
Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 eq.) and ligand if separate.
-
Seal the vessel, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio).
-
Stir the mixture at 90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination at C3-Br
-
To a dry reaction vessel under argon, add the palladium catalyst (e.g., BrettPhos Pd G3, 0.03 eq.) and NaOt-Bu (1.5 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Seal the vessel and add anhydrous, degassed toluene via syringe.
-
Stir the mixture at 110 °C and monitor the reaction progress. Microwave heating may also be effective.[16]
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry, concentrate, and purify by chromatography.
Protocol 3: Sonogashira Coupling at C3-Br
-
To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.02 eq.).
-
Evacuate the flask and backfill with argon three times.
-
Add anhydrous, degassed triethylamine and THF (e.g., 2:1 ratio) via syringe.
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.
-
Concentrate the reaction mixture, then partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NH₄Cl to remove copper salts, followed by brine.
-
Dry, concentrate, and purify by chromatography.
References
- Vertex AI Search. (2025).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Al-Ostoot, F. H., et al. (2023).
- LibreTexts Chemistry. (2020). 17.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Request PDF. (n.d.).
- Szeliga, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
- MDPI. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Peprinsky, J., et al. (2021).
- PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- PubChem. (n.d.). 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine.
- MDPI. (n.d.). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.
- RSC Publishing. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.
- ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Advanced ChemBlocks. (n.d.). This compound.
- JournalAgent. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- ChemicalBook. (n.d.). 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis.
- BLDpharm. (n.d.). 885720-87-6|this compound.
- ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
- BenchChem. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
- Biosynth. (n.d.). 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.
- Wikipedia. (n.d.). Sonogashira coupling.
- MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- PubChemLite. (n.d.). 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.
- CymitQuimica. (n.d.). This compound.
- MDPI. (2024).
- RSC Publishing. (n.d.).
- ResearchGate. (2025). Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- PubChemLite. (n.d.). 3-bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine.
- PubChemLite. (n.d.). 3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine.
Sources
- 1. This compound 97% | CAS: 885720-87-6 | AChemBlock [achemblock.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nobelprize.org [nobelprize.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. kbfi.ee [kbfi.ee]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling on the Pyrazolo[1,5-a]pyrimidine Scaffold
Welcome to the technical support center for cross-coupling reactions on the pyrazolo[1,5-a]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation on this important heterocyclic core. The pyrazolo[1,5-a]pyrimidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its electron-deficient nature and the presence of multiple nitrogen atoms can present unique challenges in catalyst selection and reaction optimization.
This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guide - Common Cross-Coupling Failures
This section addresses broad, frequently encountered problems during cross-coupling reactions on the pyrazolo[1,5-a]pyrimidine core.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: This is a classic issue stemming from several potential root causes related to catalyst activity and reaction conditions. Let's break down the troubleshooting process.
-
Cause A: Catalyst Inactivity or Decomposition. The electron-deficient pyrazolo[1,5-a]pyrimidine ring can be challenging for the initial oxidative addition step. Furthermore, the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.
-
Solution 1: Switch to a More Electron-Rich and Bulky Ligand. Standard ligands like PPh₃ may not be sufficient. Move to "second-generation" or "third-generation" Buchwald phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands create a more electron-rich, sterically hindered palladium center, which promotes oxidative addition and enhances catalyst stability.[4][5] For Suzuki reactions specifically, a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in preventing side reactions like debromination.[6][7]
-
Solution 2: Use a Pre-catalyst. Palladium pre-catalysts (e.g., G2, G3, G4 palladacycles) are often more stable and provide a more controlled release of the active Pd(0) species. This can be crucial for sensitive substrates.
-
Solution 3: Ensure Anaerobic Conditions. Oxygen can rapidly deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a positive inert gas pressure throughout the reaction.
-
-
Cause B: Inappropriate Base or Solvent. The choice of base is critical. It must be strong enough to facilitate the transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) step but not so strong as to cause substrate or product degradation.
-
Solution 1: Screen a Range of Bases. For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is a stronger base and can be effective for less reactive substrates. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[8]
-
Solution 2: Optimize the Solvent. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are common. Sometimes, the addition of a co-solvent like water (for Suzuki reactions using inorganic bases) can be beneficial, though it can also promote side reactions if not carefully controlled.[9]
-
-
Cause C: Low Reaction Temperature. Cross-coupling reactions on electron-deficient heterocycles often require higher temperatures to overcome the activation energy for oxidative addition.
Question 2: I'm seeing significant formation of side products, such as protodehalogenation (loss of the halide) or homocoupling of my coupling partner. What's going wrong?
Answer: This indicates that the desired catalytic cycle is being intercepted by unproductive pathways.
-
Cause A: Protodehalogenation/Debromination. This is particularly common with electron-deficient aryl halides and occurs when the organopalladium intermediate reacts with a proton source before the desired cross-coupling can occur. It can also be a sign of catalyst decomposition to palladium black, which can catalyze hydrodehalogenation.
-
Solution 1: Use a Bulky Ligand. Sterically demanding ligands like XPhos or SPhos can shield the palladium center, disfavoring the side reactions and promoting the desired reductive elimination step. An XPhosPdG2/XPhos system was specifically employed to avoid debromination on a 3-bromo pyrazolo[1,5-a]pyrimidin-5-one.[6][7]
-
Solution 2: Use a Rigorously Anhydrous and Degassed Solvent. Water or other protic impurities can be a source of protons. Ensure all reagents and solvents are dry.
-
Solution 3: Choose the Right Base. Weakly coordinating bases like K₃PO₄ or CsF are sometimes less prone to causing this side reaction compared to stronger bases.
-
-
Cause B: Homocoupling (e.g., of Boronic Acid). This side reaction is often promoted by the presence of oxygen, which can facilitate an oxidative cycle involving the boronic acid.
-
Solution 1: Meticulous Degassing. This is the most critical factor. Ensure your reaction setup is completely free of oxygen.
-
Solution 2: Control Stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
-
Solution 3: Add a Stabilizing Additive. In some challenging cases, additives like silver oxide (Ag₂O) can suppress homocoupling, though this adds cost and complexity.
-
Part 2: Reaction-Specific FAQs
This section dives into catalyst selection for the most common cross-coupling reactions used with the pyrazolo[1,5-a]pyrimidine scaffold.
Suzuki-Miyaura Coupling (C-C)
Question: What is the best starting catalyst system for a Suzuki coupling at the C3 or C5 position of a pyrazolo[1,5-a]pyrimidine?
Answer: The optimal system depends on the halide and the electronic nature of your specific substrate, but an excellent and broadly applicable starting point is a modern palladacycle pre-catalyst with a bulky biarylphosphine ligand.
| Component | Recommendation | Rationale |
| Pd Source | XPhos Pd G2 or G3 | These pre-catalysts are air-stable, easy to handle, and reliably generate the active Pd(0)L species. They have shown high efficacy for this scaffold.[6][7] |
| Ligand | XPhos, SPhos | These electron-rich, bulky ligands accelerate oxidative addition and reductive elimination, which are often the rate-limiting steps for this electron-poor heterocycle. |
| Base | K₃PO₄ or K₂CO₃ | K₃PO₄ is a good first choice for challenging couplings. K₂CO₃ is a milder option that can be effective, especially with more reactive halides (iodides, bromides). |
| Solvent | 1,4-Dioxane or Toluene/H₂O | 1,4-Dioxane is a reliable choice. A biphasic Toluene/H₂O mixture can also be very effective, especially with K₂CO₃. |
| Temperature | 90 - 110 °C | A good starting point, adjustable based on reaction progress. Microwave heating can significantly accelerate the reaction.[11] |
Buchwald-Hartwig Amination (C-N)
Question: I need to couple a primary amine to a 5-chloro-pyrazolo[1,5-a]pyrimidine. Which catalyst system should I choose?
Answer: Coupling primary amines can be challenging due to potential N-H activation issues and catalyst inhibition. A robust catalyst system with a specialized ligand is required.
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Pd₂(dba)₃ is a common and effective Pd(0) source. Modern pre-catalysts offer improved stability and reproducibility. |
| Ligand | BrettPhos or RuPhos | These ligands are specifically designed for C-N coupling. Their steric bulk and electronic properties facilitate the difficult reductive elimination step to form the C-N bond.[8] |
| Base | NaOtBu or LiHMDS | A strong, non-nucleophilic base is essential to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene or 1,4-Dioxane | These are the standard solvents for Buchwald-Hartwig aminations, offering good solubility for the catalyst and reagents. |
| Temperature | 100 - 120 °C | C-N couplings often require elevated temperatures. |
Note: While palladium is dominant, copper-catalyzed Ullmann-type couplings can also be highly effective for C-N bond formation on this scaffold, sometimes offering advantages in cost and avoiding palladium-based catalysts.[12]
Sonogashira Coupling (C-C, Alkyne)
Question: What are the key considerations for a Sonogashira coupling on a 3-bromo-pyrazolo[1,5-a]pyrimidine?
Answer: The Sonogashira reaction is a powerful tool for installing alkynes. The classic conditions are often a good starting point, but modifications may be needed.
| Component | Recommendation | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | These are the classic, reliable palladium sources for Sonogashira couplings. |
| Co-catalyst | Copper(I) Iodide (CuI) | CuI is the standard co-catalyst that facilitates the key transmetalation step with the alkyne. |
| Base | A bulky amine (e.g., TEA, DIPEA) | The base serves to deprotonate the terminal alkyne and neutralize the H-X generated during the reaction. It often also acts as the solvent. |
| Solvent | THF or DMF (if amine is not solvent) | Anhydrous, degassed solvents are critical for success. |
| Temperature | Room Temp to 60 °C | Sonogashira couplings can often be run at milder temperatures than other cross-coupling reactions. |
Self-Validation Check: Monitor the reaction by TLC or LC-MS. The appearance of a homocoupled alkyne diene (Glaser coupling) suggests the presence of oxygen. If this occurs, stop the reaction, re-degas the solvent and reaction mixture, and restart.
Part 3: Visualization & Workflows
Troubleshooting Workflow for a Failed Cross-Coupling Reaction
This decision tree illustrates a logical workflow for diagnosing and solving a failed or low-yielding cross-coupling reaction.
Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.
Part 4: Example Experimental Protocol
Microwave-Assisted Suzuki-Miyaura Coupling at the C3 Position (Adapted from literature[7][11])
This protocol provides a robust starting point for the arylation of a 3-bromo-pyrazolo[1,5-a]pyrimidine derivative.
-
Reagent Preparation: To a 10 mL microwave reactor vessel, add the 3-bromo-pyrazolo[1,5-a]pyrimidine substrate (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 0.05 eq.) and additional ligand (e.g., XPhos, 0.05 eq.) to the vessel.
-
Solvent Addition & Degassing: Add the reaction solvent (e.g., 1,4-dioxane/H₂O 4:1, to achieve a ~0.1 M concentration of the limiting reagent). Seal the vessel and sparge the mixture with argon gas for 15-20 minutes.
-
Reaction: Place the vessel in the microwave reactor. Heat the reaction to 110 °C for 1 hour.
-
Monitoring: After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., EtOAc), and analyze by TLC and/or LC-MS to determine the extent of conversion.
-
Workup: If the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-pyrazolo[1,5-a]pyrimidine product.
References
-
Bunev, A. S., et al. (2021). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available from: [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available from: [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Chemical Society Reviews. Available from: [Link]
-
Jadhav, G. R., & Dattatri, A. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English. Available from: [Link]
-
Biffis, A., et al. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews. Available from: [Link]
-
Singh, U. P., & Singh, R. P. (2017). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Chemistry. Available from: [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Liu, X., et al. (2019). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. ResearchGate. Available from: [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available from: [Link]
-
Rivera-Chávez, E., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]
-
Daoui, O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available from: [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Available from: [Link]
-
Sridhar, G., & Kumar, C. S. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. World Journal of Pharmaceutical Research. Available from: [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros, Reddit. Available from: [Link]
-
Stanovnik, B., et al. (2000). ω-Functionalized 3-Alkynylpyrazolo[1, 5 -a ]pyrimidines by Sonogashira Coupling. Synthetic Communications. Available from: [Link]
-
Daoui, O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available from: [Link]
-
Daoui, O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available from: [Link]
-
ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Generation of a chiral carbon in coupling product 103 by a Cu-catalyzed Sonogashira reaction. ResearchGate. Available from: [Link]
-
Taylor, R. D., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. MDPI. Available from: [Link]
-
Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. Available from: [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]
-
Srilaya, A., et al. (2020). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the complexities of this multi-step synthesis, particularly during scale-up operations. As Senior Application Scientists, we understand that moving from bench-scale to larger production requires careful consideration of various experimental parameters. This resource addresses common challenges and frequently asked questions to ensure a robust, reproducible, and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis is consistently low. What are the most likely causes?
Low yields in heterocyclic synthesis can arise from several factors.[1] A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale optimization experiments are recommended before proceeding to a larger scale to identify the ideal conditions for each step.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly impact the reaction, leading to the formation of side products or incomplete conversion. Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.[1]
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If any step in your synthesis is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]
-
Inefficient Mixing: Particularly in heterogeneous reactions, inadequate stirring can result in poor reaction rates and diminished yields. Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture.[1]
-
Product Decomposition: The target compound or intermediates may be unstable under the reaction or workup conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]
Q2: I'm observing the formation of multiple products during the bromination step. How can I improve the regioselectivity for the 3-position?
The formation of regioisomers is a common challenge in the halogenation of pyrazolo[1,5-a]pyrimidines. To favor bromination at the C3-position:
-
Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is commonly used, its reactivity can sometimes lead to di-substituted products.[2][3] Consider using a milder brominating agent or carefully controlling the stoichiometry of NBS. Recent studies have shown that using potassium bromide with an oxidant like potassium persulfate (K2S2O8) in an aqueous medium can provide good regioselectivity for the 3-position.[4]
-
Reaction Conditions: Fine-tuning reaction parameters like temperature and solvent can influence regioselectivity. For instance, performing the reaction at a lower temperature may favor the thermodynamically more stable C3-bromo product.
-
Protecting Groups: Although more synthetically intensive, the use of protecting groups on other reactive sites of the pyrazolo[1,5-a]pyrimidine core can direct bromination to the desired position.
Q3: The chlorination of the 7-position is sluggish and gives incomplete conversion. What can I do to drive the reaction to completion?
Incomplete chlorination is a frequent issue, often due to the deactivation of the pyrazolo[1,5-a]pyrimidine ring by existing substituents. To improve the efficiency of this step:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[5][6] Ensure it is fresh and of high purity.
-
Reaction Temperature: This reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate.[6] Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at the chosen temperature.
-
Additives: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction.[7]
-
Scale-Up Consideration: When scaling up, efficient heat transfer becomes critical. Ensure your reactor is capable of maintaining a consistent and uniform temperature throughout the reaction mixture.
Q4: During scale-up, I'm facing difficulties with the purification of the final product. What are the recommended methods?
Purification of halogenated heterocyclic compounds can be challenging due to their often similar polarities to byproducts.
-
Crystallization: This is often the most effective method for purifying the final product on a large scale. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be cumbersome and expensive for large-scale purification. If necessary, consider using a larger diameter column with an optimized solvent system to improve throughput.
-
Work-up Procedure: A well-designed aqueous work-up can significantly reduce the impurity profile before the final purification step. This may include washing with a dilute base to remove acidic impurities or a brine wash to aid in phase separation.[8]
Troubleshooting Guides
Issue 1: Low Yield in the Initial Cyclocondensation Step
The formation of the pyrazolo[1,5-a]pyrimidine core is a critical step that dictates the overall efficiency of the synthesis.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Reagents or Stoichiometry | Verify the identity and purity of your starting 5-aminopyrazole and the β-dicarbonyl compound. Ensure accurate molar ratios are used. An excess of one reactant may be necessary to drive the reaction to completion, but this should be optimized. |
| Suboptimal Reaction Conditions | The choice of solvent and catalyst is crucial. Acetic acid is a common solvent, sometimes with a catalytic amount of a strong acid like sulfuric acid.[9] Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times in some cases.[10][11] |
| Inefficient Water Removal | The cyclocondensation reaction produces water as a byproduct. On a larger scale, inefficient removal of water can inhibit the reaction from going to completion. If using a Dean-Stark apparatus, ensure it is functioning correctly. |
| Side Reactions | The formation of regioisomers or other side products can be a challenge, especially with unsymmetrical 1,3-dicarbonyl compounds. The reaction typically proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole onto a carbonyl carbon. The more electrophilic carbonyl group will react preferentially.[9] |
Issue 2: Challenges in the Halogenation Steps (Bromination and Chlorination)
Introducing the bromo and chloro substituents at the desired positions requires careful control of reagents and conditions.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Over-halogenation | The use of excess halogenating agent (e.g., NBS or NCS) can lead to the formation of di-halogenated byproducts.[2] Carefully control the stoichiometry of the halogenating agent and add it portion-wise to the reaction mixture. |
| Poor Regioselectivity | The electronic nature of the substituents on the pyrazolo[1,5-a]pyrimidine ring influences the position of electrophilic substitution. Electron-donating groups can activate multiple positions. Consider the use of milder halogenating agents or alternative synthetic routes that install the halogens at an earlier stage. |
| Decomposition of Starting Material or Product | Halogenation reactions can sometimes be exothermic. On a larger scale, poor temperature control can lead to decomposition. Ensure adequate cooling and monitor the internal temperature of the reactor. |
| Incomplete Reaction | If the reaction stalls, consider increasing the temperature or extending the reaction time. Monitoring by TLC or LC-MS is essential to determine the optimal endpoint. For less reactive substrates, more forcing conditions may be necessary.[9] |
Issue 3: Difficulties with Work-up and Isolation on a Larger Scale
Transitioning from lab-scale work-up to pilot or plant scale requires adjustments to procedures.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Emulsion Formation | During aqueous work-up, the formation of stable emulsions can complicate phase separation. Adding a small amount of brine or a different organic solvent can help to break the emulsion. |
| Product Precipitation | The product may precipitate out of solution during the work-up, leading to losses. Ensure that the chosen organic solvent has adequate solubility for the product at the work-up temperature. |
| Inefficient Extraction | On a larger scale, multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. Ensure vigorous mixing during the extraction process to maximize the transfer of the product into the organic phase. |
| Filtration Issues | If the product is isolated by filtration, the particle size and crystal habit can affect the filtration rate. A controlled crystallization process can yield larger, more easily filterable crystals. |
Experimental Workflow and Key Considerations
The following diagram illustrates a typical synthetic workflow for this compound, highlighting critical control points for successful scale-up.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
-
Zhang, L., et al. (2021). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Taylor & Francis Online. [Link]
-
Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
- Gevorgyan, V. (n.d.). Novel Direct Approaches Toward Bioactive Heterocycles.
-
Sikdar, S., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
- BenchChem. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem Technical Support.
-
Kumar, A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Gopalsamy, A., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Patel, R. V., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Bentaleb, A., et al. (2022). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry. [Link]
- IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development.
-
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. AAAS. [Link]
- ResearchGate. (2019). Green Methods for the Synthesis of Bioactive Heterocycles.
-
Singh, R., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]
- Kamal, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
- ResearchGate. (2021). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS.
-
Li, Z., et al. (2011). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Wawrzyniak, P., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Wawrzyniak, P., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Wawrzyniak, P., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
PubChem. (n.d.). 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Link]
- BenchChem. (n.d.).
- Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry.
- Heterocyclic Compounds. (n.d.).
- Synthesis of Heterocyclic Compounds. (n.d.). IJIRSET.
- ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
-
MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Patel, R. V., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
Validation & Comparative
A Comparative Guide to the Reactivity of C3-Bromo vs. C7-Chloro on the Pyrazolo[1,5-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds exhibiting a wide range of biological activities, including kinase inhibition.[1][2] The strategic functionalization of this privileged core is paramount in drug discovery programs. Halogenated derivatives, particularly those with bromine and chlorine substituents, serve as versatile synthetic handles for introducing molecular diversity through various cross-coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity of a bromine atom at the C3 position versus a chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine ring system, supported by experimental data and mechanistic insights.
Understanding the Electronic Landscape
The pyrazolo[1,5-a]pyrimidine system is an electron-deficient aromatic scaffold. The pyrimidine ring, being more electron-deficient than the pyrazole moiety, renders the C5 and C7 positions susceptible to nucleophilic attack.[3] Conversely, the C3 position on the pyrazole ring is more electron-rich and is typically functionalized via electrophilic substitution or metal-catalyzed cross-coupling reactions.[4]
The inherent electronic properties of the scaffold, combined with the distinct characteristics of bromine and chlorine, dictate the regioselective reactivity of di-halogenated pyrazolo[1,5-a]pyrimidines. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition to the palladium(0) catalyst.[5]
Comparative Reactivity in Key Transformations
The differential reactivity of the C3-bromo and C7-chloro positions allows for selective functionalization, a critical aspect in the synthesis of complex molecules and the exploration of structure-activity relationships (SAR).
Nucleophilic Aromatic Substitution (SNAr)
The C7 position of the pyrazolo[1,5-a]pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. Consequently, the C7-chloro substituent can be readily displaced by a variety of nucleophiles, such as amines and alkoxides.[3][6]
In contrast, the C3-bromo position is generally unreactive towards SNAr under typical conditions. This pronounced difference in reactivity allows for the selective substitution at the C7 position while leaving the C3-bromo group intact for subsequent transformations.
Experimental Evidence: In the synthesis of PI3Kδ inhibitors, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine was treated with morpholine in the presence of potassium carbonate at room temperature. The reaction proceeded with high selectivity and yield (94%) to afford substitution of the C7-chlorine atom, demonstrating the strong reactivity of this position.[6][7]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The relative reactivity of C-Br and C-Cl bonds in these transformations is a key consideration for selective synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. In the context of a 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine, the C3-bromo position is generally more reactive towards Suzuki coupling conditions. This allows for the selective introduction of aryl or heteroaryl groups at the C3 position.
Experimental Evidence: A study on the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines reported the Suzuki-Miyaura cross-coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids. The reaction proceeded efficiently at the C3 position, highlighting the greater reactivity of the C-Br bond in this transformation.[8][9][10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the C3-bromo position is typically more reactive than the C7-chloro position under standard Buchwald-Hartwig conditions. This selectivity is again attributed to the greater ease of oxidative addition of the C-Br bond to the palladium catalyst.[5]
Experimental Evidence: While direct comparative studies on 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine are not abundant in the provided search results, the general principle of higher reactivity for C-Br over C-Cl in Buchwald-Hartwig amination is well-established.[5] For instance, in the amination of 3-bromo-2-chloropyridine, the reaction occurs selectively at the C3-bromo position.[5] This principle can be extrapolated to the pyrazolo[1,5-a]pyrimidine system.
Summary of Reactivity
| Position | Halogen | Typical Reaction Type | Relative Reactivity | Mechanistic Rationale |
| C7 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | High | Electron-deficient pyrimidine ring activates the position for nucleophilic attack. |
| C3 | Bromo | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | High | Lower C-Br bond dissociation energy facilitates oxidative addition to the Pd(0) catalyst. |
| C7 | Chloro | Palladium-Catalyzed Cross-Coupling | Lower than C3-Bromo | Higher C-Cl bond dissociation energy requires more forcing reaction conditions. |
| C3 | Bromo | Nucleophilic Aromatic Substitution (SNAr) | Very Low/Inert | Electron-richer pyrazole ring does not favor nucleophilic attack. |
Experimental Protocols
Selective Nucleophilic Aromatic Substitution at C7
This protocol describes the selective substitution of the C7-chloro group with an amine.
dot
Caption: Workflow for selective C7-amination.
Procedure:
-
To a solution of 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-7-amino-pyrazolo[1,5-a]pyrimidine derivative.
Selective Suzuki-Miyaura Coupling at C3
This protocol outlines the selective C-C bond formation at the C3-bromo position.
dot
Caption: Workflow for selective C3-arylation.
Procedure:
-
In a reaction vessel, combine 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine (1.0 eq), the corresponding boronic acid or boronic ester (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, typically 2M aqueous sodium carbonate (2.0 eq).
-
Add a solvent system, commonly a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-aryl-7-chloropyrazolo[1,5-a]pyrimidine product.
Conclusion
The differential reactivity of the C3-bromo and C7-chloro substituents on the pyrazolo[1,5-a]pyrimidine scaffold provides a powerful platform for the regioselective synthesis of diverse derivatives. The C7-chloro position is highly susceptible to nucleophilic aromatic substitution, while the C3-bromo position is preferentially functionalized through palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyrazolo[1,5-a]pyrimidine core, enabling medicinal chemists to systematically explore the chemical space around this important heterocyclic system in the pursuit of novel therapeutics.
References
-
López-Cara, L., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(23), 5636. Available from: [Link]
-
Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. Tetrahedron, 68(35), 7176-7183. Available from: [Link]
-
Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(6), 966-991. Available from: [Link]
-
El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2939-2947. Available from: [Link]
-
Li, X., et al. (2023). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Polycyclic Aromatic Compounds, 43(9), 7849-7860. Available from: [Link]
-
Lindsley, C. W., et al. (2018). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 23(11), 2945. Available from: [Link]
-
Wang, X., et al. (2023). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Polycyclic Aromatic Compounds, 43(9), 7849-7860. Available from: [Link]
-
El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2939-2947. Available from: [Link]
-
El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances, 11(5), 2939-2947. Available from: [Link]
-
Sharma, P., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 27(19), 6543. Available from: [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7249. Available from: [Link]
-
Liu, X., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 913-918. Available from: [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4995. Available from: [Link]
-
Sikdar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(15), 10563-10567. Available from: [Link]
-
ResearchGate. Synthesis of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4. Available from: [Link]
-
ResearchGate. Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi. Available from: [Link]
-
ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... Available from: [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available from: [Link]
-
JournalAgent. SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Available from: [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18052-18063. Available from: [Link]
-
López-Cara, L., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(23), 5636. Available from: [Link]
-
Bassoude, I., et al. (2012). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398. Available from: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(42), 25133-25143. Available from: [Link]
-
Li, Y., et al. (2011). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o884. Available from: [Link]
Sources
- 1. 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | 877173-84-7 | Benchchem [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
biological activity of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine vs other inhibitors
A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of potent protein kinase inhibitors, a class of molecules that has revolutionized targeted cancer therapy.[1] This guide focuses on the putative biological activity of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine , a representative molecule of this class. Lacking direct published data for this specific analog, we contextualize its potential by comparing it to three clinically pivotal Tropomyosin Receptor Kinase (Trk) inhibitors that share the broader pyrazolopyrimidine framework or are functionally analogous: Larotrectinib , Entrectinib , and Repotrectinib . This analysis provides researchers and drug development professionals with a comprehensive overview of the structure-activity relationships, comparative potency, and the experimental methodologies essential for evaluating novel Trk-targeted compounds.
Introduction: The Role of Tropomyosin Receptor Kinase (Trk) in Oncology
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] In normal physiology, they are critical for the development and function of the nervous system, activated by ligands known as neurotrophins.[2][3] However, chromosomal rearrangements can lead to the formation of NTRK gene fusions, which produce chimeric TRK proteins.[2] These fusion proteins are constitutively active, driving oncogenic signaling independent of ligand binding.[2] This aberrant signaling activates downstream pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cellular proliferation, survival, and angiogenesis, ultimately leading to cancer.[1][3][4]
The discovery of NTRK fusions as oncogenic drivers in a wide array of solid tumors—including lung, thyroid, colon, and salivary gland cancers, as well as infantile fibrosarcoma—has ushered in an era of "tumor-agnostic" therapies.[3][5][6] Inhibitors that target the TRK kinase domain have shown remarkable and durable responses in patients with TRK fusion-positive cancers, regardless of the tumor's tissue of origin.[5][6] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally effective framework for designing such inhibitors.[1]
Caption: Simplified TRK signaling pathway initiated by an oncogenic TRK fusion protein.
Comparative Analysis of TRK Inhibitors
This section compares our subject compound, This compound , with three benchmark TRK inhibitors. The comparison is based on the established structure-activity relationships of the pyrazolopyrimidine class and published data for the approved drugs.
-
This compound (Subject Compound): As a member of the pyrazolo[1,5-a]pyrimidine class, this compound is hypothesized to be an ATP-competitive kinase inhibitor. Its specific substitutions at the 3, 5, 6, and 7 positions would modulate its potency, selectivity, and pharmacokinetic properties. Without direct experimental data, its activity is inferred from the broader class.
-
Larotrectinib (Vitrakvi®): A first-generation, highly selective, and potent pan-TRK inhibitor.[5][7] It was one of the first drugs approved with a tumor-agnostic indication.[8] Its high selectivity for TRK kinases over other kinases minimizes off-target side effects.[9]
-
Entrectinib (Rozlytrek®): A first-generation inhibitor that targets the TRK family as well as ROS1 and ALK kinases.[9][10][11] This multi-kinase targeting profile can be advantageous in tumors with co-occurring alterations but may also lead to a different side-effect profile compared to highly selective inhibitors.[12]
-
Repotrectinib (Augtyro™): A next-generation, macrocyclic inhibitor designed to be effective against both wild-type TRK fusions and acquired resistance mutations that can emerge during treatment with first-generation inhibitors (e.g., solvent front mutations like TRKA G595R).[1][13][14]
Quantitative Comparison of Biological Activity
The following table summarizes the biochemical potency (IC₅₀) of the comparator inhibitors against the three TRK kinases and a common resistance mutant. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity in a biochemical assay.
| Inhibitor | Target Kinase | Biochemical IC₅₀ (nM) | Key Characteristics & References |
| Larotrectinib | TrkA | ~5 - 6.5 | First-generation, highly selective pan-TRK inhibitor.[15] |
| TrkB | ~8.1 | ||
| TrkC | ~10.6 | ||
| TrkA G595R | >1000 (Inactive) | Ineffective against common solvent front resistance mutations.[16] | |
| Entrectinib | TrkA | ~1 - 5 | First-generation pan-TRK, ROS1, and ALK inhibitor.[11] |
| TrkB | ~1 - 5 | CNS-active.[9] | |
| TrkC | ~1 - 5 | ||
| TrkA G595R | >1000 (Inactive) | Ineffective against common solvent front resistance mutations.[13] | |
| Repotrectinib | TrkA (WT) | <0.1 - 0.2 | Next-generation, potent against wild-type and resistance mutants.[17] |
| TrkB (WT) | <0.1 | Macrocyclic structure overcomes steric hindrance at the ATP-binding site.[13][14] | |
| TrkC (WT) | <0.1 | ||
| TrkA G595R | ~0.1 - 3 | Highly potent against solvent front and gatekeeper mutations.[13][18][17] |
Experimental Methodologies
To evaluate a novel compound like this compound, a tiered screening approach is employed. This begins with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context.
Caption: General experimental workflow for screening novel TRK inhibitors.
Protocol: Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC₅₀ of an inhibitor.[19][20]
Principle of Causality: The assay is based on a coupled-enzyme reaction. First, the kinase reaction proceeds. Then, remaining ATP is depleted. Finally, the ADP produced is converted back to ATP, which is used by luciferase to generate a luminescent signal directly proportional to kinase activity. Setting the initial ATP concentration near its Km value for the kinase ensures that ATP-competitive inhibitors can be accurately evaluated.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human TrkA kinase in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[20]
-
Prepare a 2X solution of a suitable substrate (e.g., Poly(E,Y)₄) and ATP in the same kinase buffer.
-
Prepare serial dilutions of the test compound (and positive controls like Larotrectinib) in kinase buffer with a final DMSO concentration not exceeding 1%. A vehicle control (DMSO only) is mandatory.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO control.
-
Add 2 µL of the 2X TrkA kinase solution to each well and briefly mix.
-
Initiate the reaction by adding 2 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[20]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[19]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[20]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high activity (DMSO) and no activity (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based TRK Phosphorylation Assay (Western Blot)
This assay directly measures the ability of an inhibitor to block TRK autophosphorylation in a cellular context, confirming target engagement.
Principle of Causality: Cells harboring an NTRK fusion (e.g., KM-12 colorectal cancer cells, which have a TPM3-NTRK1 fusion) exhibit constitutive phosphorylation of the TRK protein.[13] An effective inhibitor will enter the cell and block this phosphorylation. Western blotting uses specific antibodies to detect both the total amount of TRK protein and the amount of phosphorylated TRK (p-TRK), allowing for a ratiometric assessment of inhibition.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture KM-12 cells in appropriate media until they reach ~80% confluency.
-
Treat the cells with serial dilutions of the test compound or controls (e.g., Larotrectinib, DMSO vehicle) for a defined period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-TrkA (e.g., Tyr674/675).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis and Re-probing:
-
Quantify the band intensities for p-TRK.
-
Strip the membrane and re-probe with an antibody for total TrkA to ensure equal protein loading. A loading control like GAPDH or β-actin should also be used.
-
Normalize the p-TRK signal to the total TrkA signal for each treatment condition. The reduction in this ratio indicates the degree of inhibition.
-
Discussion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a clinically validated and highly versatile framework for developing potent kinase inhibitors. Based on the extensive research into this class, it is reasonable to hypothesize that This compound possesses inhibitory activity against protein kinases, with a strong likelihood of targeting the TRK family.
The comparative analysis reveals a clear progression in the field of TRK inhibitors. First-generation agents like Larotrectinib and Entrectinib demonstrated the profound clinical efficacy of this therapeutic strategy.[5][10] However, the emergence of on-target resistance mutations necessitated the development of next-generation inhibitors.[18] Repotrectinib exemplifies this advancement, with a macrocyclic structure that not only retains potent activity against wild-type TRK but also effectively inhibits clinically relevant resistance mutants.[13][14]
For a novel compound like our subject molecule, its potential value will depend on several key factors that must be determined experimentally:
-
Potency: Will its IC₅₀ values against TrkA, TrkB, and TrkC be comparable to or better than existing inhibitors?
-
Selectivity: What is its activity profile against a broad panel of other kinases? High selectivity, like that of Larotrectinib, is often desirable to minimize off-target toxicities.
-
Activity Against Resistance Mutants: Does its chemical structure offer any advantages in inhibiting solvent front or gatekeeper mutations?
-
Pharmacokinetic Properties: Does it have good oral bioavailability, cell permeability, and metabolic stability?
The experimental protocols detailed in this guide provide a foundational framework for answering these critical questions. By systematically applying these biochemical and cell-based assays, researchers can effectively profile novel pyrazolo[1,5-a]pyrimidine derivatives and identify promising candidates for the next generation of targeted cancer therapies.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Larotrectinib - PubChem. National Center for Biotechnology Information. [Link]
-
What is the mechanism of Larotrectinib Sulfate?. (2024). Patsnap Synapse. [Link]
-
Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. (2020). PubMed Central. [Link]
-
On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. (2009). AACR Journals. [Link]
-
Larotrectinib - Grokipedia. Grokipedia. [Link]
-
Larotrectinib (VITRAKVI®). National Cancer Institute. [Link]
-
Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. (2020). AACR Journals. [Link]
-
TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. (2021). PubMed Central. [Link]
-
Tropomyosin Receptor Kinase as a Target for the Treatment of Solid Tumors. (2019). Targeted Oncology. [Link]
-
TRK signalling pathway. (2021). ResearchGate. [Link]
-
Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. (2019). PubMed Central. [Link]
-
Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. (2021). AACR Journals. [Link]
-
TRKC Kinase Assay Protocol. BPS Bioscience. [Link]
-
Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors. (2023). JCO Precision Oncology. [Link]
-
Phase 1 study of entrectinib (RXDX-101), a TRK, ROS1, and ALK inhibitor, in children, adolescents, and young adults with recurrent or refractory solid tumors. (2018). ASCO Publications. [Link]
-
Abstract 442: Repotrectinib, a next generation TRK inhibitor, overcomes TRK resistance mutations including solvent front, gatekeeper and compound mutations. (2019). ResearchGate. [Link]
-
Antitumor Activity of Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor, in ETV6-NTRK3–Positive Acute Myeloid Leukemia. (2017). AACR Journals. [Link]
-
Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. (2010). PubMed Central. [Link]
-
Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. (2021). ResearchGate. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Full article: Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. (2019). Taylor & Francis Online. [Link]
-
Phosphorylation assay of NIH-3T3 TrkB cell line. (2022). ResearchGate. [Link]
-
Assays for tyrosine phosphorylation in human cells. (2019). PubMed Central. [Link]
-
Larotrectinib, a Highly Selective Tropomyosin Receptor Kinase (TRK) Inhibitor for the Treatment of TRK Fusion Cancer. (2019). PubMed. [Link]
-
Larotrectinib for the treatment of TRK fusion solid tumors. (2018). Semantic Scholar. [Link]
-
FDA approves larotrectinib for solid tumors with NTRK gene fusions. (2018). U.S. Food and Drug Administration. [Link]
Sources
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. targetedonc.com [targetedonc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Larotrectinib - NCI [dctd.cancer.gov]
- 8. fda.gov [fda.gov]
- 9. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.jp [promega.jp]
- 20. promega.com [promega.com]
A Comparative Guide to the Synthesis of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including kinase inhibition.[1] The specific analogue, 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine, presents a valuable platform for further functionalization, owing to its distinct substitution pattern and the presence of two reactive halogen atoms that can be exploited for cross-coupling reactions. This guide provides a detailed validation of a proposed synthetic route to this target molecule, alongside a comparative analysis of alternative strategies, supported by experimental data from analogous transformations reported in the literature.
Proposed Primary Synthetic Route: A Stepwise Approach
The most logical and well-precedented approach to the target molecule involves a three-step sequence, commencing with the construction of the core heterocyclic system, followed by sequential halogenation. This strategy offers a high degree of control and is amenable to scale-up.
Step 1: Cyclocondensation to form 6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
The cornerstone of this synthesis is the formation of the pyrazolo[1,5-a]pyrimidine ring system. This is typically achieved through the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound.[1] In this proposed route, 3-aminopyrazole is reacted with an appropriately substituted β-ketoester, namely ethyl 2-methyl-3-oxopentanoate, to regioselectively yield the desired 6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate. The reaction is generally catalyzed by acid or base and proceeds via an initial Michael addition followed by intramolecular cyclization and dehydration.
Step 2: Chlorination of the Pyrimidinone Ring
The second step involves the conversion of the 7-hydroxy group (in its tautomeric pyrimidinone form) to a chloro substituent. This is a standard transformation in heterocyclic chemistry, frequently accomplished using phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine or N,N-dimethylaniline to neutralize the generated HCl.[2][3] This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Step 3: Electrophilic Bromination of the Pyrazole Ring
The final step is the regioselective bromination at the 3-position of the pyrazolo[1,5-a]pyrimidine core. The electron-rich nature of the pyrazole moiety makes it susceptible to electrophilic attack. The bromination is typically carried out using N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or a chlorinated solvent.[4] The reaction is often highly regioselective for the 3-position due to the electronic properties of the bicyclic system.
Visualizing the Primary Synthetic Workflow
Caption: Proposed primary synthetic route to the target compound.
Alternative Synthetic Strategies: A Comparative Analysis
While the primary route is robust, alternative synthetic strategies exist for the construction of functionalized pyrazolo[1,5-a]pyrimidines. These alternatives may offer advantages in terms of step economy or access to different substitution patterns.
Alternative Route 1: One-Pot Cyclization and Halogenation
A more convergent approach involves a one-pot reaction where the pyrazolo[1,5-a]pyrimidine core is formed and subsequently halogenated in the same reaction vessel. For instance, a reaction between an aminopyrazole, an enaminone, and a sodium halide in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) can directly yield 3-halo-pyrazolo[1,5-a]pyrimidines.[1] While potentially more efficient, this method may offer less control over the sequential introduction of different halogens and may require more extensive optimization for the specific substitution pattern of the target molecule.
Caption: One-pot synthesis of halo-pyrazolo[1,5-a]pyrimidines.
Alternative Route 2: Synthesis from a Dihalo-pyrazolo[1,5-a]pyrimidine Intermediate
Another strategy involves starting with a dihydroxypyrazolo[1,5-a]pyrimidine, which can be synthesized from 5-amino-3-methylpyrazole and diethyl malonate.[5] This dihydroxy intermediate can then be dichlorinated using POCl₃ to yield a 5,7-dichloro derivative.[5] Subsequent selective functionalization at the more reactive 7-position, followed by bromination at the 3-position, could potentially lead to the target molecule. This route offers different handles for diversification but may involve more steps and challenges in achieving selective reactions.
Caption: Synthesis via a dihalo-pyrazolo[1,5-a]pyrimidine intermediate.
Quantitative Comparison of Synthetic Routes
The following table provides a comparative overview of the proposed primary route and the alternatives, with performance metrics estimated from literature precedents for similar transformations.
| Parameter | Proposed Primary Route | Alternative Route 1 (One-Pot) | Alternative Route 2 (from Dihalo) |
| Number of Steps | 3 | 1 (for core + one halogen) | 4+ |
| Reported Yields | Good to Excellent (Stepwise) | Moderate to Good | Variable, depends on selectivity |
| Control over Halogenation | High (Sequential Introduction) | Low (Potential for mixed products) | Moderate (Requires selective reactions) |
| Scalability | High | Moderate | Moderate to Low |
| Key Advantage | Robust and Controllable | Step Economy | Access to diverse substitution patterns |
| Potential Challenge | Multiple purification steps | Optimization for specific substrate | Regioselectivity in functionalization |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations in the proposed primary synthetic route. These protocols are based on established procedures for analogous compounds.
Protocol 1: Synthesis of 6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
-
To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add ethyl 2-methyl-3-oxopentanoate (1.1 eq).
-
Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrimidinone.
Protocol 2: Synthesis of 7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
-
To a flask containing 6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (3-5 eq).
-
Optionally, add a high-boiling point tertiary amine such as N,N-dimethylaniline (1.1 eq).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 7-chloro derivative.
Protocol 3: Synthesis of this compound
-
Dissolve 7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final target molecule.
Conclusion
The proposed three-step synthetic route offers a reliable and controllable method for the synthesis of this compound. While alternative one-pot or divergent strategies exist, the stepwise approach provides superior control over the introduction of each functional group, which is crucial for ensuring the purity and structural integrity of the final compound. The experimental protocols provided are based on well-established transformations within this class of heterocycles and can serve as a strong foundation for the successful synthesis of this valuable building block for drug discovery and development.
References
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Bassoude, I., et al. (2013). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1049. [Link]
-
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines: Discovery of a Novel Lead Compound with Selective Activities Against VPS34 and JAK1-JH2 Pseudokinase. BYU ScholarsArchive. [Link]
-
Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 49-56. [Link]
-
Li, Z., et al. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1161. [Link]
-
Pim-1 Inhibitors. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 926-931. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]
-
Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(15), 10547-10557. [Link]
-
Synthesis of PI3Kδ Inhibitors. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4935. [Link]
-
Zhang, Y., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Journal of Heterocyclic Chemistry, 59(11), 2003-2012. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different catalysts for Suzuki coupling of pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, planar structure and the synthetic accessibility of its derivatives make it an attractive core for drug discovery programs.[1] The functionalization of this heterocyclic system is crucial for modulating its pharmacological properties, and among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds.[1][2]
This guide provides a comparative analysis of different palladium catalyst systems for the Suzuki coupling of pyrazolo[1,5-a]pyrimidines. We will delve into the nuances of catalyst selection, reaction conditions, and mechanistic considerations to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Challenge of Nitrogen-Rich Heterocycles in Suzuki Coupling
The pyrazolo[1,5-a]pyrimidine system, with its multiple nitrogen atoms, presents a unique challenge for palladium-catalyzed cross-coupling reactions. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3][4][5][6] This necessitates the careful selection of a catalyst system that is robust enough to overcome these inhibitory effects and efficiently facilitate the desired coupling.
Comparative Analysis of Catalytic Systems
The choice of the palladium catalyst, and particularly the ancillary ligand, is paramount for a successful Suzuki coupling on the pyrazolo[1,5-a]pyrimidine core. Below is a comparative summary of commonly employed catalytic systems, highlighting their strengths and typical applications.
| Catalyst System | Substrate Position | Typical Conditions | Yields | Key Considerations |
| Pd(PPh3)4 | C5, C7 | Base: Na2CO3 or K3PO4Solvent: Toluene/Ethanol or DioxaneTemp: 80-110 °C | Moderate to Good | A classic, versatile catalyst. May require higher catalyst loading and longer reaction times. Can be sensitive to sterically hindered substrates.[7][8][9] |
| PdCl2(dppf) | C3, C5 | Base: K2CO3 or Cs2CO3Solvent: Dioxane or DMFTemp: 80-100 °C | Good to Excellent | The dppf ligand often enhances catalyst stability and activity, particularly for challenging substrates.[1] |
| XPhos Pd G2/XPhos | C3 | Base: K3PO4Solvent: Dioxane/H2OTemp: 80 °C (Microwave) | Good to Excellent | A highly active catalyst system, particularly effective in preventing debromination, a common side reaction with bromo-pyrazolo[1,5-a]pyrimidines.[2][10][11][12] Microwave irradiation can significantly reduce reaction times.[2][10][11][12] |
| XPhos Pd G3/XPhos | C3 | Base: K3PO4Solvent: THFTemp: 80 °C | Low to Moderate | While a potent catalyst, in some reported cases for 3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones, it has provided lower yields compared to other systems.[2][11] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing Suzuki coupling reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine substrate can interfere with this cycle by coordinating to the Pd(0) or Pd(II) species, thus impeding the oxidative addition or subsequent steps. The use of bulky, electron-rich phosphine ligands like XPhos helps to stabilize the palladium catalyst and promote the desired reaction pathway over catalyst inhibition.[3][4][5][6]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
This protocol is adapted from a reported efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction.[2][10][11][12]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium phosphate (K3PO4) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the corresponding boronic acid, XPhos Pd G2, XPhos, and K3PO4.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the optimized temperature (e.g., 80-120 °C) for the specified time (e.g., 20-60 minutes).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated pyrazolo[1,5-a]pyrimidin-5-one.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. While traditional catalysts like Pd(PPh3)4 can be effective, modern catalyst systems based on bulky, electron-rich ligands such as XPhos offer superior performance, especially for challenging substrates. These advanced catalysts often provide higher yields, shorter reaction times, and can mitigate common side reactions like debromination. The use of microwave irradiation can further enhance reaction efficiency. A thorough understanding of the underlying mechanism and careful optimization of the reaction conditions are crucial for achieving the desired synthetic outcomes.
References
-
Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (2025). ResearchGate. [Link]
-
Abarbri, M., Guillaumet, G., Akssira, M., Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2891-2900. [Link]
-
Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
López-Vera, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6483. [Link]
-
Wieczorek, B., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3293. [Link]
-
Abarbri, M., Guillaumet, G., Akssira, M., Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Abarbri, M., Guillaumet, G., Akssira, M., Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). ResearchGate. [Link]
-
Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4933. [Link]
-
Synthesis of 3-halo pyrazolo[1,5-a]pyrimidin-5-ones 4a and 4b. (2021). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2009). ResearchGate. [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2020). Comptes Rendus de l'Académie des Sciences. [Link]
-
Abarbri, M., Guillaumet, G., Akssira, M., Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benchmarking the In Vitro Efficacy of Novel Pyrazolo[1,5-a]pyrimidine Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern oncology, the quest for highly selective and potent small molecule inhibitors remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged structure, demonstrating significant potential in the inhibition of various protein kinases implicated in tumorigenesis.[1][2] This guide provides a comprehensive in vitro benchmark of novel pyrazolo[1,5-a]pyrimidine analogs, offering a comparative analysis against established standard-of-care agents and detailing the rigorous methodologies required for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical data and experimental rationale necessary to advance the development of this promising class of therapeutic agents.
The Ascendancy of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of purine, a fundamental component of nucleic acids and a key motif in many endogenous signaling molecules.[3] This structural mimicry allows pyrazolo[1,5-a]pyrimidine derivatives to competitively bind to the ATP-binding pocket of a wide array of protein kinases, disrupting their catalytic activity and downstream signaling cascades.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3]
Recent advancements in synthetic chemistry have enabled extensive structure-activity relationship (SAR) studies, leading to the development of pyrazolo[1,5-a]pyrimidine analogs with remarkable potency and selectivity against key oncogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and FMS-like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD).[2][4][5] Notably, this scaffold is a core component of several FDA-approved drugs, underscoring its clinical significance.[6]
This guide will focus on a selection of novel pyrazolo[1,5-a]pyrimidine analogs and benchmark their in vitro performance against clinically relevant inhibitors in cancers where these kinases are established drivers, such as non-small cell lung cancer (NSCLC), melanoma, and acute myeloid leukemia (AML).
Comparative In Vitro Efficacy: Novel Analogs vs. Standard of Care
The central aim of this guide is to provide a head-to-head comparison of the in vitro efficacy of novel pyrazolo[1,5-a]pyrimidine analogs with established therapeutic agents. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds against key kinase targets and cancer cell lines.
Table 1: Comparative Kinase Inhibition (IC50, µM)
| Compound | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| Novel Analog 1 (CDK2/TRKA) | CDK2 | 0.09 | Ribociclib | CDK2 | 0.07 |
| TRKA | 0.45 | Larotrectinib | TRKA | 0.07 | |
| Novel Analog 2 (CDK2/TRKA) | CDK2 | 0.23 | Ribociclib | CDK2 | 0.07 |
| TRKA | 0.45 | Larotrectinib | TRKA | 0.07 | |
| Novel Analog 3 (Pim-1) | Pim-1 | 0.02 | SGI-1776 | Pim-1 | >10 |
Data for Novel Analogs 1 and 2 are derived from a study on dual CDK2/TRKA inhibitors.[7] Data for Novel Analog 3 is from a study on selective Pim-1 inhibitors.[5]
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Cell Line | Cancer Type | IC50 (µM) |
| Novel Analog 4 | MDA-MB-231 | Breast Cancer | 2.6 | 5-Fluorouracil | MCF-7 | Breast Cancer | 10.19 |
| Novel Analog 5 | Hep-2 | Laryngeal Carcinoma | 8.85 | 5-Fluorouracil | Hep-2 | Laryngeal Carcinoma | 7.19 |
| Novel Analog 6 | A549 | Lung Cancer | 24.8 (nM) | Gefitinib | A549 | Lung Cancer | ~0.015 |
| Novel Analog 7 | B16-F10 | Melanoma | 28 (nM) | Vemurafenib | A375 | Melanoma | ~0.034 |
Data for Novel Analogs 4 and 5 are from studies on anticancer evaluation of new pyrazolo[1,5-a]pyrimidine analogues.[3][8] Data for Novel Analogs 6 and 7 are from a study on pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors.[9] Reference drug IC50 values are from various publicly available databases and literature.
Experimental Protocols for In Vitro Efficacy Benchmarking
To ensure the scientific rigor and reproducibility of the presented data, this section details the step-by-step methodologies for the key in vitro assays used to evaluate the efficacy of the novel pyrazolo[1,5-a]pyrimidine analogs.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrazolo[1,5-a]pyrimidine analogs and reference compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the novel pyrazolo[1,5-a]pyrimidine analogs or reference inhibitors to the wells.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of these novel analogs requires visualizing their impact on key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the targeted pathways and the experimental workflow for benchmarking.
Key Oncogenic Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrimidines
Caption: Key oncogenic signaling pathways targeted by pyrazolo[1,5-a]pyrimidine analogs.
Experimental Workflow for In Vitro Efficacy Benchmarking
Caption: A streamlined workflow for the in vitro benchmarking of novel compounds.
Discussion and Future Directions
The data presented in this guide highlight the significant potential of the pyrazolo[1,5-a]pyrimidine scaffold in generating potent and selective kinase inhibitors. The novel analogs demonstrate comparable or, in some cases, superior in vitro efficacy to established standard-of-care drugs. For instance, the dual CDK2/TRKA inhibitors show promise in overcoming resistance mechanisms that can emerge with single-target agents.
The causality behind the experimental choices lies in a multi-faceted approach to drug evaluation. The MTT assay provides a broad assessment of a compound's anti-proliferative effects on cancer cells, reflecting its overall cellular impact. The kinase inhibition assay, on the other hand, offers a more direct and mechanistic understanding of the compound's interaction with its intended molecular target. By employing both assays, we create a self-validating system where potent kinase inhibition should correlate with significant anti-proliferative activity in cell lines dependent on that kinase.
While these in vitro findings are encouraging, further preclinical development is warranted. Future studies should focus on:
-
Expanded Selectivity Profiling: Assessing the inhibitory activity of these novel analogs against a broader panel of kinases to better understand their selectivity and potential off-target effects.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the most promising compounds in relevant animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these analogs to assess their drug-like potential.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. [Link]
-
Synthesis and anticancer evaluation of novel pyrazolo[1,5-a]pyrimidines - BYU ScholarsArchive. [Link]
-
Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC. [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. [Link]
-
Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 8. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity profiling of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine derivatives
The cross-reactivity profiling of novel kinase inhibitors is a critical and iterative process. The tiered approach outlined in this guide, progressing from broad kinome screening to cellular target engagement and finally to unbiased phenotypic analysis, provides a robust framework for characterizing this compound derivatives. The structure-activity relationship insights gained from such profiling are invaluable for optimizing lead compounds to achieve the desired selectivity and minimize potential liabilities. Future efforts should focus on integrating computational approaches, such as in silico off-target prediction and molecular docking, to further refine and prioritize compounds for experimental validation. [24]
References
-
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
-
PubMed Central. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
-
Semantic Scholar. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Available from: [Link]
-
ResearchGate. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... Available from: [Link]
-
ResearchGate. Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives (a)... Available from: [Link]
-
PubMed. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Available from: [Link]
-
PubMed. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. Available from: [Link]
-
MDPI. Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. Available from: [Link]
-
PubMed Central. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]
-
PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
PubMed Central. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Available from: [Link]
-
PubMed. The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. Available from: [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
-
Frontiers. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Available from: [Link]
-
ACS Publications. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link] unexpected
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
News-Medical.Net. NanoBRET™ Target Engagement for drug development. Available from: [Link]
-
ACS Publications. Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. Available from: [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]
-
ResearchGate. Principle of NanoBRET target engagement. A cell-permeable tracer as a... Available from: [Link]
-
PubMed Central. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
PubMed Central. Recent advances in methods to assess the activity of the kinome. Available from: [Link]
-
Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available from: [Link]
-
Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]
-
YouTube. What is NanoBRET™? An introduction to NanoBRET™ technology. Available from: [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate [benchchem.com]
- 8. The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. news-medical.net [news-medical.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 19. news-medical.net [news-medical.net]
- 20. promegaconnections.com [promegaconnections.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
A Multi-faceted Analytical Approach to Confirming the Structure of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
A Guide for Researchers in Synthetic and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, including potent protein kinase inhibitors.[1][2][3] The biological activity of these compounds is exquisitely sensitive to the substitution pattern on the bicyclic core.[1][4] Therefore, the unambiguous structural confirmation of novel, polysubstituted derivatives like 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine is a critical step in the drug discovery and development process.
This guide presents a comprehensive, multi-technique workflow designed to provide unequivocal structural validation. We move beyond simple data reporting to explain the causality behind each analytical choice, ensuring a self-validating system that can reliably differentiate the target molecule from potential synthetic isomers.
The Analytical Challenge: Isomeric Ambiguity
The synthesis of polysubstituted pyrazolo[1,5-a]pyrimidines, often involving cyclocondensation reactions, can potentially lead to isomeric byproducts.[1][5] For the target molecule, a plausible regioisomeric impurity could be 3-Bromo-7-chloro-5-ethyl-6-methylpyrazolo[1,5-a]pyrimidine , where the positions of the alkyl groups at C5 and C6 are swapped. A robust analytical strategy must be able to definitively distinguish between these two structures.
An Integrated Workflow for Structural Elucidation
Our recommended approach is a sequential and synergistic analytical workflow. Each step provides a layer of evidence, culminating in a cohesive and irrefutable structural assignment.
}
Figure 1: A sequential workflow for structural confirmation.
Step 1: Elemental Composition via High-Resolution Mass Spectrometry (HRMS)
Objective: To verify the correct molecular formula (C₉H₉BrClN₃) by measuring the exact mass and analyzing the characteristic isotopic pattern of the molecular ion.
Rationale: The presence of both bromine and chlorine provides a highly diagnostic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.[6][7] This combination results in a unique cluster of peaks for the molecular ion (M, M+2, M+4) that is a powerful first-pass confirmation of the compound's identity.
Experimental Protocol
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified product in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~10-50 µg/mL.
-
Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Data Interpretation
The analysis should yield two key pieces of evidence:
-
Exact Mass: The measured m/z of the monoisotopic peak should match the theoretical exact mass of the molecular formula.
-
Isotopic Pattern: The relative intensities of the M, M+2, and M+4 peaks should align with the theoretical distribution for a molecule containing one bromine and one chlorine atom.
| Parameter | Theoretical Value (for [C₉H₉⁷⁹Br³⁵ClN₃+H]⁺) | Expected Experimental Result |
| Exact Mass (m/z) | 273.9792 | 273.9792 ± 0.0005 |
| Isotopic Pattern | M : M+2 : M+4 | |
| Relative Intensity | ~3 : 4 : 1 | Matches theoretical pattern |
Table 1: Comparison of theoretical and expected HRMS data.
A match between the experimental and theoretical data provides high confidence in the elemental composition, effectively ruling out compounds with different formulas.
Step 2: Identifying Key Structural Fragments with 1D NMR Spectroscopy
Objective: To identify all unique proton (¹H) and carbon (¹³C) environments within the molecule. This step serves to confirm the presence of the expected functional groups and alkyl substituents.
Rationale: ¹H and ¹³C NMR spectroscopy provide direct information about the chemical environment of each nucleus.[8][9] Chemical shifts, signal integrations (for ¹H), and multiplicities (splitting patterns) allow for the identification of the ethyl group, the methyl group, and the aromatic protons on the pyrazolopyrimidine core.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| CH ₃ (on C5) | ~2.5-2.7 | Singlet (s) | 3H | ~15-20 |
| CH ₂ (on C6) | ~2.8-3.0 | Quartet (q) | 2H | ~25-30 |
| CH ₃ (of ethyl) | ~1.2-1.4 | Triplet (t) | 3H | ~12-16 |
| H-2 | ~8.0-8.2 | Singlet (s) | 1H | ~135-140 |
| C2 | - | - | - | ~135-140 |
| C3 | - | - | - | ~90-95 (Bromo-substituted) |
| C3a | - | - | - | ~145-150 |
| C5 | - | - | - | ~155-160 |
| C6 | - | - | - | ~120-125 |
| C7 | - | - | - | ~150-155 (Chloro-substituted) |
Table 2: Predicted NMR chemical shifts for this compound. Note: Actual shifts may vary based on solvent and concentration.
While 1D NMR confirms the presence of the necessary pieces, it cannot, on its own, definitively establish their connectivity.
Step 3: Unambiguous Connectivity Mapping with 2D NMR Spectroscopy
Objective: To definitively establish the bonding framework of the molecule and distinguish it from its key regioisomer by mapping correlations between protons and carbons.
Rationale: Two-dimensional NMR experiments are essential for solving complex structures.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom to which it is directly attached, confirming the C-H one-bond connections outlined in Table 2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this specific challenge. It reveals correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH).[10][11] These long-range correlations provide the definitive evidence needed to place the substituents at their correct positions.
Key Differentiating HMBC Correlations
The HMBC spectrum will provide the crucial data to distinguish between the target molecule and its 5-ethyl-6-methyl isomer.
}
Figure 2: Expected key HMBC correlations for the target molecule.
| Protons (¹H) | Correlating Carbons (¹³C) | Significance for Target Structure | Expected Correlation for Isomer |
| C5-CH₃ (s) | C5, C6, C3a | Confirms methyl group is at C5, adjacent to C6. | C6, C5, C7 |
| C6-CH₂-CH₃ (q) | C6, C5, C7 | Confirms ethyl group is at C6, adjacent to C5 and C7. | C5, C6, C3a |
| H-2 (s) | C3, C3a | Confirms the pyrazole ring structure. | C3, C3a (No change) |
Table 3: Differentiating HMBC correlations for structural assignment.
The observation of a correlation from the methyl protons to C6 and from the ethyl methylene protons to C7 provides definitive proof for the proposed structure of this compound.
Step 4: The Gold Standard: Single-Crystal X-ray Crystallography
Objective: To obtain an absolute, three-dimensional structure of the molecule.
Rationale: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the ultimate and unambiguous method for structure determination.[12][13][14][15][16] It provides precise bond lengths, bond angles, and the absolute configuration in three-dimensional space, leaving no room for doubt.
Methodology Overview
-
Crystal Growth: Suitable single crystals must be grown from the purified compound, often through slow evaporation of a solvent or vapor diffusion.[14]
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.[13]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to produce the final molecular structure.
This technique is particularly valuable for patent filings, regulatory submissions, and high-impact publications where absolute certainty is required.
Conclusion
Confirming the structure of a complex, polysubstituted heterocycle like this compound requires more than a single analytical technique. The logical, multi-pronged strategy presented here—starting with HRMS to confirm the molecular formula, using 1D NMR to identify the constituent parts, and applying 2D NMR (specifically HMBC) to definitively establish connectivity—constitutes a robust and self-validating protocol. This workflow provides the rigorous, unambiguous data required by researchers, scientists, and drug development professionals to proceed with confidence in their synthetic and biological investigations. For ultimate confirmation, single-crystal X-ray crystallography serves as the final arbiter.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Gonnella, N. C. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]
-
Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
Frericks, R. W., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. Retrieved from [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Balanay, M. P., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
ResearchGate. (n.d.). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Fytas, C., et al. (2022). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Suto, M. J., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. Retrieved from [Link]
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the.... Retrieved from [Link]
-
Salgado, A., et al. (2010). Differentiation between[1][12][13]triazolo[1,5-a] pyrimidine and[1][12][13]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rigaku.com [rigaku.com]
- 13. excillum.com [excillum.com]
- 14. eas.org [eas.org]
- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 16. azolifesciences.com [azolifesciences.com]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
This guide provides an in-depth, objective comparison of the in silico performance of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a field-proven perspective on experimental design, data interpretation, and the validation of computational results.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small molecule inhibitors targeting these enzymes is a major focus of modern drug discovery. Structure-based drug design, particularly molecular docking, has become an indispensable tool in this endeavor, enabling the rapid and cost-effective evaluation of potential drug candidates by predicting their binding affinity and orientation within the target protein's active site.[1][3]
This guide will provide a comprehensive walkthrough of a comparative molecular docking workflow, using pyrazolo[1,5-a]pyrimidine inhibitors and their interactions with key oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) as illustrative examples. We will delve into the critical aspects of experimental setup, the rationale behind methodological choices, and the rigorous validation required to generate trustworthy and actionable data.
The Strategic Importance of Comparative Docking Studies
In the landscape of kinase inhibitor discovery, it is not sufficient to simply identify a compound that binds to a target. The true challenge lies in identifying candidates with superior affinity, selectivity, and a desirable safety profile compared to existing molecules. Comparative docking studies are a cornerstone of this effort, allowing for a head-to-head in silico evaluation of a series of analogs. This approach provides invaluable insights into the structure-activity relationships (SAR) of a chemical series, guiding the iterative process of lead optimization.[4][5] By systematically modifying the pyrazolo[1,5-a]pyrimidine core and assessing the impact on binding, we can elucidate the key molecular interactions that drive potency and selectivity.[1]
Experimental Workflow: A Self-Validating System
A robust molecular docking protocol is a self-validating system, with built-in checks and balances to ensure the reliability of the generated data. The following section details a step-by-step methodology, grounded in established best practices, for a comparative docking study of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Diagram of the Comparative Docking Workflow
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
evaluating the ADME properties of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine derivatives
Introduction: The Imperative of Early ADME Assessment
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidates that show high potency and selectivity in early screens ultimately fail in later development stages due to suboptimal pharmacokinetic properties.[1][2] The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule dictates its bioavailability, efficacy, and potential for toxicity. Therefore, a thorough and early characterization of ADME properties is not just a regulatory hurdle but a critical component of a rational drug design strategy, enabling researchers to prioritize compounds with the highest chance of clinical success.[3][4]
This guide provides a comprehensive framework for evaluating the ADME properties of a promising class of heterocyclic compounds, the pyrazolo[1,5-a]pyrimidines, using 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 885720-87-6) as our central example.[5] The pyrazolo[1,5-a]pyrimidine scaffold is a versatile core found in many biologically active agents, particularly as kinase inhibitors.[6] By systematically assessing the ADME profile of our lead compound and its rationally designed analogs, we can build a robust structure-activity relationship (SAR) and structure-property relationship (SPR) to guide optimization efforts.
We will explore a tiered, integrated approach, beginning with cost-effective in silico predictions to flag potential liabilities and then moving to a suite of definitive in vitro assays to generate the core experimental data.
The ADME Evaluation Workflow: A Tiered Strategy
A successful ADME evaluation follows a logical progression from predictive, high-throughput methods to more complex, resource-intensive assays. This "funnel" approach allows for the rapid screening of many compounds initially, with only the most promising candidates advancing to detailed characterization.
Caption: Caco-2 permeability assay schematic.
-
Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for approximately 21 days to allow for differentiation and monolayer formation. [7]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. Only use plates with acceptable TEER values. [8]3. Dosing: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer. [8]4. A→B Measurement: Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
B→A Measurement: In a separate set of wells, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours). [9]7. Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculation: Calculate Papp values and the Efflux Ratio. If the ER > 2, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. [7][10]
Distribution: Plasma Protein Binding (PPB)
Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. [11]According to the "free drug hypothesis," only the unbound fraction of the drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes. [11]Therefore, high plasma protein binding (>99%) can significantly impact a drug's efficacy and pharmacokinetic profile.
The Rapid Equilibrium Dialysis (RED) assay is a widely used and reliable method to determine the percentage of a compound bound to plasma proteins. [12]
-
Preparation: Spike the test compound into plasma (human, rat, etc.) at a known concentration.
-
Device Setup: Add the plasma-compound mixture to the donor chamber of the RED device. Add buffer to the receiver chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows the small molecule drug to pass through. [11]3. Equilibration: Incubate the device at 37°C for 4-6 hours with shaking to allow the free drug to reach equilibrium between the two chambers. [12]4. Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Metabolism: Stability in Liver Microsomes and Hepatocytes
Metabolism, primarily in the liver, is the body's primary mechanism for clearing foreign compounds. Rapid metabolism leads to a short half-life and poor bioavailability, while very slow metabolism can lead to drug accumulation and toxicity. We assess metabolic stability in two stages.
Caption: Overview of Phase I and Phase II metabolism.
2.3.1 Liver Microsomal Stability Liver microsomes are vesicles of the endoplasmic reticulum that contain the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for most Phase I (oxidative) metabolism. [13]This assay is a cost-effective way to assess a compound's susceptibility to CYP-mediated metabolism.
-
Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) from the desired species (human, rat) at 37°C. [14]2. Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH. [13][14]3. Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes). [13]4. Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). [15] 2.3.2 Hepatocyte Stability While microsomes are excellent for assessing Phase I metabolism, they lack Phase II (conjugative) enzymes and cofactors. Cryopreserved hepatocytes provide a more complete model, containing both Phase I and Phase II enzymes, and are considered a better predictor of in vivo hepatic clearance. [13][16][17]The protocol is similar to the microsomal stability assay but uses a suspension of hepatocytes instead of microsomes and does not require the addition of external cofactors. [15]
Part 3: Early Safety and Drug-Drug Interaction (DDI) Profiling
Cytochrome P450 (CYP) Inhibition
Our pyrazolo[1,5-a]pyrimidine derivative could potentially inhibit the activity of key CYP enzymes, leading to dangerous drug-drug interactions (DDIs). If our compound inhibits an enzyme responsible for metabolizing a co-administered drug, it can cause the plasma levels of that other drug to rise to toxic levels. [18]Regulatory agencies recommend screening for inhibition of the most clinically relevant CYP isoforms: 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. [19][20]
-
System: Use human liver microsomes as the enzyme source. [19]2. Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4) in the presence of varying concentrations of our test compound.
-
Reaction: Initiate the reaction with NADPH and incubate at 37°C.
-
Analysis: After a set time, quench the reaction and measure the formation of the specific metabolite of the probe substrate via LC-MS/MS.
-
Calculation: Determine the concentration of our test compound that causes 50% inhibition of metabolite formation (the IC50 value). A potent IC50 value (<1-10 µM) warrants further investigation.
Early Hepatotoxicity Assessment
Since the liver is the primary site of drug metabolism, it is also a common site of drug-induced toxicity. [21][22]Drug-induced liver injury (DILI) is a major reason for drug failure in clinical trials and post-market withdrawal. [21][23]A simple early-stage assay can provide an initial assessment of a compound's potential for hepatotoxicity.
This is often done by incubating the compound with cultured liver cells (e.g., HepG2 cells or primary human hepatocytes) and measuring cell viability after 24 or 48 hours. [22][24]A significant decrease in cell viability compared to a vehicle control indicates potential hepatotoxicity. More advanced high-content imaging assays can provide mechanistic insights by measuring endpoints like mitochondrial membrane potential, reactive oxygen species (ROS) production, and apoptosis. [22][24]
Part 4: Data Integration and Comparative Analysis
The true power of this ADME evaluation comes from integrating all the data points and comparing the performance of our lead compound with its analogs and a relevant reference compound. This allows for the development of a clear structure-property relationship to guide the next round of molecular design.
Table 1: Comparative ADME Profile of Pyrazolo[1,5-a]pyrimidine Derivatives
| Parameter | Assay | Lead Compound | Analog A (R=H) | Analog B (R=OMe) | Reference Drug (e.g., Imatinib) | Goal |
| Solubility | Thermodynamic | 5 µM | 25 µM | 3 µM | 50 µM | > 10 µM |
| Permeability | Caco-2 Papp (A→B) | 8 x 10⁻⁶ cm/s | 6 x 10⁻⁶ cm/s | 9 x 10⁻⁶ cm/s | 15 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s |
| Efflux | Caco-2 Efflux Ratio | 3.5 | 1.8 | 4.1 | 1.5 | < 2 |
| Distribution | Human PPB (% Bound) | 99.2% | 97.5% | 99.5% | 95% | < 99% |
| Metabolism | Human Liver Microsome t½ | 15 min | 45 min | 12 min | 60 min | > 30 min |
| Metabolism | Human Hepatocyte t½ | 10 min | 35 min | 8 min | 50 min | > 30 min |
| DDI Risk | CYP3A4 IC50 | 2.5 µM | 15 µM | 1.8 µM | > 20 µM | > 10 µM |
| Toxicity | HepG2 Viability (CC50) | 12 µM | > 50 µM | 9 µM | > 50 µM | > 50 µM |
Interpretation and Path Forward:
-
Lead Compound: Shows moderate permeability but is subject to significant P-gp efflux (ER=3.5), which will likely limit oral absorption. Its metabolic stability is poor, and it shows potent inhibition of CYP3A4, indicating a high risk for DDIs. The low CC50 in the hepatotoxicity assay is also a concern.
-
Analog A (R=H): Replacing the ethyl group with a proton improves solubility, reduces efflux, significantly enhances metabolic stability, and lessens CYP inhibition. This is a much more promising profile, although permeability is slightly reduced.
-
Analog B (R=OMe): The methoxy group worsens nearly every parameter, highlighting a negative design choice.
By employing this systematic and comparative approach, research teams can make data-driven decisions, efficiently optimize lead candidates, and ultimately increase the probability of developing a safe and effective drug.
References
- P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. Journal of Pharmaceutical Sciences.
- In Vitro ADME. Selvita.
- Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
- In Vitro ADME Assays and Services.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed.
- In Vitro ADME Studies. PharmaLegacy.
- Plasma Protein Binding (PPB) Assays. WuXi AppTec.
- Caco2 assay protocol. [No Source]
- Protein Binding Assays. BioAgilytix Labs.
- Open access in silico tools to predict the ADMET profiling of drug candid
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. [No Source]
- In Silico ADME Methods Used in the Evaluation of N
- In Vitro ADME. BioDuro.
- In vitro and In silico Predictive ADME. University of Helsinki.
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
- Caco-2 Permeability Assay. Enamine.
- Hepatotoxicity Assay in Drug Discovery. Biobide.
- Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein.
- Hepatotoxicity Assay Kit. Indigo Biosciences.
- Plasma Protein Binding.
- Caco-2 permeability assay.
- In Vitro Hepatotoxicity Services. Eurofins Discovery.
- Establishment of a P-glycoprotein substrate screening model and its preliminary applic
- How to Measure the Plasma Protein Binding Ability of Your Drug Candid
- Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
- In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE.
- P-glycoprotein (P-gp)
- Metabolic Stability Assays. Merck Millipore.
- CYP Inhibition Assay. LifeNet Health LifeSciences.
- Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Advancing ADME studies using in silico tools. News-Medical.Net.
- The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. [No Source]
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH.
- Metabolic stability assay in human, rat, dog or mouse hep
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents.
- Microsomal Stability. Evotec.
- Design, synthesis, antimicrobial evaluation, molecular docking studies, and in silico prediction of ADME properties for novel pyrazolo[1,5‐a]pyrimidine and its fused derivatives.
- 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. chemicalbook.
- This compound. Advanced ChemBlocks.
- 885720-87-6|this compound. BLDpharm.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
Sources
- 1. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. news-medical.net [news-medical.net]
- 3. selvita.com [selvita.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. This compound 97% | CAS: 885720-87-6 | AChemBlock [achemblock.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. P-gp Substrate Identification | Evotec [evotec.com]
- 11. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. protocols.io [protocols.io]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. enamine.net [enamine.net]
- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.biobide.com [blog.biobide.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals
Understanding the Compound: A Hazard Profile Based on Structural Analogs
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolopyrimidine class of compounds, which are known for their biological activity and are often used as scaffolds in pharmaceutical development.[1] The presence of bromine and chlorine atoms classifies it as a halogenated organic compound.
While specific toxicity data for this compound is unavailable, GHS hazard classifications for structurally similar compounds, such as 3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine, indicate the following potential hazards[2]:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[3] All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation.[4]
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a comprehensive waste management plan that adheres to local, state, and federal regulations.[5] The primary goal is to manage chemical waste in a manner that is safe for personnel and environmentally sound.[5] This involves proper segregation, containment, labeling, and transfer of waste to a certified hazardous waste disposal company.[6]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of the title compound, from the point of generation in the laboratory to its final collection by waste management professionals.
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.[7] As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[8][9]
Operational Steps:
-
Designate a Halogenated Organic Waste Container: Use a clearly labeled, dedicated waste container for all waste containing this compound. This includes neat (pure) compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions.
-
Solid vs. Liquid Waste: Whenever possible, collect solid and liquid waste in separate, appropriate containers.[7]
-
Solid Waste: Collect in a sealable, wide-mouth container made of a compatible material (e.g., HDPE - high-density polyethylene).
-
Liquid Waste (Solutions): Collect in a sealable, chemical-resistant bottle (plastic is often preferred) with a screw cap.[5] Ensure the container material is compatible with the solvent used.
-
-
Avoid Mixing Incompatible Waste Streams: Never mix halogenated waste with:
Container Management and Labeling
Proper container management and labeling are mandated by regulatory bodies like the EPA and are essential for safety and compliance.[10]
Operational Steps:
-
Select Appropriate Containers: Containers must be in good condition, leak-proof, and compatible with the chemical waste.[11] They should have a secure, threaded cap to prevent spills and vapor release.[11]
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4][9]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.[11]
-
If dealing with a solution, list all constituents, including solvents, with their approximate percentages.[9]
-
Indicate the relevant hazards (e.g., Toxic, Irritant) by checking the appropriate boxes on the label.[10]
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[5][11] This minimizes the release of potentially harmful vapors.
Accumulation and Storage in the Laboratory
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[10]
Operational Steps:
-
Designate an SAA: Choose a location that is under the control of the laboratory personnel and away from general traffic areas. The SAA should be near the point of waste generation.[10]
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[7] The containment should be large enough to hold the contents of the largest container.
-
Monitor Fill Level: Do not overfill waste containers. A good practice is to fill them to no more than 80% capacity to allow for expansion and prevent spills.[7]
Requesting Waste Pickup
Once a waste container is full or the project is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste hauler.[5]
Operational Steps:
-
Complete the Waste Tag: Ensure all information on the hazardous waste tag is complete and accurate.[4]
-
Submit a Pickup Request: Follow your institution's procedure for requesting a chemical waste pickup.[12]
-
Final Disposal: The contracted waste hauler will transport the waste to a licensed treatment, storage, and disposal facility. Halogenated organic wastes are typically disposed of via high-temperature incineration.[10][13]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For minor spills that can be safely cleaned up by laboratory personnel, use an absorbent material to contain the spill.[12] The contaminated absorbent material must then be disposed of as hazardous waste in the designated solid halogenated waste container.[12]
-
Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EHS or safety office.[11]
Waste Minimization
A key component of responsible chemical management is waste minimization.[5] Laboratories should strive to:
-
Order only the necessary quantities of chemicals.[5]
-
Design experiments to use smaller amounts of hazardous materials.
-
Avoid mixing hazardous and non-hazardous waste.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
Managing Hazardous Chemical Waste in the Lab. LabManager.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
-
3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine. PubChem, National Institutes of Health.
-
Pyrazolo(1,5-a)pyrimidine. PubChem, National Institutes of Health.
-
Pyrazolopyrimidine. Wikipedia.
-
Hazardous Waste Segregation. Unknown Source.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
-
7.2 Organic Solvents. Cornell University EHS.
-
PYRAZOLO[1,5-A]PYRIMIDINE CAS#: 274-71-5. ChemicalBook.
-
PYRAZOLO[1,5-A]PYRIMIDINE | 274-71-5. ChemicalBook.
-
Halogenated Solvents in Laboratories. Temple University.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
This compound. Advanced ChemBlocks.
-
MSDS of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine. Capot Chemical.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine | C8H7BrClN3 | CID 21066428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. vumc.org [vumc.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
A Researcher's Guide to Safely Handling 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
This guide provides essential safety and handling protocols for this compound (CAS No. 885720-87-6). As a specialized heterocyclic compound, likely utilized in targeted drug discovery and development, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety measures. This document is intended for researchers, scientists, and drug development professionals.
While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not publicly available, this guide synthesizes data from structurally similar compounds and established best practices for handling halogenated organic compounds to provide a robust framework for its safe utilization. The principles outlined here are grounded in the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[1][2][3][4]
Hazard Identification and Risk Assessment
Given the structure of this compound, which contains both bromine and chlorine atoms on a pyrazolopyrimidine core, it is prudent to assume it possesses irritant and potentially toxic properties. A closely related compound, 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine, is classified with the following GHS hazard statements[5]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, it is essential to handle this compound as a hazardous substance.
Key Potential Hazards:
-
Acute Toxicity (Oral): Likely harmful if ingested.
-
Skin and Eye Irritation: Expected to cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on the specific laboratory procedures being performed.[6][7][8]
| Protection Type | Required PPE | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended for enhanced protection, especially during weighing and solution preparation.[9][10] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing. | Protects against accidental splashes and airborne particles.[11] |
| Body Protection | A laboratory coat that is fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for procedures that could generate significant dust or aerosols, especially in the absence of adequate engineering controls. | To prevent inhalation of the compound.[11] |
PPE Selection Workflow
Caption: PPE selection workflow based on procedural risks.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing the risk of exposure to researchers and the laboratory environment.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[7]
-
Ventilation: Ensure adequate general laboratory ventilation.
3.2. Procedural Guidance
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. The work area within the fume hood should be clean and uncluttered.
-
Weighing: When weighing the solid compound, use a disposable weigh boat. Handle with care to avoid generating dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Contain: For small spills within a fume hood, contain the spill with an appropriate absorbent material.
-
Neutralize/Clean: Use appropriate cleaning materials for chemical spills as dictated by your institution's Chemical Hygiene Plan.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
As a halogenated organic compound, this compound and its associated waste must be disposed of following strict protocols to prevent environmental contamination.[12][13]
-
Waste Segregation: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12]
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment vessel within a well-ventilated area.
-
Professional Disposal: Halogenated waste should be disposed of through a licensed hazardous waste disposal service.[14]
Disposal Workflow
Caption: Workflow for the proper disposal of halogenated waste.
By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their research environment.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
OSHA Standards to Know Before Starting Your Lab. LabRepCo. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine. PubChem, National Institutes of Health (NIH). [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
-
Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
-
Disposal of POPs - Persistent Organic Chemicals. Waste Disposal Services. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
MSDS of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine. Capot Chemical. [Link]
-
Brominated and Chlorinated Flame Retardants: The San Antonio Statement. National Institutes of Health (NIH). [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Guidelines on Handling Hazardous Drugs. ASHP. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. PubMed, National Institutes of Health (NIH). [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. PubChemLite. [Link]
-
3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine. PubChem, National Institutes of Health (NIH). [Link]
-
Chlorinated organic substances. Swedish Pollutant Release and Transfer Register. [Link]
-
3-bromo-7-chloro-6-ethyl-5-methyl-Pyrazolo[1,5-a]pyrimidine. Autech Industry Co.,Limited. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 5. 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine | C8H7BrClN3 | CID 21066428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lighthouselabservices.com [lighthouselabservices.com]
- 7. ipgsf.com [ipgsf.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. ashp.org [ashp.org]
- 10. pppmag.com [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. Chlorinated organic substances [utslappisiffror.naturvardsverket.se]
- 14. Disposal of POPs - Persistent Organic Chemicals · Hazardous Waste Disposal Throughout the UK [ellawayenvironmental.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
